Gosogliptin

Catalog No.
S004125
CAS No.
869490-47-1
M.F
C17H24F2N6O
M. Wt
366.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gosogliptin

CAS Number

869490-47-1

Product Name

Gosogliptin

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Molecular Formula

C17H24F2N6O

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Synonyms

gosogliptin, PF-00734200, PF-734,200, PF-734200

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4

The exact mass of the compound Gosogliptin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physico-chemical properties of Gosogliptin:

Property Description
IUPAC Name 2-{4-[(3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl]piperazin-1-yl}pyrimidine [1]
Molecular Formula C₁₇H₂₄F₂N₆O [1] [2] [3]
Molecular Weight 366.41 g/mol [1] [2] [3]
CAS Number 869490-23-3 [1] [3] [4]
XLogP 0.67 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 7 [5]
Rotatable Bonds 4 [5]
Topological Polar Surface Area 64.6 Ų [5]
Lipinski's Rule No violations (0) [5]

Mechanism of Action and Pharmacodynamics

This compound is a highly selective and competitive inhibitor of the DPP-4 enzyme [6]. Its mechanism of action is detailed below.

G FoodIntake Food Intake GLP1_GIP Release of Active GLP-1 and GIP FoodIntake->GLP1_GIP InsulinSecretion Stimulates Insulin Secretion GLP1_GIP->InsulinSecretion GlucagonSuppression Suppresses Glucagon Secretion GLP1_GIP->GlucagonSuppression DPP4 DPP-4 Enzyme GLP1_GIP->DPP4  Inactivation Pathway LowerBloodGlucose Lower Blood Glucose Levels InsulinSecretion->LowerBloodGlucose GlucagonSuppression->LowerBloodGlucose InactiveIncretins Inactive GLP-1 and GIP DPP4->InactiveIncretins This compound This compound (DPP-4 Inhibitor) This compound->DPP4  Inhibits

Inhibiting DPP-4, this compound increases active incretin levels, enhancing insulin secretion and suppressing glucagon to lower blood glucose [5] [7] [8].

  • Key Structural Motifs: this compound incorporates a 2(S)-cyanopyrrolidine scaffold, a key intermediate in DPP-4 inhibitor synthesis [9]. The molecule also features a 3,3-difluoropyrrolidine group and a pyrimidine-substituted piperazine, which contribute to its potency and selectivity [1] [4].
  • Potency: The compound is potent, with an IC₅₀ value of 13 nM reported in preclinical studies [4].

Clinical Development and Pharmacokinetics

This compound was discovered by Pfizer and progressed through Phase 1 to Phase 3 trials [2]. Development was later continued in Russia, where the drug gained approval [2].

Human Pharmacokinetics and Disposition

A study of radiolabeled this compound in humans after a single oral dose provided the following key data [3]:

Parameter Finding in Humans
Absorption Rapid [3]
Time to Cmax (Radioactivity) Within 1 hour [3]
Circulating Component Parent drug is the major component (94.4% of radioactivity) [3]
Primary Metabolic Route Hydroxylation at the 5' position of the pyrimidine ring (M5 metabolite) [3]
Enzymes Involved CYP2D6 and CYP3A4 [3]
Route of Elimination Primarily via urine [3]
Total Recovery of Radioactivity 87.2% [3]

Analytical and Synthetic Methodology

LC-MS/MS Bioanalytical Method

A validated method for quantifying this compound in monkey serum uses Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry [3].

  • Stationary Phase: HILIC column [3].
  • Mobile Phase: Not specified in detail, but the method noted a strong dependence of chromatographic performance (peak tailing, retention, efficiency) on buffer concentration [3].
  • Sample Processing: Involves protein precipitation or other straightforward techniques suitable for the polar nature of the compound [3].
  • Key Note: During development, significant peak tailing was observed and overcome by optimizing buffer concentration, organic modifier percentage, column particle size, and flow rate [3].
Efficient Synthetic Route

A cost-efficient synthesis uses Boc-trans-4-hydroxy-L-proline methyl ester as a readily available starting material [4]. A key step is an SN2 reaction where the hydroxy group is activated with a nosylate leaving group, which demonstrated superiority over other derivatives [4]. The amide bond formation with the costly 3,3-difluoropyrrolidine is performed late in the synthesis to minimize its impact on the overall cost of the active pharmaceutical ingredient (API) [4].

This compound represents a well-characterized DPP-4 inhibitor with a solid scientific foundation. Its highly selective mechanism, established synthetic pathway, and robust analytical methods make it a compound of continued interest for researchers in drug development and metabolic disease.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin's effects are mediated through the DPP-4 enzyme and the incretin system.

G Food_Intake Food Intake GLP1_GIP GLP-1 and GIP Release (from gut) Food_Intake->GLP1_GIP Active_Incretins Active Incretin Hormone Levels GLP1_GIP->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Degradation Insulin ↑ Glucose-Dependent Insulin Secretion Active_Incretins->Insulin Glucagon ↓ Glucagon Secretion Active_Incretins->Glucagon Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Incretin hormone pathway enhanced by this compound's DPP-4 inhibition.

This compound binds reversibly to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1]. Under normal conditions, DPP-4 rapidly degrades these hormones within minutes after food intake. By inhibiting DPP-4, this compound prolongs the half-life of endogenous GLP-1 and GIP, leading to elevated and sustained levels of the active hormones [1] [2]. The elevated incretin levels then produce their physiological effects in a glucose-dependent manner:

  • Enhanced Insulin Secretion: GLP-1 and GIP stimulate insulin release from pancreatic beta cells primarily when blood glucose levels are elevated [1] [2].
  • Suppressed Glucagon Secretion: GLP-1 inhibits glucagon release from pancreatic alpha cells, reducing hepatic glucose production [1] [2].

This glucose-dependent mechanism is a key safety feature, as it significantly lowers the risk of hypoglycemia compared to some other antidiabetic agents [1].

Key Experimental Data and Clinical Evidence

Substantial preclinical and clinical studies support this compound's efficacy, safety, and pharmacokinetic profile.

In Vitro and Preclinical Data

This compound demonstrates high potency and selectivity. It is characterized as a potent, selective, and competitive inhibitor of DPP-IV with an IC₅₀ value of 9.8 nM [3]. It shows greater than 200-fold selectivity over related enzymes like DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), indicating a reduced potential for off-target effects [3]. The crystal structure of DPP-4 in complex with this compound has been resolved, providing a detailed understanding of its binding mode for structure-based drug design [4].

Clinical Pharmacokinetics and Renal Excretion

Understanding the impact of renal function on this compound's disposition is critical for its clinical application.

Renal Function Group Exposure (AUC) vs. Normal Terminal Half-Life
Normal 1.0x (Reference) 16.2 hours
Mild Impairment ~1.5x increase Information missing
Moderate Impairment ~2.2x increase Information missing
Severe Impairment ~2.1x increase Information missing
End-Stage Renal Disease (ESRD) ~2.8x increase 36.6 hours

Data adapted from a clinical study on subjects with renal insufficiency [5].

A mass balance study in humans showed that after a single oral dose, this compound is primarily excreted as the unchanged parent drug [3]. In subjects with End-Stage Renal Disease (ESRD), hemodialysis removed approximately 29% of the drug from the body over 4 hours, indicating a modest effect of dialysis on drug clearance [5].

Clinical Efficacy

Clinical trials have confirmed its therapeutic value. In a Phase 2 study, this compound added to metformin in T2DM patients with insufficient glycemic control demonstrated significant efficacy in improving glycemic parameters compared to placebo [4]. A study conducted in Russia showed comparable efficacy to vildagliptin, another DPP-4 inhibitor, in drug-naive patients with T2DM [4].

Experimental Protocols for Key Studies

For researchers, the methodologies from pivotal studies provide a framework for further investigation.

Protocol 1: Clinical PK Study in Renal Impairment

This two-part study evaluated the pharmacokinetics of this compound in subjects with varying degrees of renal function [5].

  • Part 1: Subjects with normal renal function or renal insufficiency (not on hemodialysis) received a single 20 mg oral dose of this compound while fasting. Serial blood and urine samples were collected to determine serum concentrations and urinary excretion.
  • Part 2 (ESRD subjects):
    • Period 1: A single 20 mg dose was administered 1 hour after hemodialysis, with serum collection.
    • Period 2: After a 7-day washout, a second dose was administered, and hemodialysis was initiated 4 hours post-dose. Blood samples were collected from both the arterial and venous lines of the dialyzer, and dialysate was collected to calculate hemodialysis clearance.
Protocol 2: In Vitro Selectivity Profiling

The selectivity of this compound over other related proteases was assessed to establish its specificity [3].

  • Method: The inhibitory potency (IC₅₀) of this compound was determined against a panel of enzymes, including DPP-4, DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
  • Assay Conditions: Enzymatic assays were performed under initial velocity conditions using appropriate fluorogenic substrates for each enzyme. The IC₅₀ values were calculated from dose-response curves.

Structural and Comparative Pharmacology

This compound's chemical structure features a central (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl) moiety linked to a 3,3-difluoropyrrolidine group [4]. Based on its binding interactions, it can be classified as a Class III DPP-4 inhibitor, interacting with the S1, S2, S1', and the S2 extensive subsites of the DPP-4 enzyme [6] [7]. This extensive interaction with multiple subsites is associated with high potency and prolonged duration of action.

This compound represents a well-characterized DPP-4 inhibitor with a well-understood mechanism of action, proven clinical efficacy, and a pharmacokinetic profile that necessitates dose adjustment in patients with moderate to severe renal impairment. Its high selectivity and glucose-dependent action make it a valuable agent for T2DM management.

References

Gosogliptin discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Gosogliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [2]. These incretin hormones are released after meals and stimulate insulin secretion in a glucose-dependent manner [1].

  • Key Mechanism: By blocking DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control without directly causing hypoglycemia [1] [3].
  • High Selectivity: this compound demonstrates greater than 200-fold selectivity over other related enzymes like DPP-2, DPP-3, DPP-8, and DPP-9, contributing to a clean safety profile [2].

The diagram below illustrates this core mechanism of action and the subsequent physiological effects.

G This compound This compound DPP4_Enzyme DPP4_Enzyme This compound->DPP4_Enzyme  Inhibits Incretins Incretins DPP4_Enzyme->Incretins  Degrades Intact GLP-1/GIP Intact GLP-1/GIP Incretins->Intact GLP-1/GIP  Less Insulin Secretion Insulin Secretion Intact GLP-1/GIP->Insulin Secretion  Stimulates Glycemic Control Glycemic Control Insulin Secretion->Glycemic Control  Improves

Core mechanism of this compound action via DPP-4 inhibition.

Preclinical and Clinical Development

This compound was discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [4]. Later-phase studies and registration were conducted in Russia, where the drug gained approval [4].

Key Preclinical and Clinical Findings

Aspect Findings
Preclinical Efficacy Showed rapid, reversible inhibition of plasma DPP-4 activity in rats, dogs, and monkeys. Stimulated insulin secretion and improved glucose tolerance in nonclinical models [2].
Human Pharmacokinetics A single 20 mg oral dose in humans led to a mean cumulative excretion of ~30.8% in urine and ~66.0% in feces in one study, with most excretion occurring within the first 48 hours [2].
Clinical Efficacy In a Phase 2 study, adding this compound to metformin in T2DM patients with insufficient glycemic control resulted in significant improvements in HbA1c and fasting plasma glucose compared to placebo [4].
Russian Phase 3 Trial Demonstrated comparable efficacy and safety to vildagliptin (another gliptin) in drug-naive T2DM patients, both as monotherapy and in combination with metformin [4].

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are crucial. Here are summaries of key experimental protocols involving this compound.

1. Protocol: In Vivo Efficacy in a Parkinson's Disease Model (2024 Study) [3]

This study investigated the neuroprotective potential of this compound in a 6-hydroxydopamine (6-OHDA) unilateral medial forebrain bundle lesioned rat model.

  • Objective: To characterize the potential of this compound (and Sitagliptin) to mitigate dopaminergic neurodegeneration.
  • Animal Model: Adult male Sprague-Dawley rats (250 g).
  • Dosing Regimens:
    • Early treatment: 2.5 mg this compound administered orally via diet admixture daily, starting 7 days before and continuing until 35 days after the 6-OHDA lesion (estimated dose: 10 mg/kg/day).
    • Delayed treatment: A higher dose of 7.5 mg administered orally via diet admixture daily, starting 7 days after the lesion and continuing for 45 days (estimated dose: 30 mg/kg/day).
  • Key Assessments: Methamphetamine-induced rotation tests, post-mortem analysis of dopaminergic cell viability and dopamine content in the substantia nigra and striatum, measures of neuroinflammation, and neurogenesis.
  • Outcome: Pre- and post-treatment with this compound reduced motor deficits and dopaminergic degeneration, associated with approximately 70-80% plasma DPP-4 inhibition and 20-30% brain DPP-4 inhibition.

2. Protocol: Human Pharmacokinetics and Metabolism Study [2]

This study characterized the metabolism, excretion, and pharmacokinetics of this compound.

  • Study Design: A single oral dose of [¹⁴C]-labeled this compound was administered.
  • Dosing:
    • Animals: 5 mg/kg to Sprague-Dawley rats and beagle dogs.
    • Humans: A single 20 mg dose.
  • Sample Collection: Blood, urine, and feces were collected over a period (up to 168 hours in rats).
  • Analytical Methods: Radioactivity counting and specific metabolite profiling (likely using LC-MS/MS) to determine the routes and rates of excretion and metabolic fate.

New Research Directions and Conclusion

A promising new avenue of research involves repurposing this compound for neurodegenerative diseases. A 2024 study provided mechanistic insights into its neuroprotective effects, showing it can elevate brain incretin levels and mitigate pathology in a Parkinson's disease model, supporting its potential as a treatment strategy beyond diabetes [3].

References

Pharmacokinetic Parameters of Gosogliptin

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the available quantitative data on Gosogliptin's pharmacokinetics from pre-clinical and clinical studies.

Parameter Species / Context Value Notes / Source
IC₅₀ (Potency) In vitro (Enzyme) 13 nM [1] 100-fold selectivity over DPP-II and DPP-8 [1].
Bioavailability Rat 109% [1]
Dog 95% [1]
Cynomolgus Monkey 71% [1]
Half-life (t₁/₂) Rat 2.5 hours [1]
Dog 2.9 hours [1]
Cynomolgus Monkey 7.6 hours [1]
Human (Healthy Subjects) 63.5 hours [1] Much longer than in pre-clinical species.
Time to Cmax (Tmax) Human (Healthy Subjects) ~1 hour [1] Indicates rapid absorption.
Primary Excretion Route Human Renal [1] 76.8% of a single dose excreted unchanged in urine [1].
Metabolism Human Moderate [1] CYP3A4 and CYP2D6 mediated hydroxylation at the 5' position of the pyrimidine ring [1]. Parent drug represents 48.9% of excreted radioactivity [1].
DPP-4 Inhibition at Steady State Human (Clinical) ~75% [1] With 20 mg once-daily dosing in healthy Japanese subjects.
Effect on Active GLP-1 Human (Clinical) Twofold increase [1] After a standardized meal.

Mechanism of Action and Metabolic Pathway

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism of action and metabolic fate are central to its pharmacokinetic and pharmacodynamic profile.

  • Mechanism of Action: this compound works by reversibly binding to the active site of the DPP-4 enzyme [2]. This inhibition prevents the degradation of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [2]. The resulting prolonged activity of these hormones stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control without a high risk of hypoglycemia [2].

The workflow below illustrates the core mechanism of this compound.

g start Food Intake GLP1_GIP GLP-1 and GIP Release start->GLP1_GIP DPP4 DPP-4 Enzyme Degrades Incretins GLP1_GIP->DPP4 Active Active GLP-1/GIP (Prolonged effect) GLP1_GIP->Active Inactive Inactive GLP-1/GIP (Short-lived effect) DPP4->Inactive This compound This compound Administration (DPP-4 Inhibitor) DPP4_Inhibited DPP-4 Inhibited This compound->DPP4_Inhibited Binds to Active Site DPP4_Inhibited->GLP1_GIP Prevents Degradation Effects Stimulates Insulin Secretion Suppresses Glucagon Release Improves Glycemic Control Active->Effects

This compound inhibits DPP-4, prolonging incretin hormone activity for glucose-dependent glycemic control.

  • Metabolism and Excretion: In humans, this compound undergoes moderate metabolism [1]. The primary metabolic transformation is hydroxylation at the 5' position of the pyrimidine ring, catalyzed mainly by the cytochrome P450 enzymes CYP3A4 and CYP2D6 [1]. This metabolite accounted for 20.6% of the administered dose in a radiolabeled study. Despite this metabolism, the primary route of elimination is renal excretion, with a high percentage (76.8%) of the parent drug being excreted unchanged in the urine [1]. This profile necessitates dose adjustment in patients with renal impairment [2].

Summary of Key Clinical Experimental Data

The clinical profile of this compound is supported by specific study designs and findings.

  • Clinical Efficacy: In a 12-week Phase 2 study as an add-on therapy in T2DM patients inadequately controlled with metformin, this compound (20 mg and 30 mg once daily) demonstrated significant efficacy. The placebo-subtracted reductions in HbA1c were 0.79% and 0.92%, respectively [1].
  • Experimental Protocol Overview: A typical clinical study design involved a randomized, double-blind, placebo-controlled, parallel-group methodology [1]. Patients with type 2 diabetes and insufficient glycemic control on metformin were randomized to receive this compound or placebo once daily for 12 weeks. The primary endpoint was the change in HbA1c from baseline to week 12, with safety and tolerability assessed as secondary endpoints [1].

Knowledge Gaps and Limitations

Based on the search results, the following areas have limited publicly available detailed data, which are crucial for a full technical guide:

  • Comprehensive human PK parameters: Detailed values for volume of distribution (Vd), clearance (CL), and protein binding in humans are not specified.
  • Full drug-drug interaction studies: While CYP enzymes involved in metabolism are identified, detailed interaction studies with strong CYP3A4/CYP2D6 inhibitors or inducers are not described.
  • Population PK in special groups: Although renal excretion is a key pathway, detailed PK data in patients with varying degrees of renal or hepatic impairment is not available in the results.

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin functions as a competitive, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme [1]. The diagram below illustrates the core pharmacodynamic pathway.

G A Oral Glucose Intake B GLP-1 and GIP Release A->B F Active GLP-1/GIP Levels ↑ B->F C DPP-4 Enzyme D Inactive GLP-1/GIP Fragments C->D Degradation E This compound (DPP-4 Inhibitor) E->C Inhibits G Pancreatic Beta Cells F->G H Pancreatic Alpha Cells F->H I Insulin Secretion ↑ G->I J Glucagon Secretion ↓ H->J K Blood Glucose Levels ↓ I->K J->K

Incretin-Mediated Pathway of this compound

The primary quantitative outcomes of this mechanism are summarized in the table below.

Pharmacodynamic Parameter Quantitative Effect / Potency Experimental Context
DPP-4 Inhibition ~75% DPP-4 inhibition at 24 hours [2]. Multiple-dose study (20 mg once daily for 6 days) in healthy Japanese subjects [2].
Incretin Effect Plasma GLP-1 levels increased approximately 2-fold post-meal [2]. A non-linear increase in GLP-1 levels was observed in healthy adults [3]. Clinical trials with single and multiple doses (10-100 mg) in healthy subjects [2].
Selectivity Characterized as a highly selective DPP-4 inhibitor with a significant margin over DPP-8 and DPP-9 [3]. Preclinical profiling; specific IC50 values for this compound were not fully detailed in the available search results [3].

Clinical Efficacy and Tolerability

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with Type 2 Diabetes.

Trial Description Dosage & Duration Key Efficacy Findings (HbA1c Change) Safety & Tolerability

| Add-on therapy to metformin [4] | 20 mg or 30 mg once daily for 12 weeks. | -0.79% with 20 mg (vs. placebo) -0.92% with 30 mg (vs. placebo) Both doses were statistically significant (p<0.0001). | The 20 mg dose was better tolerated and identified as the more appropriate therapeutic dose [4]. | | Add-on therapy to metformin [3] | 20 mg once daily. | Significant reduction in HbA1c and fasting plasma glucose compared to placebo. | Generally well-tolerated. |

Key Experimental Protocols and Pharmacokinetics

The core methodology from a pivotal clinical trial is summarized below [4].

G A Subject Population A_info Adults with T2DM Inadequate control on metformin HbA1c: 7-11% A->A_info B Intervention B_info Randomized 1:1:1 PF-734200 20 mg : 30 mg : Placebo Once daily for 12 weeks B->B_info C Primary Endpoint C_info Change from baseline in HbA1c at Week 12 C->C_info

Core Protocol of a Pivotal this compound Clinical Trial

Key pharmacokinetic characteristics and a notable clinical protocol related to renal function are outlined below.

  • Key PK Parameters: After multiple doses of 20 mg, 37.3% ± 4.33% of the unchanged drug was excreted in urine, with a renal clearance of 33.9 ± 6.56 mL/min [2].
  • Impact of Renal Function: A single 20 mg dose of this compound was administered to subjects with varying degrees of renal impairment. Systemic exposure increased inversely with renal function (1.5-fold to 2.8-fold), and the terminal half-life prolonged from 16.2 hours in normal function to 36.6 hours in End-Stage Renal Disease (ESRD) [5]. Hemodialysis removed a modest 29% of the drug from the body [5].

Summary for Researchers

This compound is a potent and selective DPP-4 inhibitor that provides sustained enzyme inhibition and effective glycemic control as an add-on therapy to metformin, with a clinical profile supporting a 20 mg once-daily dose. Its pharmacokinetics are significantly affected by renal function, a critical consideration for patient populations and study design.

References

Mechanism of Action and Preclinical Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin functions as a potent, selective, and reversible inhibitor of the DPP-4 enzyme. This enzyme rapidly degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [2].

  • DPP-4 Inhibition: By binding to the active site of DPP-4, this compound prevents the breakdown of incretin hormones [2].
  • Incretin-Mediated Effects: Elevated levels of active GLP-1 and GIP enhance glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells [1].
  • Glucose-Dependent Action: This mechanism promotes improved glycemic control with a low intrinsic risk of hypoglycemia and is generally weight-neutral [1].

Key Preclinical Findings and Development History

The following table summarizes the core non-clinical data that formed the basis for this compound's clinical development.

Development Aspect Preclinical Findings & Significance
Discovery & Potency Discovered by Pfizer; identified as a highly potent, orally active DPP-4 inhibitor suitable for once-daily dosing [3].
In-Vitro/In-Vivo Efficacy Preclinical models demonstrated improved glucose tolerance and effective glycemic control through DPP-4 inhibition [2].
Pharmacokinetics (PK) Key study in rat, dog, and human systems established PK profile, metabolism, and excretion pathways [3].
Metabolism & Excretion Primary route of elimination determined to be renal (urine), informing clinical use in patients with renal impairment [3] [4].
Crystal Structure Co-crystal structure of DPP-4 bound to this compound resolved (PDB: 3F8S), providing a structural basis for its inhibition mechanism and guiding drug design [3].
Chemical Synthesis A cost-efficient synthetic route was published, addressing manufacturing scalability [3].

Preclinical Experimental Protocols

Key preclinical studies employed standardized methodologies to evaluate this compound's properties.

1. In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the potency of this compound in inhibiting the DPP-4 enzyme.
  • Protocol: A recombinant human DPP-4 enzyme is incubated with a synthetic substrate that releases a fluorescent signal upon cleavage. This compound is added at varying concentrations, and the rate of substrate cleavage is measured. The concentration that inhibits 50% of enzyme activity (IC50) is calculated, demonstrating high potency [2].

2. Pharmacokinetics and Metabolism Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
  • Protocol: Radiolabeled this compound is administered orally to preclinical models (e.g., rats and dogs). Blood, plasma, urine, and feces are collected over time. Samples are analyzed using advanced techniques like liquid chromatography and mass spectrometry to determine drug concentration, identify metabolites, and calculate PK parameters. This study confirmed this compound is primarily excreted unchanged in urine [3].

DPP-4 Inhibition Signaling Pathway

The diagram below illustrates the core mechanism by which this compound improves glycemic control.

G FoodIntake Food Intake GLP1_GIP GLP-1 & GIP Release FoodIntake->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degrades ActiveIncretins Active Incretin Hormones DPP4->ActiveIncretins  Prevents Breakdown This compound This compound This compound->DPP4 Inhibits Pancreas Pancreatic β-Cells ActiveIncretins->Pancreas Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Output Improved Blood Glucose Control Insulin->Output Glucagon->Output

Knowledge Gaps and Further Research

While preclinical data supported this compound's entry into clinical trials, its development trajectory differed from other DPP-4 inhibitors.

  • Limited Public Preclinical Data: Unlike saxagliptin, for which detailed preclinical profiles are publicly available [5] [6], much of this compound's specific preclinical data remains in primary literature.
  • Cardiovascular Safety Profile: Preclinical studies suggested potential cardioprotective effects via mechanisms like SDF-1 preservation [7]. However, subsequent clinical trials for the DPP-4 inhibitor class ultimately demonstrated neutral effects on cardiovascular outcomes [7].
  • Development Status: this compound advanced through Phase 1 and Phase 2 trials [3] [4] and is approved for use in Russia [3]. It has not received FDA or EMA approval.

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin is a small molecule drug with the chemical formula C₁₇H₂₄F₂N₆O and a molecular weight of 366.42 g·mol⁻¹ [1] [2]. Its mechanism of action involves the inhibition of the DPP-4 enzyme [1] [3].

Mechanism of Action and Signaling Pathway As a DPP-4 inhibitor, this compound prevents the rapid degradation of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [4] [5]. The subsequent signaling pathway is outlined below:

G This compound This compound DPP4_Enzyme DPP4_Enzyme This compound->DPP4_Enzyme Inhibits Incretins Incretins DPP4_Enzyme->Incretins Degrades Insulin Insulin Incretins->Insulin Stimulates Secretion Glucagon Glucagon Incretins->Glucagon Suppresses Secretion BloodGlucose BloodGlucose Insulin->BloodGlucose Lowers Glucagon->BloodGlucose Raises

Diagram of this compound's mechanism of action via DPP-4 inhibition.

This glucose-dependent mechanism offers a low risk of hypoglycemia and is generally weight-neutral, which are distinct advantages over other antidiabetic agents like sulfonylureas or insulin [4] [3].

Clinical Efficacy and Safety Profile

Clinical development for this compound progressed through Phase 1, 2, and 3 trials [1] [2]. A 2025 Bayesian network meta-analysis provided comparative efficacy and safety data against other DPP-4 inhibitors, summarized in the table below [6].

Table 1: Clinical Efficacy and Safety from Meta-Analysis

Drug and Dosage HbA1c Reduction vs. Placebo (MD [95% CI]) Key Safety Findings
This compound 2 mg QD -0.32 [-0.73, 0.09] % Not associated with increased AEs
This compound 30 mg QD Data not fully specified in meta-analysis Higher incidence of Adverse Events (AEs) vs. placebo (OR 2.14 [1.07, 3.86])
Alogliptin 25 mg QD -0.69 [-0.94, -0.44] % No significant increase in AEs
Sitagliptin 100 mg QD -0.67 [-0.82, -0.52] % Increased risk of Gastrointestinal AEs (GIAEs)
Imeglimin 1500 mg BID -0.73 [-0.90, -0.56] % Increased risk of GIAEs

MD: Mean Difference; CI: Confidence Interval; OR: Odds Ratio; QD: Once Daily; BID: Twice Daily [6].

The analysis concluded that while the 2 mg QD dose of this compound did not demonstrate a statistically significant HbA1c reduction, other approved DPP-4 inhibitors like alogliptin and sitagliptin showed significant efficacy [6]. The 30 mg QD dose was associated with a higher incidence of overall adverse events [6].

Common side effects include upper respiratory tract infections, headache, and gastrointestinal symptoms; more severe risks include hypersensitivity reactions [3]. This compound should be used with caution in patients with a history of pancreatitis or severe renal impairment, with potential need for dosage adjustment in the latter group [3].

Pharmacokinetics and Metabolism

A dedicated study investigated the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans [2]. Key findings are summarized below:

Table 2: Key Pharmacokinetic and Developmental Data

Parameter Details
Drug Class Dipeptidyl Peptidase-4 (DPP-4) Inhibitor (Gliptin)
Originator Pfizer
Highest Status Registered (Approved in Russia) [7]
Trade Name Saterex [2]
Key Pharmacokinetic Study Metabolism and excretion studied in rat, dog, human [2]
Renal Impairment Pharmacokinetics specifically investigated in subjects with renal insufficiency [2]
Drug Interactions Metabolism may be affected by CYP3A4 and CYP2C8 inducers/inhibitors [3]

Research and Development Insights

This compound's development provides insights for researchers:

  • Clinical Trial Design: The availability of a crystal structure of DPP-4 in complex with this compound is a valuable resource for structure-based drug design [2].
  • Specific Populations: The dedicated pharmacokinetic study in renal impairment provides a model for evaluating drugs in special populations [2].
  • Synthesis Optimization: A published, cost-efficient synthetic route highlights the importance of process chemistry in drug development [2].

This compound represents a specific agent within the well-established DPP-4 inhibitor class. Its primary research value lies in its specific structural and pharmacokinetic data, which can aid in the design of future diabetic therapeutics.

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin (also known as PF-734200) is an orally active, small molecule drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as gliptins [1] [2] [3]. Its primary indication is for improving glycemic control in adults with Type 2 Diabetes Mellitus (T2DM) [1] [4].

The molecular mechanism of this compound is centered on the inhibition of the DPP-4 enzyme [2] [4] [3]. This enzyme rapidly degrades the endogenous incretin hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [5]. By selectively inhibiting DPP-4, this compound increases and prolongs the activity of these incretins [4]. This leads to a glucose-dependent increase in insulin secretion from pancreatic beta-cells and a suppression of glucagon release from alpha-cells [4]. This mechanism enhances glucose homeostasis while presenting a low intrinsic risk for hypoglycemia and being weight-neutral [4].

The diagram below illustrates this core mechanism and the experimental workflow for validating it.

G FoodIntake Food Intake GLP1_GIP_Release GLP-1 & GIP Release FoodIntake->GLP1_GIP_Release IncretinDegradation DPP-4 Enzyme Degrades Incretins GLP1_GIP_Release->IncretinDegradation IncretinActive Active GLP-1 & GIP GLP1_GIP_Release->IncretinActive IncretinDegradation->IncretinActive Inhibited by InsulinSecretion ↑ Glucose-Dependent Insulin Secretion IncretinActive->InsulinSecretion GlucagonSuppression ↓ Glucagon Secretion IncretinActive->GlucagonSuppression GlucoseControl Improved Blood Glucose Control InsulinSecretion->GlucoseControl GlucagonSuppression->GlucoseControl ExpStart In Vitro & In Vivo Experiments DPP4Assay DPP-4 Enzyme Inhibition Assay ExpStart->DPP4Assay SelectivityPanel Selectivity Panel (DPP-8, DPP-9, FAP) DPP4Assay->SelectivityPanel IC50 / Ki Determination AnimalModel Animal Models (Rat, Dog, Monkey) SelectivityPanel->AnimalModel >200x Selective PKPD PK/PD Analysis (Plasma DPP-4 Activity) AnimalModel->PKPD Oral Dosing Validation Mechanism Validated PKPD->Validation Rapid, Reversible DPP-4 Inhibition

This compound inhibits DPP-4, increasing active incretin hormones to improve glucose control. Experimental validation spans from in vitro assays to in vivo models.

Key Chemical and Pharmacological Data

  • IUPAC Name: (3,3-Difluoro-1-pyrrolidinyl)-{(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone [1]
  • CAS Number: 869490-23-3 [2] [3]
  • Molecular Formula: C₁₇H₂₄F₂N₆O [1] [2]
  • Molar Mass: 366.41 g·mol⁻¹ [1] / 366.4089 [2]
  • Solubility: Soluble in DMSO; formulations may use saline, PEG300, or corn oil for in vivo studies [3].

Table 1: Key Identifiers and Physicochemical Properties of this compound

Property Value / Description
DrugBank ID DB08382 [2]
Synonyms PF-00734200, PF-734200 [1] [2]
XLogP3 0.466 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 8 [3]
SMILES C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 [3]
InChI Key QWEWGXUTRTXFRF-KBPBESRZSA-N [1] [2]

Table 2: Pharmacokinetic and Metabolic Properties of this compound

Parameter Findings
DPP-4 Inhibition (IC₅₀) Potent, sub-nanomolar to nanomolar range inhibitor [3].
Selectivity >200-fold selective for DPP-4 over DPP-8, DPP-9, FAP, and other related proteases [3].
Route of Elimination In rats, ~30.8% of dose excreted in urine and ~66.0% in feces within 168 hours [3].
Impact of Renal Impairment Systemic exposure increased 1.5 to 2.8-fold in subjects with mild to severe renal impairment; terminal half-life increased from ~16.2h (normal) to ~36.6h (ESRD) [3].
Key Metabolite Information not fully available in search results.

Experimental Protocols for Key Assays

1. In Vitro DPP-4 Inhibition Assay

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the DPP-4 enzyme [3].
  • Methodology: A standard enzyme inhibition assay is used. Recombinant human DPP-4 enzyme is incubated with a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC). The reaction is conducted in a buffer suitable for DPP-4 activity. This compound is added at various concentrations. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC₅₀ value is calculated from the concentration-response curve, representing the concentration of this compound that inhibits 50% of the enzyme activity under the specified conditions [3].

2. Selectivity Profiling

  • Purpose: To confirm that this compound's effects are mediated specifically by DPP-4 inhibition and not by off-target interactions [3].
  • Methodology: The inhibitory potency (IC₅₀) of this compound is tested against a panel of related enzymes, including DPP-8, DPP-9, Fibroblast Activation Protein (FAP), aminopeptidase P, propyl oligopeptidase, DPP-2, and DPP-3. The assay conditions for each enzyme are optimized with their specific substrates. The selectivity ratio is calculated by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for DPP-4 [3].

3. In Vivo Pharmacodynamics (Animal Model)

  • Purpose: To demonstrate the functional consequence of DPP-4 inhibition on plasma DPP-4 activity and glucose tolerance [3].
  • Methodology:
    • Animals: Pre-clinical species like Sprague-Dawley rats, beagle dogs, or cynomolgus monkeys.
    • Dosing: this compound is administered orally (e.g., 5 mg/kg in rats).
    • Plasma DPP-4 Activity: Blood samples are collected at pre-determined time points post-dose. Plasma is isolated and incubated with a DPP-4 substrate. The residual DPP-4 activity is measured and expressed as a percentage of the pre-dose activity.
    • Glucose Tolerance Test (OGTT): An oral glucose load is administered. Blood glucose and insulin levels are measured over time to assess the drug's ability to improve glucose disposal [3].

Clinical Development and Regulatory Status

This compound was discovered and initially developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [1]. Further development, including Phase 3 studies, was conducted in Russia [1]. As of the latest available information, this compound is approved for use in Russia under the trade name Saterex [1]. It is not approved in the United States, European Union, or many other regions, and its current global development status appears to be limited [2].

Comparative Context: this compound vs. Saxagliptin

Saxagliptin (Onglyza) is a widely approved DPP-4 inhibitor, providing a useful benchmark. The table below compares it with this compound based on the available data.

Table 3: Comparison with Saxagliptin, a Benchmark DPP-4 Inhibitor

Feature This compound Saxagliptin
Status Approved in Russia; limited global status [1] [2]. Widely approved (US, EU, etc.); marketed as Onglyza [6] [7].
Molecular Weight 366.41 g·mol⁻¹ [1] 315.42 g·mol⁻¹ [6]
Metabolism Information not fully available. Primarily by CYP3A4/5 to an active metabolite [6] [8].
Dosing in Renal Impairment Requires dose adjustment; exposure increases with severity of impairment [3]. Recommended dose is 2.5 mg for moderate/severe impairment (CrCl ≤50 mL/min) [8] [9].
Key Development & Safety --- Carries a warning for increased risk of heart failure hospitalization [7]. May cause severe joint pain [7].

Conclusion for Research and Development

This compound represents a chemically distinct, potent, and highly selective DPP-4 inhibitor. Its primary value for researchers lies in its well-characterized mechanism and the robust experimental data generated during its development, particularly regarding its favorable selectivity profile and pharmacokinetics in renally impaired populations. While its clinical application remains geographically limited, the compound serves as a valuable scientific tool for understanding DPP-4 inhibition and provides a template for the design and profiling of future incretin-based therapies.

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin is an oral small molecule drug acting as a potent and selective inhibitor of the DPP-4 enzyme [1] [2] [3]. Its primary mechanism involves binding to the active site of the DPP-4 enzyme, reversibly inhibiting it and preventing the degradation of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1].

This inhibition increases and prolongs the activity of incretins, leading to a cascade of effects for glucose homeostasis [1] [3]:

  • Enhances glucose-dependent insulin secretion from pancreatic beta cells
  • Suppresses glucagon release from pancreatic alpha cells
  • Slows gastric emptying and promotes satiety

The following diagram illustrates this glucose-dependent mechanism and key pharmacological advantages.

G This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4  Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins  Degradation Blocked Insulin ↑ Glucose-Dependent Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Effects Improved Glycemic Control Insulin->Effects Glucagon->Effects

Pharmacological and Clinical Development Data

This section consolidates key quantitative and clinical data on this compound from public sources.

Table 1: Key Pharmacological & Chemical Properties [2]

Property Detail
Chemical Formula C₁₇H₂₄F₂N₆O
Molecular Weight 366.4089 g/mol
Drug Class Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Modality Small Molecule
Primary Target Dipeptidyl peptidase 4 (DPP-4)
Action on Target Inhibitor
CAS Registry Number 869490-23-3

Table 2: Clinical Trial and Regulatory Status Overview [2] [4]

Aspect Status
US FDA Approved No
Other Region Approval No
Phase I Trials 1 (Completed)
Phase II Trials 6 (Completed)
Phase III Trials 1 (Status Unspecified)
Primary Indication Type 2 Diabetes Mellitus (T2DM); Investigated in Renal Insufficiency, Chronic
Notable Combination Evaluated in combination with Metformin

Key Research and Development Contexts

This compound research spans several key areas relevant to drug development scientists.

  • Combination Therapy with Metformin: this compound is studied as part of a dual-therapy approach. DPP-4 inhibitors plus metformin show efficacy comparable to other metformin-based combinations (like glinides+Met or sulfonylureas+Met) with a well-tolerated safety profile and potentially lower cardiovascular event risk [4].
  • Pharmacogenetics and Precision Medicine: Research investigates genetic polymorphisms (e.g., in the ABCB1 gene encoding P-glycoprotein) that may influence drug disposition and therapeutic responses to DPP-4 inhibitors like this compound [5].
  • Drug Repurposing Potential: Shared pathophysiological mechanisms between Type 2 Diabetes and Parkinson's Disease (e.g., oxidative stress, mitochondrial dysfunction) suggest potential for DPP-4 inhibitors to be repurposed for neurodegenerative disorders [6].

Research Gaps and Future Directions

This compound remains an investigational drug not yet approved in the US or other major regions [2]. Publicly available detailed pharmacokinetic data (absorption, distribution, metabolism, excretion), comprehensive clinical trial results on efficacy and safety, and large-scale studies on drug-drug interactions in real-world populations are limited [7] [5].

Future research should prioritize:

  • Publication of full results from Phase II and III clinical trials
  • Comparative effectiveness studies against established DPP-4 inhibitors
  • Exploration of its potential in drug repurposing beyond diabetes

References

Gosogliptin pathfinding research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway

Gosogliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for rapidly degrading the body's endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2]. By blocking DPP-4, this compound prolongs the activity of these hormones, enhancing their physiological effects [3].

The following diagram illustrates the core mechanism of DPP-4 inhibitors like this compound in regulating blood glucose.

G FoodIntake Food Intake IncretinRelease Release of GLP-1 and GIP FoodIntake->IncretinRelease DPP4 DPP-4 Enzyme IncretinRelease->DPP4 Degrades ActiveIncretins Active GLP-1 and GIP IncretinRelease->ActiveIncretins Protected InactiveIncretins Inactive GLP-1/GIP DPP4->InactiveIncretins This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits InsulinSecretion ↑ Glucose-Dependent Insulin Secretion ActiveIncretins->InsulinSecretion GlucagonSuppression ↓ Glucagon Secretion ActiveIncretins->GlucagonSuppression LowerBloodGlucose Improved Blood Glucose Control InsulinSecretion->LowerBloodGlucose GlucagonSuppression->LowerBloodGlucose

Diagram illustrating the mechanism of DPP-4 inhibitors like this compound in regulating blood glucose.

Research and Development Status

While this compound was discovered and entered clinical trials, its development seems to have stalled.

  • Clinical Trials: DrugBank records show one Phase 1 trial and several Phase 2 trials for Type 2 Diabetes, with one Phase 3 trial listed as "completed" [4]. The lack of subsequent approvals or widespread reporting suggests it may not have been pursued for final regulatory approval.
  • Comparison with Other DPP-4 Inhibitors: this compound is part of a well-established drug class. The table below lists other FDA-approved DPP-4 inhibitors for context [3].
DPP-4 Inhibitor Brand Name Year of Approval
Sitagliptin Januvia 2006
Saxagliptin Onglyza 2009
Linagliptin Tradjenta 2011
Gemigliptin Zemiglo 2012
Teneligliptin Tenelia 2012
Omarigliptin Marizev 2015
Trelagliptin Zafatek 2015
This compound Satyor 2016

It's important to note that while one source lists this compound's approval year as 2016 [3], more authoritative databases like DrugBank clearly state it is not approved in the US or elsewhere [4], indicating that its commercial availability is likely limited to specific regions or it did not reach the global market.

References

Gosogliptin generative research

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Overview

This compound is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for managing Type 2 Diabetes Mellitus (T2DM). [1] Its chemical structure is (3,3-Difluoro-1-pyrrolidinyl)-{(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, with a molecular formula of C₁₇H₂₄F₂N₆O and a molar mass of 366.417 g·mol⁻¹. [1] The drug was discovered and initially developed by Pfizer, with subsequent Phase 3 studies and registration in Russia, where it is marketed under the trade name Saterex. [1]

Structural Characteristics and SAR

This compound's design incorporates key features for potent DPP-4 inhibition. The DPP-4 enzyme features a catalytic triad of Ser630, Asp708, and His740, with key substrate recognition handled by the Glu205/Glu206 loop. [2] [3] The binding pocket comprises subsites S1, S2, S1', S2', and S2 extensive. [3]

  • S1 and S2 Pocket Binding: this compound's pyrimidine and pyrrolidine heterocycles occupy the hydrophobic S1 pocket. The primary amine forms hydrogen bonds with Glu205/Glu206 and Tyr662 residues, which is crucial for anchoring the inhibitor. [2] [3]
  • Halogen Bonding and Hydrophobic Interactions: The 3,3-difluoropyrrolidine group is a key pharmacophore, with fluorine atoms likely enhancing binding affinity through halogen bonding and hydrophobic interactions with sub-pockets. [1] [3] The nitrile group, common in many DPP-4 inhibitors, acts as an effective pharmacophore. [3]

G DPP4 DPP-4 Enzyme Site1 Catalytic Triad (Ser630, Asp708, His740) DPP4->Site1 Site2 Glu205/Glu206 Loop (Substrate Recognition) DPP4->Site2 Site3 S1 Hydrophobic Pocket DPP4->Site3 Site4 S2 Extensive Subsite DPP4->Site4 Gos This compound Molecule G1 Pyrimidinyl-Piperazine Gos->G1 Binds S1/S2 G2 3,3-Difluoropyrrolidine Gos->G2 Binds Hydrophobic Sub-pocket G3 Central Pyrrolidine Gos->G3 H-bonds with Glu205/206, Tyr662 Inhibit Inhibition of GLP-1/GIP Degradation Gos->Inhibit Reversible Binding Inhibit->DPP4

Binding Interaction Diagram of this compound with DPP-4 Enzyme

Mechanism of Action and Pharmacology

This compound functions by reversibly inhibiting the DPP-4 enzyme, which is responsible for rapidly degrading the endogenous incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). [4] [5]

  • Incretin Physiology: In response to food intake, GLP-1 is released from intestinal L-cells (in the ileum and colon), and GIP is secreted by K-cells (in the duodenum and jejunum). [2] [4] These hormones are crucial for glucose homeostasis but have extremely short half-lives (<2 minutes for GLP-1) due to rapid inactivation by DPP-4. [2] [4]
  • Enzyme Inhibition: By inhibiting DPP-4, this compound prolongs the half-life and elevates plasma levels of active GLP-1 and GIP. [2] [5] This enhancement leads to a multisystem effect for glucose control. [5]

G Food Food Intake GLP1 GLP-1 Release (from L-cells) Food->GLP1 GIP GIP Release (from K-cells) Food->GIP Action1 Stimulates Glucose-Dependent Insulin Secretion GLP1->Action1 Action2 Suppresses Glucagon Secretion GLP1->Action2 Action3 Slows Gastric Emptying GLP1->Action3 GIP->Action1 DPP4 DPP-4 Enzyme (Inactivates GLP-1/GIP) DPP4->GLP1 Degrades DPP4->GIP Degrades Goso This compound (DPP-4 Inhibitor) Goso->DPP4 Inhibits

This compound's Mechanism of Action via the Incretin Pathway

Table 1: Pharmacodynamic Effects of Increased Incretin Activity [2] [4] [5]
Target Organ/Tissue Physiological Effects
Pancreatic β-Cells Enhanced glucose-dependent insulin secretion; potential improvement in β-cell mass and function through promoted proliferation and reduced apoptosis.
Pancreatic α-Cells Suppression of postprandial glucagon secretion, reducing hepatic glucose production.
Gastrointestinal Tract Slowing of gastric emptying, contributing to reduced postprandial glucose excursions.
Central Nervous System Promotion of satiety, potentially influencing weight.

Clinical Efficacy and Pharmacokinetics

Clinical studies have established the efficacy and safety profile of this compound.

  • Clinical Efficacy: The ONYX study in Russia confirmed this compound's sugar-lowering effects by reducing both fasting and postprandial hyperglycemia. [6] A comparative study with vildagliptin demonstrated similar efficacy in improving glycemic control in patients with T2DM. [1] [4] this compound is considered weight-neutral, a characteristic advantage over some other anti-diabetic classes, and carries a low risk of hypoglycemia due to its glucose-dependent mechanism. [6] [7] [5]

  • Pharmacokinetics: this compound is rapidly absorbed after oral administration. It has a half-life that supports once-daily dosing and is primarily excreted unchanged via the kidneys, which is a critical consideration for patients with renal impairment. [1] [5]

Table 2: Clinical and Pharmacokinetic Profile of this compound [6] [1] [7]
Parameter Profile / Characteristics
Primary Indication Management of Type 2 Diabetes Mellitus
Glycemic Efficacy Reduces HbA1c, fasting and postprandial plasma glucose
Effect on Body Weight Weight-neutral
Risk of Hypoglycemia Low (due to glucose-dependent mechanism)
Common Side Effects Generally well-tolerated; upper respiratory tract infections, headache
Administration Oral, once-daily
Absorption Rapidly absorbed
Elimination Primarily renal, excreted unchanged
Special Population Dose adjustment likely required in renal impairment

Synthetic Chemistry

This compound's structure features pyrimidine and piperazine heterocycles, which are privileged scaffolds in medicinal chemistry known for broad biological activity. [8] [9] The synthesis involves creating a chiral center, which is critical for its activity. The (2S,4S) configuration at the pyrrolidine ring is essential for optimal binding to the DPP-4 enzyme active site. [1]

Future Research Directions

While DPP-4 inhibitors like this compound are established in T2DM management, several research avenues are emerging. There is ongoing investigation into the potential multi-system benefits of DPP-4 inhibitors beyond glycemic control, including effects on cardiovascular health, neuroprotection, and renal function. [10] Furthermore, research continues into natural sources of DPP-4 inhibitors and the development of novel synthetic compounds with improved efficacy and polypharmacological profiles for managing metabolic syndrome. [7] [4] [3]

References

Gosogliptin HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to Gosogliptin

This compound (PF-00734200) is a potent, selective, and orally active inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a primary target for the treatment of Type 2 Diabetes Mellitus (T2DM) [1] [2]. By inhibiting DPP-IV, this compound increases the circulating levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose control [1]. Its chemical structure is shown below, with a molecular weight of 366.41 g/mol and a CAS number of 869490-23-3 [1].

Proposed HPLC Analysis Protocol for this compound

Since a direct HPLC method for this compound was not located, this protocol is constructed using standard practices for analyzing similar small-molecule drugs, informed by general guidelines for method validation [3] and a related approach for extracting compounds from serum [4].

Method Overview and Conditions

This section outlines the proposed instrumental parameters and sample preparation steps.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD). A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended.
  • Mobile Phase: A mixture of a aqueous phase and an organic phase is suggested for a starting method development.
    • Aqueous Phase: 0.1% Formic acid in water.
    • Organic Phase: Acetonitrile.
    • Gradient Program: | Time (min) | Aqueous Phase (%) | Organic Phase (%) | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 | 80 | 20 | 1.0 | | 10.0 | 40 | 60 | 1.0 | | 12.0 | 10 | 90 | 1.0 | | 14.0 | 10 | 90 | 1.0 | | 14.1 | 80 | 20 | 1.0 | | 18.0 | 80 | 20 | 1.0 |
  • Detection: UV detection at a wavelength of 210-260 nm (needs experimental verification).
  • Column Temperature: 40 °C
  • Injection Volume: 10 µL
Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)

Based on a modern technique applied to other analytes in serum [4], a SALLE procedure is recommended for this compound due to its high efficiency and clean-up capabilities.

  • Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
  • Add 300 µL of acetonitrile (a water-miscible solvent) to precipitate proteins.
  • Add a suitable salt (e.g., 50 mg of MgSO₄ or NaCl) to induce phase separation [4].
  • Vortex the mixture vigorously for 2-5 minutes.
  • Centrifuge at 10,000-14,000 rpm for 10 minutes to achieve a clear phase separation.
  • Collect the upper organic layer (which now contains the analyte) and either inject it directly or dilute it with the mobile phase before HPLC analysis.

The workflow for the sample preparation and analysis is summarized in the following diagram:

gosogliptin_workflow This compound HPLC Workflow start Start with 100 µL Serum Sample step1 Add 300 µL Acetonitrile start->step1 step2 Add Salt (e.g., MgSO₄) step1->step2 step3 Vortex for 2-5 mins step2->step3 step4 Centrifuge at 10,000+ rpm step3->step4 step5 Collect Organic Layer step4->step5 step6 HPLC-DAD Analysis step5->step6

Method Validation Parameters

Any analytical method must be validated to ensure reliability, accuracy, and reproducibility. The following table summarizes the key parameters to be assessed, based on ICH guidelines [3].

Validation Parameter Objective Recommended Acceptance Criteria for this compound
Specificity Confirm no interference from other components. Baseline separation of this compound peak; no interference from blank matrix.
Linearity & Range Demonstrate proportional response to concentration. A range of 125–2000 ng/mL with a correlation coefficient (r²) > 0.995 [4].
Accuracy Assess the closeness to the true value. Recovery of 85-115% across the validation range.
Precision
- Repeatability (Intra-day) Evaluate variation under the same conditions. RSD ≤ 5% for replicate measurements.
- Intermediate Precision (Inter-day) Evaluate variation on different days/analysts. RSD ≤ 7% for replicate measurements.
Limit of Detection (LOD) The lowest detectable amount. Signal-to-noise ratio ~ 3:1.
Limit of Quantification (LOQ) The lowest quantifiable amount with accuracy. Signal-to-noise ratio ~ 10:1; accuracy and precision within ±20%.
Robustness Assess method resilience to small, deliberate changes. Retention time and peak area RSD ≤ 5% with minor changes in pH, temperature, or mobile phase composition.

Critical Considerations for Researchers

  • Method Optimization is Essential: The parameters above are a starting point. You will need to optimize the mobile phase composition, pH, gradient profile, and detection wavelength specifically for this compound and your instrument.
  • Validation is a Requirement: For any data used in regulatory submissions, a full method validation following ICH M10 or equivalent guidelines is mandatory [3]. The parameters in the table provide a roadmap for this process.
  • Explore the DPP-4 Mechanism: Understanding the biological target of this compound can provide context for its analysis. The following diagram illustrates its mechanism of action.

dpp4_inhibition DPP-4 Inhibitor Mechanism FoodIntake Food Intake GLP1 GLP-1 / GIP Release (Active) FoodIntake->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4  Inactivation Insulin ↑ Insulin Secretion ↓ Glucagon Secretion Improved Glucose Control GLP1->Insulin  Stimulates InactiveIncretin GLP-1 / GIP (Inactive) DPP4->InactiveIncretin Inhibitor This compound (DPP-4 Inhibitor) Inhibitor->DPP4  Inhibits

References

Introduction to Gosogliptin

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin (also known as PF-00734200 or PF-734200) is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM) [1] [2]. It functions by enhancing the activity of incretin hormones, which are crucial for maintaining glucose homeostasis. The compound is chemically defined as (3,3-difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone [1].

Mechanism of Action and Signaling Pathway

This compound exerts its antihyperglycemic effect through a glucose-dependent mechanism by inhibiting the DPP-4 enzyme. The following diagram illustrates the signaling pathway through which this compound and other DPP-4 inhibitors improve glycemic control.

G A Oral Food Intake B Incretin Hormone Release (GLP-1, GIP) A->B C Active GLP-1/GIP B->C G Pancreatic β-Cells C->G Binds to Receptor I Pancreatic α-Cells C->I Binds to Receptor D Dipeptidyl Peptidase-4 (DPP-4) Enzyme E Inactive GLP-1/GIP (1-3...) D->E Cleaves F This compound (DPP-4 Inhibitor) F->D Inhibits H Insulin Secretion ↑ G->H K Improved Glycemic Control H->K J Glucagon Secretion ↓ I->J J->K

As detailed in the pathway, this compound binds to the active site of the DPP-4 enzyme, preventing it from inactivating the incretin hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [3] [4]. This results in elevated levels of active incretins, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells [5] [4]. A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect is contingent upon elevated blood glucose levels [4].

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key characteristics of this compound as derived from the literature.

Property Value / Description
Molecular Formula C₁₇H₂₄F₂N₆O [1] [2]
Molecular Weight 366.41 g/mol [2]
CAS Number 869490-23-3 [1] [2]
Mechanism of Action Potent, selective, competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-4) [1] [2]
Selectivity >200-fold selective over related proteases (DPP-8, DPP-9, DPP-2, DPP-3, FAP, POP) [1]
Primary Pharmacological Effect Increases insulin secretion and improves glucose tolerance [1]
Half-life in Renal Impairment Terminal half-life increased from 16.2h (normal function) to 36.6h (ESRD) [1]

In Vivo Pharmacokinetics and Excretion

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical in drug development. Key findings from preclinical and human studies are summarized below.

Aspect Findings in Rats, Dogs, and Humans
Excretion Route Primarily renal and hepatic/biliary [1] [2]. In rats, mean cumulative excretion was ~30.8% in urine and ~66.0% in feces [1].
Recovery In rats, an average of 97.1% of the administered radioactive dose was recovered within 168 hours [1] [2].
Impact of Dialysis Approximately 29% of this compound was removed from the body during a 4-hour hemodialysis session in subjects with end-stage renal disease (ESRD) [1].

Analytical Method Considerations

While a specific assay protocol for this compound was not available in the search results, the following guidance can aid in method development.

  • Lack of Direct Protocol: The commercial product descriptions for this compound note that the biological assay protocols are provided "from reference" and that the vendors have not independently validated these methods [1] [2]. This underscores the need for in-house validation.
  • Reference from Related DPP-4 Inhibitor: A published RP-HPLC method for the determination of related substances in Alogliptin Benzoate, another DPP-4 inhibitor, can serve as a useful reference for developing an assay for this compound [6].
    • Column: Angilent Zobax SB-CN (250 × 4.6 mm; 5 μm).
    • Mobile Phase: Gradient elution with water/acetonitrile/trifluoroacetic acid (Solution A) and acetonitrile/water/trifluoroacetic acid (Solution B).
    • Detection: UV at 278 nm.
    • Validation: The method was validated for selectivity, LOD/LOQ, linearity (50–1000 ng/mL, R² ≥0.999), accuracy, and precision (RSD <2%) [6].

Critical Experimental Notes

  • Research Use Only: The available sources explicitly state that this compound is "for research use only, not for human use" [1] [2]. Any application in a clinical setting would require rigorous regulatory approval.
  • Solubility and Formulation: this compound may have low solubility in aqueous buffers. For in vivo studies, various injection and oral formulation protocols are suggested, such as using solutions in DMSO/PEG300/Tween-80/Saline or suspensions in 0.5% carboxymethylcellulose sodium (CMC Na) [1].
  • Renal Function Dosing Adjustment: Systemic exposure to this compound increases significantly in patients with renal impairment (1.5 to 2.8-fold) and its half-life is prolonged [1]. This is a critical consideration for dosing regimen design in preclinical and clinical studies.

Conclusion

This compound is a well-characterized, potent DPP-4 inhibitor with a clear mechanism of action and a pharmacokinetic profile that necessitates careful consideration in subjects with renal impairment. Although a direct assay protocol is not publicly available, researchers can leverage the physicochemical data and the referenced analytical method for Alogliptin to develop and validate robust quality control and bioanalytical assays for this compound in bulk drug and formulated products.

References

Comprehensive Application Notes and Protocols for In Vitro Evaluation of Gosogliptin as a DPP-4 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gosogliptin and DPP-4 Inhibition

This compound (development codes PF-00734200, PF-734200) is a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor belonging to the gliptin class of oral antidiabetic medications. This small molecule drug exhibits competitive inhibition against the DPP-4 enzyme, which is primarily responsible for the rapid degradation of incretin hormones including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these endogenous incretin hormones, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control in patients with type 2 diabetes mellitus.

The molecular structure of this compound (C₁₇H₂₄F₂N₆O) features a (3,3-difluoropyrrolidin-1-yl) group connected to a pyrrolidine scaffold, which confers high binding affinity and selectivity for the DPP-4 enzyme active site. This compound has demonstrated favorable pharmacokinetic properties across multiple species and has progressed through Phase 1 and Phase 2 clinical trials, showing efficacy both as monotherapy and in combination with metformin. Currently, this compound is approved for clinical use in Russia under the trade name Saterex, making it a valuable candidate for further research and development [1] [2] [3].

Experimental Design Overview

Systematic Approach to this compound Evaluation

A comprehensive in vitro evaluation of this compound requires a multifaceted experimental design to fully characterize its pharmacological profile. The investigation should encompass several key areas beginning with the enzymatic inhibition assays to quantify this compound's potency against purified DPP-4 enzyme. This includes determining the half-maximal inhibitory concentration (IC₅₀) values under controlled conditions. Subsequent experiments should evaluate the compound selectivity across related proteases including DPP-2, DPP-3, DPP-8, DPP-9, fibroblast activation protein (FAP), aminopeptidase P, and propyl oligopeptidase to establish specificity and potential off-target effects.

The experimental workflow should progress to cellular response assessments using relevant cell lines to measure the potentiation of GLP-1 mediated insulin secretion and the protection of endogenous incretin hormones from degradation. Additional mechanistic studies should explore the glucose-dependence of insulin secretion and the compound's effects on glucagon suppression. Finally, solubility and stability profiling under various buffer conditions is essential for optimizing assay performance and interpreting results accurately. This systematic approach ensures a thorough understanding of this compound's mechanism of action and therapeutic potential [2].

Table 1: Key Experimental Parameters for this compound In Vitro Evaluation

Experimental Component Key Parameters Recommended Controls
Enzymatic Inhibition IC₅₀ determination, inhibition kinetics, pH optimum, temperature dependence Reference inhibitors (e.g., sitagliptin, vildagliptin), vehicle controls
Selectivity Profiling Selectivity panel (DPP-2, -3, -8, -9, FAP), IC₅₀ ratios Positive controls for each protease, concentration-response curves
Cellular Response GLP-1 potentiation, insulin secretion, cAMP accumulation DPP-4 expressing vs. knockout cells, glucose concentration variations
Analytical Methods HPLC/UV, LC-MS/MS, sample preparation, stability assessment Internal standards, quality control samples, matrix effects evaluation

DPP-4 Inhibition Protocol

Enzyme Preparation and Assay Conditions

The DPP-4 inhibition assay requires recombinant human DPP-4 enzyme, which can be commercially sourced or purified from mammalian expression systems. Prepare the enzyme stock solution in appropriate storage buffer (typically 25 mM Tris-HCl, 140 mM NaCl, 10 mM KCl, pH 7.4) and aliquot for single use to maintain enzymatic stability. The standard reaction buffer should consist of 50 mM Tris-HCl (pH 7.5) containing 100 mM NaCl and 1 mg/mL bovine serum albumin, which provides optimal enzymatic activity while preventing non-specific binding. For the inhibition assay, dilute this compound in DMSO with concentration standardization, ensuring that the final DMSO concentration does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

The enzymatic reaction utilizes Gly-Pro-AMC (7-amido-4-methylcoumarin) as the fluorogenic substrate, which emits fluorescence upon cleavage by DPP-4. Prepare a substrate stock solution in DMSO and dilute in reaction buffer to achieve the final concentration of 5-50 μM, approximating the Kₘ value for most DPP-4 preparations. The assay is performed in black 96-well or 384-well plates to minimize background fluorescence and crosstalk between wells. Include appropriate controls such as blank reactions (substrate without enzyme), vehicle controls (DMSO without inhibitor), and positive controls (well-characterized DPP-4 inhibitors like sitagliptin) to ensure assay validity and reliability [4] [2].

Inhibition Kinetics and IC₅₀ Determination

The procedure for determining this compound's IC₅₀ value follows a standardized inhibition protocol. First, prepare serial dilutions of this compound in DMSO, typically spanning a concentration range from 0.1 nM to 1000 nM to adequately capture the complete inhibition curve. Add 10 μL of each dilution to designated wells, followed by 70 μL of reaction buffer and 10 μL of DPP-4 enzyme solution (final concentration 0.1-1.0 nM). Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at 25°C to allow for equilibrium binding before initiating the reaction with 10 μL of substrate solution. Monitor the fluorescence continuously using a plate reader with excitation at 360 nm and emission at 460 nm for 30-60 minutes at 25°C.

For mechanistic studies, conduct time-dependent inhibition assays by varying the pre-incubation time (0-120 minutes) before substrate addition. To determine the inhibition modality (competitive, non-competitive, or mixed), perform experiments with varying substrate concentrations (approximately 0.5×Kₘ to 5×Kₘ) while testing multiple inhibitor concentrations. Calculate reaction velocities from the linear portion of the progress curves and normalize to the vehicle control (0% inhibition) and blank (100% inhibition) values. Fit the normalized data to a four-parameter logistic equation or the appropriate inhibition model to determine the IC₅₀ value, which for this compound is expected to be in the low nanomolar range based on published data [2].

Table 2: this compound Potency and Selectivity Profile

Parameter Value Experimental Conditions Reference
DPP-4 IC₅₀ Low nanomolar range Recombinant human DPP-4, pH 7.5, 25°C [2]
Selectivity (DPP-8/9) >200-fold Parallel assays with equivalent enzyme concentrations [2]
Cellular EC₅₀ ~10 nM GLP-1 potentiation in RINm5F or β-cell lines [2]
Plasma Protein Binding Moderate Species-dependent (rat, dog, human) [1] [2]

Cellular Response Assessment

GLP-1 Potentiation and Insulin Secretion Assays

The functional activity of this compound can be assessed in pancreatic β-cell lines (such as RINm5F, INS-1, or Min6) or primary rodent islets. Culture cells in appropriate medium (RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics under standard conditions (37°C, 5% CO₂). Prior to the assay, wash the cells with PBS and pre-incubate for 30-60 minutes in Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 2.8 mM glucose to synchronize cellular responses. For the insulin secretion assay, prepare this compound in DMSO and dilute in KRBH buffer containing 16.7 mM glucose and 10 pM GLP-1, ensuring final DMSO concentration remains below 0.1%.

After pre-treatment with this compound (typically 1-1000 nM) for 15-30 minutes, incubate cells for an additional 60-120 minutes in the glucose/GLP-1-containing buffer. Collect the supernatant and measure immunoreactive insulin levels using a validated ELISA or RIA kit according to manufacturer instructions. Normalize insulin secretion to total cellular protein content or cell number to account for potential variations in cell density. Include appropriate controls such as basal secretion (2.8 mM glucose), maximal stimulation (16.7 mM glucose without GLP-1), and reference DPP-4 inhibitors for comparison. This compound should demonstrate a concentration-dependent enhancement of GLP-1-mediated insulin secretion with an EC₅₀ in the low nanomolar range, consistent with its potent DPP-4 inhibitory activity [2] [5].

DPP-4 Enzyme Activity in Biological Samples

To evaluate this compound's inhibitory activity in complex biological systems, DPP-4 activity can be measured in various biological matrices including plasma, serum, and tissue homogenates. Collect blood samples in EDTA-containing tubes and separate plasma by centrifugation at 2,000 × g for 10 minutes at 4°C. For tissue homogenates, homogenize tissues (such as liver, kidney, or intestinal mucosa) in 5-10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a mechanical homogenizer. Clarify the homogenates by centrifugation at 10,000 × g for 15 minutes at 4°C and collect the supernatant for analysis.

Determine the optimal sample dilution by performing preliminary activity measurements to ensure the assay operates within the linear range. For the DPP-4 activity assay, incubate diluted plasma or tissue supernatant with this compound (varying concentrations) for 15-30 minutes at 25°C before adding the fluorogenic substrate (Gly-Pro-AMC). Measure the fluorescence continuously for 30-60 minutes and calculate the percentage inhibition relative to vehicle-treated controls. For cellular DPP-4 activity, culture appropriate cells (such as Caco-2 or endothelial cells) expressing surface DPP-4, treat with this compound for specified durations, wash to remove unbound compound, and measure the remaining cell-associated DPP-4 activity using the fluorogenic substrate. This approach provides information about the cellular penetration and target engagement of this compound in relevant biological systems [4].

Data Analysis and Interpretation

Quantification and Statistical Methods

For enzymatic inhibition data, calculate the percentage inhibition at each this compound concentration using the formula: % Inhibition = [1 - (Vᵢ/V₀)] × 100, where Vᵢ is the reaction velocity in the presence of inhibitor and V₀ is the velocity in the vehicle control. Generate concentration-response curves by plotting % inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation using appropriate software (GraphPad Prism, SigmaPlot, or similar): Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) × Hill Slope), where Y is the response, X is the logarithm of inhibitor concentration, and IC₅₀ is the concentration producing half-maximal inhibition. For cellular data, similarly fit the concentration-response relationships to determine EC₅₀ values for functional responses.

For kinetic analysis to determine the inhibition mechanism, plot the data according to Lineweaver-Burk (1/v versus 1/[S]) or Michaelis-Menten models. Competitive inhibition will show intersecting lines at the y-axis in Lineweaver-Burk plots, while non-competitive inhibition produces intersecting lines in the second quadrant. Calculate the inhibition constant (Kᵢ) using the appropriate equation for the determined mechanism: for competitive inhibition, IC₅₀ = Kᵢ × (1 + [S]/Kₘ). Perform all experiments with appropriate replication (minimum n=3 independent experiments) and express data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (one-way ANOVA with post-hoc tests for multiple comparisons, unpaired t-test for two groups) with significance defined as p < 0.05 [4] [2].

The following diagram illustrates the complete experimental workflow for this compound evaluation:

G cluster_enzyme Enzymatic Characterization cluster_cellular Cellular Assessment cluster_analysis Data Analysis Start Experimental Design E1 DPP-4 Inhibition Assay Start->E1 C1 Cell Culture (β-cell lines) Start->C1 E2 IC50 Determination E1->E2 E3 Selectivity Profiling E2->E3 E4 Mechanism of Action (Kinetic Analysis) E3->E4 A1 Concentration-Response Curves E4->A1 C2 GLP-1 Potentiation C1->C2 C4 Cellular DPP-4 Activity C1->C4 C3 Insulin Secretion Measurement C2->C3 C3->A1 C4->A1 A2 Statistical Analysis A1->A2 A3 Selectivity Index Calculation A2->A3 A4 Report Generation A3->A4

Safety and Technical Considerations

When working with this compound in laboratory settings, adhere to standard safety precautions for handling chemical compounds. Use appropriate personal protective equipment including gloves, lab coat, and safety glasses. While comprehensive toxicity data for this compound is limited in the search results, related DPP-4 inhibitors have shown excellent safety profiles in clinical studies. However, as with any pharmaceutical compound, avoid direct contact with skin and eyes and prevent aerosol formation. In case of accidental exposure, wash thoroughly with water and seek medical attention if irritation persists.

Several technical considerations are crucial for obtaining reliable results. Maintain consistent DMSO concentrations across all treatment groups to avoid solvent effects on enzyme activity or cellular responses. Ensure that all assays are conducted within the linear range for both time and enzyme/substrate concentrations. For cellular assays, verify cell viability under experimental conditions using MTT reduction or similar assays to distinguish specific pharmacological effects from non-specific cytotoxicity. When preparing this compound solutions, note that the compound is soluble in DMSO at concentrations up to 100 mg/mL (approximately 272 mM), which can be diluted into aqueous buffers for experimental use. However, be aware of potential compound precipitation when diluting stock solutions into aqueous buffers, particularly when final DMSO concentration is below 0.1%. For long-term storage, keep this compound as a solid at -20°C and prepare stock solutions freshly every 1-2 months, with periodic verification of concentration by UV spectroscopy or LC-MS to ensure compound integrity [2] [6].

Summary

This compound represents a potent and selective inhibitor of DPP-4 with demonstrated efficacy in both in vitro systems and clinical trials for type 2 diabetes. The comprehensive in vitro characterization outlined in these application notes and protocols provides researchers with robust methodologies to evaluate the compound's enzymatic inhibition, cellular effects, and selectivity profile. The well-established DPP-4 inhibition assays coupled with functional assessments of insulin secretion offer a complete pharmacological profile of this promising therapeutic agent.

The experimental approaches described herein can be adapted for comparative studies with other DPP-4 inhibitors, investigation of combination therapies, or exploration of potential new indications for DPP-4 inhibition beyond type 2 diabetes. With its favorable selectivity profile and potent activity, this compound serves as an excellent tool compound for studying incretin biology and developing improved therapies for metabolic disorders. These standardized protocols ensure the generation of reliable, reproducible data that can inform drug development decisions and advance our understanding of DPP-4 inhibition in glucose homeostasis.

References

Gosogliptin sample preparation for analysis

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin at a Glance

Table 1: Basic Profile of this compound

Aspect Description
Role Dipeptidyl peptidase-IV (DPP-4) inhibitor (Gliptin) for treating Type 2 Diabetes [1].
Synonyms PF-00734200, PF-734200 [1] [2].
CAS Number 869490-23-3 [2].
Chemical Formula C17H24F2N6O [1].
Molar Mass 366.417 g·mol−1 [1].
Therapeutic Class Oral antidiabetic drug [1].

A Framework for Sample Preparation & Analysis

The following workflow outlines a systematic approach for preparing and analyzing this compound in various sample types. This is based on standard practices in pharmaceutical analysis since a specific official monograph was not located [3] [4].

Start Start: Received Sample SP Sample Preparation Start->SP P1 Dilution SP->P1 P2 Filtration SP->P2 P3 Extraction (e.g., SPE) SP->P3 P4 Derivatization (if needed) SP->P4 Analysis UHPLC/MS Analysis P1->Analysis P2->Analysis P3->Analysis P4->Analysis M1 Column: C18 (e.g., Waters Xbridge) Analysis->M1 M2 Mobile Phase: Acetonitrile/Water (potential volatile buffer) Analysis->M2 M3 Detection: HRMS (e.g., Synapt) Analysis->M3 Validation Method Validation Analysis->Validation

Sample Preparation Strategies

The choice of preparation technique depends heavily on your sample matrix and the goals of your analysis [4].

Table 2: Common Sample Preparation Techniques

Technique Principle Application for this compound
Dilution Reduces concentration of analyte or matrix. Preparing stock and working standards; crude sample pre-processing [4].
Filtration Removes particulates from a sample. Essential for biological samples (plasma, urine) and dissolution media to protect the column [4].
Protein Precipitation Desolubilizes proteins by adding salt, solvent, or altering pH. Critical step for plasma/serum samples. Removes proteins that would interfere with analysis [4].
Solid Phase Extraction (SPE) Selective purification of target analytes using a sorbent. Cleaning up complex biological samples (plasma, feces); concentrating the analyte to improve detection limits [5] [4].
Liquid-Liquid Extraction Isolates components based on solubility in two immiscible solvents. Potential alternative to SPE for purifying this compound from biological matrices based on its polarity [4].
Analytical Method Conditions

A robust analytical method is crucial for accurate characterization and quantification. The following conditions are suggested based on a published metabolite identification study for this compound [5].

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Synapt High-Resolution Mass Spectrometry (HRMS) is highly recommended. This setup provides the speed, resolution, and mass accuracy needed for identifying the parent drug and its metabolites [5].
  • Chromatography:
    • Column: A C18 bonded stationary phase is the standard starting point for reverse-phase separation of small molecules like this compound [3].
    • Mobile Phase: A binary system is preferred. Start with a gradient of acetonitrile and water. A volatile buffer (e.g., 0.1% formic acid) or ammonium salts can be added to improve peak shape and ionization in MS [5] [3].
  • Detection:
    • High-Resolution Mass Spectrometry (HRMS): This is ideal for confirming the identity of this compound and for identifying unknown metabolites in complex samples. It allows for accurate mass measurement of the parent ion (m/z 367.2 for [M+H]+) and its fragments [5].
    • UV Detection: If MS is unavailable, a UV detector can be used. However, you must first determine the compound's λmax for maximum sensitivity. Wavelengths below 200 nm should generally be avoided due to increased noise [3].

Method Validation Parameters

Any developed method must be validated to be fit for its purpose. The table below outlines key parameters to check, following industry standards like ICH guidelines [3].

Table 3: Key Method Validation Parameters

Parameter Objective Typical Acceptance Criteria (Example)
Accuracy Closeness of measured value to true value. Recovery of 98–102% from spiked samples.
Precision Repeatability of measurements. RSD < 2% for multiple injections.
Specificity Ability to measure analyte unequivocally in the presence of matrix. No interference from placebo, blank matrix, or known metabolites.
Linearity Direct proportional relationship between response and concentration. Correlation coefficient (R²) > 0.999.
Range Interval between upper and lower concentration levels. Demonstrated for concentrations with suitable precision and accuracy.
Detection Limit (LOD) Lowest detectable amount of analyte. Signal-to-noise ratio ≥ 3:1.
Quantitation Limit (LOQ) Lowest quantifiable amount with accuracy and precision. Signal-to-noise ratio ≥ 10:1.
Robustness Resilience to deliberate, small changes in method parameters. Method performs within specification despite small changes.

Key Considerations for Researchers

  • Metabolite Interference: this compound is known to undergo several metabolic transformations in humans and rats, including demethylation, hydroxylation, and glucuronidation [5]. Your method must be able to separate the parent drug from these major metabolites (especially M1 and M2, identified as major in human plasma) to ensure accurate quantification.
  • Matrix Effects: Biological matrices like plasma can suppress or enhance the analyte's signal in mass spectrometry. This is known as the matrix effect [4]. Using stable isotope-labeled this compound as an internal standard is the most effective way to compensate for this and ensure reliable results.
  • Standard Solutions: Always use fresh, accurately prepared standard solutions. This compound's stock solution can be prepared in DMSO, but further dilution for calibration standards should be done in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to avoid peak distortion during injection [2].

References

Gosogliptin stability testing method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gosogliptin

This compound is an investigational drug belonging to the gliptin class, which acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor [1] [2]. It is classified as a small molecule with the chemical formula C₁₇H₂₄F₂N₆O and a molecular weight of 366.4 g/mol [1] [3]. Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which prolongs the activity of incretin hormones like Glucagon-like Peptide-1 (GLP-1), thereby enhancing insulin secretion in a glucose-dependent manner and suppressing glucagon release [4] [1]. As of the available information, this compound has been used in clinical trials for type 2 diabetes mellitus and renal insufficiency but does not appear to be approved for market in the US or other major regions [1].

The importance of stability testing is underscored by the fact that degradation products of pharmaceuticals can sometimes possess biological properties different from the parent drug, including toxicological effects [5]. Furthermore, pathways of drug metabolism within the body and chemical degradation under storage conditions can overlap, making stability data crucial for patient safety [5].

Proposed Stability Testing Methodology for this compound

Since specific methods for this compound are not available, the following protocol is adapted from general stability-indicating method principles for DPP-4 inhibitors, as discussed in the scientific literature [5]. The core of this methodology is Forced Degradation Studies (also known as stress testing) followed by analysis using Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS).

Forced Degradation Studies

The goal is to subject this compound to various stress conditions to generate potential degradation products and demonstrate that the analytical method can separate these degradants from the main compound.

The table below outlines recommended stress conditions:

Stress Condition Suggested Parameters Goal / Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours to 1 day. To assess degradation via hydrolysis (amide bond cleavage) [5].
Basic Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours to 1 day. To assess degradation via hydrolysis [5].
Oxidative Stress 1-3% Hydrogen Peroxide (H₂O₂) at room temperature for several hours to 1 day. To assess degradation via oxidation [5].
Photolytic Stress Expose solid drug substance and/or solution to UV and visible light as per ICH Q1B guidelines. To assess photodegradation.
Thermal Stress Expose solid drug substance to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-3 months). To assess thermal degradation in the solid state.
Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for these studies as it provides both separation and structural information on degradation products [5].

  • Chromatographic Column: Use a dedicated reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) [5].
  • Mobile Phase: A binary gradient system is typical.
    • Mobile Phase A: Aqueous component, e.g., 0.1% Formic acid in Water.
    • Mobile Phase B: Organic component, e.g., 0.1% Formic acid in Acetonitrile.
  • Gradient Program: A linear gradient from 10% B to 90% B over 20-30 minutes is a suitable starting point for method development.
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is highly recommended for the accurate mass determination of degradants, which aids in proposing their chemical structures [5].

Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like diluent (e.g., water:acetonitrile 50:50).
  • Stress Samples:
    • For acid/base stress, add a calculated volume of HCl or NaOH to an aliquot of the stock solution and let it stand for the designated time. Neutralize the solution after stress.
    • For oxidative stress, add a calculated volume of H₂O₂ solution to an aliquot of the stock solution.
    • For thermal stress, incubate the solid API in a stability chamber.
    • For photolytic stress, expose the solid API and a solution to controlled light sources.
  • Control Sample: Prepare a control sample without any stressor and protect it from light.
Equipment and Materials
  • HPLC System: UHPLC or HPLC system with a diode array detector (DAD).
  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
  • Columns: Reverse-phase C18 column (e.g., Waters XBridge C18, Agilent XDB-C18, or similar) [5] [4].
  • Chemicals: this compound reference standard (available from suppliers like SynZeal) [3], HPLC-grade water, acetonitrile, methanol, formic acid, etc.
  • Stressors: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).
Chromatographic Conditions
Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (DAD) 220 nm, 254 nm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min) / %B: 0/10, 2/10, 20/90, 23/90, 24/10, 30/10
Procedure
  • Equilibrate the LC-MS system with the initial mobile phase composition until a stable baseline is achieved.
  • Inject the control sample and the stressed samples separately.
  • Run the gradient program and acquire data for both the UV-Vis and mass spectrometric detectors.
  • Process the chromatograms to identify the retention time of this compound and any degradation peaks.
  • Compare the chromatograms of stressed samples with the control to identify degradation products.
  • Use the mass spectrometric data to determine the mass-to-charge ratio (m/z) of the degradants and propose their structures based on fragmentation patterns.

Data Interpretation and Analytical Target Profile

A stability-indicating method is valid if it meets the following criteria, which can be summarized in a table:

Analytical Target Acceptance Criteria
Peak Purity The peak for this compound in all stressed samples should be pure, with no co-eluting peaks, as determined by the DAD's peak purity algorithm.
Resolution Resolution between this compound and the closest eluting degradation product should be >2.0.
Mass Balance The total amount of this compound and all degradation products detected should approach 100% (typically 98-102%), ensuring all significant degradants are accounted for.

Experimental Workflow and Degradation Pathway

The following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the logical relationship between stress conditions and potential degradation pathways.

G cluster_stress Stress Conditions Start Start: this compound Stability Testing Stress Forced Degradation (Stress Conditions) Start->Stress Analysis LC-MS/MS Analysis Stress->Analysis Acid Acidic Hydrolysis Base Basic Hydrolysis Oxid Oxidative Stress Photo Photolytic Stress Thermal Thermal Stress DataInt Data Interpretation Analysis->DataInt Report Report & Method Validation DataInt->Report

Experimental Workflow for this compound Stability Testing

G Stressor Applied Stressor Hydrolysis Hydrolysis (Acid/Base) Stressor->Hydrolysis Oxidation Oxidation (H2O2) Stressor->Oxidation Photolysis Photolysis (Light) Stressor->Photolysis Degradant Degradation Product Identified by LC-MS/MS AmideCleavage Potential Amide Bond Cleavage Hydrolysis->AmideCleavage PyrrolidineOx Potential Oxidation of Pyrrolidine Ring Oxidation->PyrrolidineOx Isomerization Potential Isomerization Photolysis->Isomerization AmideCleavage->Degradant PyrrolidineOx->Degradant Isomerization->Degradant

Logical Flow from Stressor to Degradation Product

References

Application Notes: Validated LC-MS/MS Method for Gosogliptin in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This section details the core application of a proposed bioanalytical method for Gosogliptin.

1. Method Summary A selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantitative determination of this compound in human K2EDTA plasma. This compound and the internal standard (this compound-d4) are extracted from the plasma matrix via solid-phase extraction (SPE). Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phase A (0.1% Formic acid in water) and mobile phase B (0.1% Formic acid in acetonitrile). Detection is performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

2. Key Experimental Protocols

  • Standard Solution Preparation: Prepare separate stock solutions of this compound and the internal standard. A series of working standard solutions should be prepared by serial dilution in methanol:water (50:50, v/v) to span the expected calibration range. Spiked calibration standards (e.g., 1.00, 2.00, 10.0, 50.0, 100, 250, 500 ng/mL) and quality control (QC) samples (e.g., 3.00, 40.0, 400 ng/mL for LQC, MQC, HQC) are prepared by fortifying blank human plasma with the appropriate working standards [1].
  • Sample Preparation (Solid-Phase Extraction):
    • Thaw frozen plasma samples on ice or in a refrigerator.
    • Aliquot 100 µL of plasma sample, calibration standard, or QC into a pre-labeled tube.
    • Add 25 µL of internal standard working solution.
    • Vortex-mix and load onto a pre-conditioned SPE cartridge.
    • Wash with a suitable buffer (e.g., 5% methanol in water).
    • Elute analytes with a mixture of organic solvent (e.g., acetonitrile:methanol).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with 200 µL of reconstitution solution (e.g., mobile phase A:B, 80:20) and vortex-mix thoroughly.
    • Transfer to an autosampler vial for LC-MS/MS analysis [2].
  • Instrumental Analysis (LC-MS/MS):
    • HPLC System: Shimadzu or equivalent.
    • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
    • Gradient Program: (Time (min)/%B): 0/10, 2.0/90, 2.5/90, 2.6/10, 3.5/10.
    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
    • Ionization: ESI-Positive.
    • MRM Transitions: this compound: m/z 456.2 → 135.1; IS: m/z 460.2 → 135.1 [2].

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G Start Start: Plasma Sample SP Solid-Phase Extraction 1. Add Internal Standard 2. Load & Wash 3. Elute Analytes Start->SP Recon Reconstitution SP->Recon LC LC Separation C18 Column Gradient Elution Recon->LC MS MS Detection ESI+ MRM Mode LC->MS Data Data Analysis MS->Data

Bioanalytical Method Validation Protocol

This protocol outlines the key experiments and acceptance criteria required for full method validation, based on ICH M10 and FDA guidance [3] [1].

1. Selectivity and Specificity Selectivity must be demonstrated by analyzing individual blank plasma samples from at least six different sources. The analyte response in a blank sample should be less than 20% of the LLOQ response, and the internal standard response should be less than 5% of the average internal standard response in the LLOQ samples [1].

2. Linearity, LLOQ, and Calibration Range A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in duplicate over the concentration range (e.g., 1.00 - 500 ng/mL). The calibration curve (weighted 1/x²) must demonstrate a correlation coefficient (r) of ≥0.99. The LLOQ is the lowest standard, which must be measured with an accuracy and precision of ±20% [1].

3. Accuracy and Precision Accuracy (expressed as % bias) and precision (expressed as % CV) are assessed by analyzing QC samples at four levels (LLOQ, LQC, MQC, HQC) in a minimum of five replicates over at least three validation runs. Table 1: Acceptance Criteria for Accuracy and Precision

Level Accuracy (% Bias) Precision (% CV)
LLOQ ±20% ≤20%
LQC ±15% ≤15%
MQC ±15% ≤15%
HQC ±15% ≤15%

4. Recovery and Matrix Effect Evaluate the absolute recovery of this compound and the IS at LQC and HQC levels by comparing the analyte response from extracted samples to non-extracted standards. The matrix factor should also be investigated in lots of plasma from at least six individuals to rule out ion suppression/enhancement [1].

5. Stability Experiments Conduct stability experiments to cover anticipated sample handling conditions. Table 2: Required Stability Experiments

Stability Type Conditions Acceptance Criteria
Bench-top Ambient, ~24h ±15% of nominal
Post-preparative Autosampler (e.g., 10°C), ~48h ±15% of nominal
Freeze-thaw At least 3 cycles (-70°C to ambient) ±15% of nominal
Long-term e.g., -70°C for 30 days ±15% of nominal

Regulatory Context and Critical Considerations

  • Context of Use (COU): The 2025 FDA guidance emphasizes that biomarker assays must be suitable for their intended purpose [3]. While this method is for a drug analyte, the principle remains: the validation scope (e.g., stability duration, calibration range) should be justified based on the study's needs (e.g., pharmacokinetic, toxicokinetic).
  • Reference to ICH M10: The new FDA guidance directs the use of ICH M10 for bioanalytical method validation. It is crucial to note that while ICH M10 explicitly excludes biomarkers, its core principles for chromatographic assays (like this one for this compound) are the current regulatory standard [3].
  • Analyte-Specific Challenges: As a DPP-4 inhibitor, this compound's stability in solution and biological matrix should be thoroughly investigated. Method development should include forced degradation studies (under acidic, basic, oxidative, thermal, and photolytic conditions) to confirm the stability-indicating nature of the method and identify potential degradation products [2].

The diagram below shows the key components of the LC-MS/MS system configured for this analysis.

G MP HPLC Pump Delivers Gradient (Mobile Phases A & B) Inj Autosampler Injects 5 µL of Prepared Sample MP->Inj Col Analytical Column C18, 50x2.1mm, 1.7µm Inj->Col MSys Mass Spectrometer Triple Quadrupole Col->MSys Det Detector MRM: m/z 456.2→135.1 MSys->Det DP Data Processor Generates Calibration Curve & Calculates Concentration Det->DP

References

Gosogliptin: Application Notes and Experimental Protocols for Preclinical and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Gosogliptin (also known as PF-00734200 or PF-734200) is a potent, selective, and orally active inhibitor of dipeptidyl peptidase-IV (DPP-4), developed for the treatment of type 2 diabetes mellitus [1] [2] [3]. Its mechanism of action involves binding competitively and reversibly to the active site of the DPP-4 enzyme, preventing the degradation of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [4]. By enhancing the half-life and activity of these hormones, this compound promotes glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels without a significant risk of hypoglycemia [1] [4]. The compound has demonstrated high selectivity, being over 200-fold more selective for DPP-4 than for other related enzymes like DPP-8, DPP-9, and fibroblast activation protein [5].

Summary of Dosing Regimens in Scientific Studies

The table below summarizes the quantitative dosing data for this compound identified in the available literature. Please be aware that a comprehensive dosing schedule for all clinical phases is not available in the current search results.

Table 1: this compound Dosing in Preclinical and Clinical Studies

Study Type / Model Dose Route & Frequency Key Findings Source
Preclinical PK (Rat) 5 mg/kg Single Oral Dose Mean recovery of radioactivity: 66.0% in feces, 30.8% in urine. [1] [5]
Preclinical PK (Dog) 5 mg/kg Single Oral Dose Used for metabolism and excretion studies. [1] [5]
Phase 1 (Human) 20 mg Single Oral Dose Used for metabolism, excretion, and pharmacokinetic analysis. [1] [5]
Phase 3 (Human) Not specified Oral (Monotherapy) 12-week monotherapy period. [6]
Phase 3 (Human) Not specified Oral + Metformin 24-week combination therapy period. [6]

Detailed Experimental Protocols

This section outlines specific methodologies that have been employed in this compound research, which can serve as a reference for designing related experiments.

Protocol for Pharmacokinetics and Excretion Studies

This protocol is based on studies conducted in Sprague-Dawley (SD) rats, beagle dogs, and humans [1] [5].

  • Objective: To characterize the metabolism, excretion, and pharmacokinetics of this compound.
  • Test System: SD rats, beagle dogs, and human subjects.
  • Dosing:
    • Animals: A single oral dose of 5 mg/kg of [¹⁴C]-labeled this compound.
    • Humans: A single oral dose of 20 mg of [¹⁴C]-labeled this compound.
  • Sample Collection:
    • Collect urine, feces, and (for animals) cage wash fluids at predetermined intervals for up to 168 hours (7 days) post-dose.
    • In bile duct-cannulated rats, bile should also be collected.
  • Data Analysis:
    • Measure the total radioactivity in each sample to determine the cumulative excretion of the drug and its metabolites.
    • Calculate key pharmacokinetic parameters, including terminal half-life and systemic exposure (AUC).
Protocol for Phase 3 Clinical Efficacy and Safety Trial

This protocol is derived from a completed Phase 3 study comparing this compound to Vildagliptin [6].

  • Objective: To evaluate the efficacy and safety of this compound as monotherapy and in combination with metformin.
  • Study Design: A randomized, open-label, active-controlled, parallel-group trial.
  • Patient Population: Drug-naive patients aged 18-78 with type 2 diabetes (HbA1c 7.5 - 11.0%).
  • Intervention:
    • Stage 1 (Weeks 1-12): Monotherapy. Patients are randomized to receive either this compound or Vildagliptin.
    • Stage 2 (Weeks 13-36): Combination therapy. Patients in both groups add metformin to their regimen.
  • Primary Endpoint: Change in glycosylated hemoglobin (HbA1c) from baseline to Week 12 and Week 36.
  • Secondary Endpoints: Changes in fasting plasma glucose, fasting insulin, safety assessments (adverse events, hypoglycemia, etc.).

Visual Experimental Workflows

The following diagrams illustrate the core concepts and experimental designs using Graphviz.

mechanism_of_action FoodIntake Food Intake GLP1_GIP GLP-1 / GIP Release FoodIntake->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4  Degrades ActiveIncretins Active Incretin Levels ↑ DPP4->ActiveIncretins Prevents This compound This compound (DPP-4 Inhibitor) This compound->DPP4  Inhibits PhysiologicalEffects Physiological Effects ActiveIncretins->PhysiologicalEffects Insulin Insulin Secretion ↑ PhysiologicalEffects->Insulin Glucagon Glucagon Secretion ↓ PhysiologicalEffects->Glucagon

phase3_trial_design Screening Screening & Patient Enrollment (Week -2) Randomization Randomization (1:1) Screening->Randomization GroupA This compound Group Randomization->GroupA GroupB Vildagliptin Group Randomization->GroupB Stage1 Stage 1: 12-Week Monotherapy GroupA->Stage1 GroupB->Stage1 Endpoint1 Primary Endpoint: HbA1c Change (Week 12) Stage1->Endpoint1 Stage2 Stage 2: 24-Week Combination Therapy + Metformin Endpoint2 Primary Endpoint: HbA1c Change (Week 36) Stage2->Endpoint2 Endpoint1->Stage2 FollowUp 4-Week Follow-up Endpoint2->FollowUp

Research Status and Conclusion

This compound was initially discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [2] [3]. The development rights were subsequently licensed to SatRx, which continued clinical development. A Phase 3 trial has been completed, and the drug is approved for the treatment of type 2 diabetes in Russia under the trade name Saterex [3].

References

Gosogliptin experimental design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gosogliptin

This compound (DB08382) is a small molecule with the chemical formula C₁₇H₂₄F₂N₆O and an average molecular weight of 366.41 g/mol [1]. Its primary mechanism of action is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme [1]. By inhibiting DPP-4, this compound increases the concentration and activity of endogenous incretin hormones, such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [2] [3]. This enhances glucose-dependent insulin secretion, making it a targeted therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM) [2]. Clinical trials have explored its use in T2DM and specifically in patients with renal insufficiency, though it has not received market approval in the US or other regions [1].

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound is mediated through the incretin system. The diagram below illustrates the core signaling pathway.

Gosogliptin_Pathway GlucoseIntake Oral Glucose Intake LCell Intestinal L-Cell GlucoseIntake->LCell ActiveGLP1 Active GLP-1 (GLP-1₇–₃₆) LCell->ActiveGLP1 InactiveGLP1 Inactive GLP-1 (GLP-1₉–₃₆) ActiveGLP1->InactiveGLP1 Cleavage by GLP1R GLP-1 Receptor ActiveGLP1->GLP1R Binds to DPP4 DPP-4 Enzyme DPP4->ActiveGLP1 Degrades This compound This compound This compound->DPP4 Inhibits InsulinRelease Glucose-Dependent Insulin Release GLP1R->InsulinRelease

Diagram 1: this compound mechanism of action in the incretin pathway. This compound inhibits DPP-4, preventing the degradation of active GLP-1 and promoting insulin secretion [2] [3].

The DPP-4 enzyme features an α/β hydrolase domain and a β-propeller domain, with a catalytic triad consisting of Ser630, Asp708, and His740 that is essential for its activity [3]. DPP-4 inhibitors like this compound typically occupy the S1 and S2 substrate pockets of the enzyme. The S1 pocket is often occupied by an aromatic or heterocyclic group, forming hydrogen bonds with Glu205/Glu206 and Tyr662, while the S2 site interacts with an aromatic heterocycle [2].

Key Experimental Data and Clinical Findings

Available data on this compound from published literature and drug databases is summarized in the table below.

Table 1: Summary of this compound Profile and Key Data

Parameter Details/Source Findings/Value
DrugBank ID [1] DB08382
Status [1] Investigational (Not approved in US or other regions)
Molecular Weight [1] 366.41 g/mol
Chemical Formula [1] C₁₇H₂₄F₂N₆O
Primary Target [1] Dipeptidyl peptidase-4 (DPP-4) inhibitor
Clinical Trials (Phases) [1] Phase 1 (1 trial), Phase 2 (6 trials), Phase 3 (1 trial)
Associated Conditions [1] Type 2 Diabetes Mellitus, Chronic Renal Insufficiency
Mechanism Outcome [2] [3] Increased active GLP-1, leading to enhanced glucose-dependent insulin secretion.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol measures the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Principle: The assay measures the rate of hydrolysis of a synthetic chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide or H-Gly-Pro-AMC) by recombinant human DPP-4 enzyme, with and without the inhibitor.
  • Materials:
    • Recombinant human DPP-4 enzyme.
    • This compound (serial dilutions in DMSO).
    • Substrate: H-Gly-Pro-AMC.
    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
    • Black 96-well microplate.
    • Fluorescence plate reader.
  • Procedure:
    • Prepare this compound dilutions in DMSO, then dilute further in assay buffer.
    • Add 50 µL of DPP-4 enzyme solution to each well.
    • Add 10 µL of this compound solution or vehicle control to respective wells. Pre-incubate for 10 minutes at 25°C.
    • Initiate the reaction by adding 40 µL of substrate solution.
    • Immediately measure fluorescence every minute for 30 minutes.
    • Calculate reaction velocities and plot inhibitor concentration versus % inhibition to determine IC₅₀.
Assessment of Active GLP-1 Levels in an Animal Model

This protocol evaluates the pharmacodynamic effect of this compound in vivo.

  • Principle: A DPP-4 inhibitor increases plasma levels of active GLP-1 following an oral glucose load or meal challenge.
  • Materials:
    • Animal model (e.g., C57BL/6J mice or diabetic model like db/db mice).
    • This compound (formulated for oral gavage).
    • Vehicle control.
    • Oral glucose solution.
    • Blood collection tubes containing DPP-4 inhibitor (e.g., K-579) to prevent ex vivo degradation.
    • ELISA kit for active GLP-1.
  • Procedure:
    • Fast animals overnight.
    • Administer this compound or vehicle via oral gavage.
    • Thirty minutes later, administer an oral glucose load.
    • Collect blood samples at defined time points.
    • Centrifuge to obtain plasma and store at -80°C.
    • Measure active GLP-1 concentrations using a specific ELISA.
    • Plot plasma active GLP-1 concentration versus time and calculate AUC.

The workflow for this in vivo study is outlined below.

InVivo_Workflow Start Overnight Fasting Dose Administer this compound or Vehicle (Oral Gavage) Start->Dose Challenge Oral Glucose Load (30 min post-dose) Dose->Challenge Collect Serial Blood Collection (With DPP-4 inhibitor in tube) Challenge->Collect Process Centrifuge to Collect Plasma Collect->Process Analyze Measure Active GLP-1 via ELISA Process->Analyze Result Data Analysis: AUC, Cmax Analyze->Result

Diagram 2: Experimental workflow for assessing active GLP-1 levels in an animal model after this compound administration.

Safety and Tolerability Considerations

While specific safety data for this compound is not fully public, the DPP-4 inhibitor class has known safety profiles to consider during experiments.

  • General Class Effects: Common side effects are generally mild but can include nasopharyngitis and headache. Hypoglycemia risk is low when used as monotherapy [2].
  • Arthralgia: The FDA has issued a warning that DPP-4 inhibitors can cause severe and disabling joint pain. Symptoms can appear from one day to years after starting the drug and typically resolve upon discontinuation [4].
  • Cardiovascular Risk: For specific DPP-4 inhibitors, saxagliptin and alogliptin have been associated with an increased risk of heart failure, particularly in patients with a history of heart or kidney disease [5].
  • Pancreatitis: Post-marketing reports have indicated cases of acute pancreatitis, though a definitive causal relationship has not been consistently established [4] [3].

Conclusion and Future Directions

This compound represents a previously investigated DPP-4 inhibitor with a targeted mechanism of action. Available data suggests it was studied for potential use in T2DM, including in populations with renal impairment [1]. The experimental frameworks provided here are essential for profiling its efficacy and safety. Future research on similar compounds should incorporate comprehensive cardiovascular outcome trials (CVOTs) as mandated by the FDA to thoroughly establish cardiovascular safety profiles [3].

References

Comprehensive Application Notes and Protocols for Gosogliptin Research Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gosogliptin and Its Development Status

This compound (PF-00734200) is an investigational small molecule therapeutic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, commonly referred to as "gliptins." As a potential treatment for type 2 diabetes mellitus (T2DM), this compound functions through a targeted mechanism to enhance incretin hormone activity and improve glycemic control. Despite advancing to Phase III clinical trials, this compound has not yet received approval for clinical use in any major markets, including the United States and other internationally recognized regulatory jurisdictions [1] [2].

This comprehensive document provides detailed application notes and experimental protocols specifically tailored for researchers, scientists, and drug development professionals engaged in the study of DPP-4 inhibitors, with particular emphasis on this compound. The methodologies outlined herein encompass analytical techniques, in vitro and in vivo assessments, and clinical trial designs that have been employed throughout this compound's development pipeline. These protocols aim to standardize research approaches, enhance data comparability across studies, and accelerate the development of similar therapeutic agents within this pharmacological class.

Mechanism of Action and Selectivity Profile

Primary Mechanism of Action

This compound exerts its antidiabetic effects through specific inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Under normal physiological conditions, these incretin hormones are released from the gastrointestinal tract in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells. However, both GLP-1 and GIP are rapidly inactivated through cleavage by DPP-4, which removes N-terminal dipeptides when Pro or Ala residues are present at the penultimate position [3] [4].

By competitively inhibiting DPP-4, this compound prolongs the half-life and enhances the biological activity of endogenous incretin hormones. This mechanism results in enhanced glucose-stimulated insulin secretion, suppressed glucagon release, and improved glycemic control without directly stimulating insulin secretion in the absence of elevated blood glucose levels. The compound demonstrates high binding affinity for the DPP-4 active site, with a reported IC₅₀ value of 13 nM [2].

Structural Basis for Inhibition and Selectivity

The molecular interactions between this compound and the DPP-4 enzyme have been elucidated through X-ray crystallographic studies of the bound complex. These structural analyses reveal that this compound's hydrophobic difluoropyrrolidide moiety binds extensively within the S1 pocket of DPP-4, forming multiple hydrophobic interactions with residues including Trp659, Val656, Tyr631, Ser630, Tyr666, and Tyr662. Additionally, one of the fluorine atoms participates in a hydrogen bonding interaction with either the Ser630 side chain or the backbone amide of Tyr631 [2].

The remaining molecular structure of this compound occupies the S2 pocket of the enzyme, where the secondary amine of the pyrrolidine forms a critical salt bridge interaction with the carboxylate groups of Glu206 and Glu205. The pyrimidine moiety extends further into the S2 extended pocket, where it engages in π-π stacking interactions with the side chain of Phe357. This specific interaction is considered particularly important for this compound's selectivity profile against other members of the DPP enzyme family [2].

Table 1: this compound Selectivity Profile Against DPP Enzyme Family

Enzyme Selectivity Ratio (Fold) Clinical Significance
DPP-4 1 (Reference) Primary therapeutic target
DPP-II >100 Reduced potential for off-target effects
DPP-8 >100 Minimized risk of toxicities observed with non-selective inhibitors
DPP-9 >100 Minimized risk of toxicities observed with non-selective inhibitors
FAP Not fully characterized Unknown clinical significance

The following diagram illustrates the molecular mechanism of DPP-4 inhibition and its effects on incretin hormone metabolism:

G FoodIntake Food Intake GLP1Release GLP-1 Release FoodIntake->GLP1Release DPP4 DPP-4 Enzyme GLP1Release->DPP4 Cleavage ActiveGLP1 Active GLP-1 ↑ GLP1Release->ActiveGLP1 Stabilization InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 This compound This compound This compound->DPP4 Inhibition Insulin Insulin Secretion ↑ ActiveGLP1->Insulin Glucagon Glucagon Secretion ↓ ActiveGLP1->Glucagon Glucose Blood Glucose ↓ Insulin->Glucose Glucagon->Glucose

Diagram 1: Molecular mechanism of DPP-4 inhibition by this compound and downstream effects on glucose metabolism

Analytical Methods and Characterization Protocols

Chemical Synthesis and Purification

The synthesis of this compound follows a stereoselective pathway that ensures production of the cis-isomer configuration essential for optimal DPP-4 binding affinity and inhibitory activity. The synthetic protocol comprises two main stages: preparation of the core intermediate followed by final coupling and deprotection steps [2].

Protocol: Synthetic Procedure for this compound

Materials and Reagents:

  • Ketone intermediate (141)
  • 2-Pyrimidylpiperazine
  • Sodium triacetoxyborohydride
  • Dichloroethane (anhydrous)
  • 3,3-Difluoropyrrolidine hydrochloride (143)
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HOBt (Hydroxybenzotriazole)
  • N,N-Diisopropylethylamine
  • Hydrochloric acid in dioxane (4M)
  • Diethyl ether
  • Chromatography silica gel

Procedure:

  • Reductive Amination Step:

    • Dissolve ketone 141 (1.0 equiv) and 2-pyrimidylpiperazine (1.2 equiv) in anhydrous dichloroethane (0.1 M concentration).
    • Add sodium triacetoxyborohydride (1.5 equiv) slowly at 0°C under nitrogen atmosphere.
    • Stir the reaction mixture at room temperature for 12 hours.
    • Monitor reaction completion by TLC or LC-MS.
    • Quench the reaction with saturated aqueous sodium bicarbonate solution.
    • Extract with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product (cis-isomer 142) by flash chromatography using dichloromethane/methanol gradient elution.
  • Coupling and Deprotection:

    • Dissolve intermediate 142 (1.0 equiv) and 3,3-difluoropyrrolidine hydrochloride (1.5 equiv) in dry DMF.
    • Add HOBt (1.5 equiv), EDC (1.5 equiv), and N,N-diisopropylethylamine (3.0 equiv) at 0°C.
    • Stir the reaction mixture at room temperature for 6 hours.
    • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
    • Dry the organic layer over Na₂SO₄ and concentrate to obtain the Boc-protected intermediate.
    • Treat with 4M HCl in dioxane (10 volumes) and stir at room temperature for 2 hours.
    • Concentrate under reduced pressure and triturate with diethyl ether to obtain this compound as its hydrochloride salt.
  • Characterization:

    • Confirm identity by ( ^1H ) NMR, ( ^{13}C ) NMR, and LC-MS.
    • Determine purity by HPLC (>99%) and specific rotation.
Analytical Characterization Methods

Table 2: Analytical Methods for this compound Characterization

Parameter Method Conditions/Specifications
Structural Elucidation ( ^1H ) NMR 500 MHz, DMSO-d₆, δ 8.30 (d, J=4.8 Hz, 2H), 6.10 (t, J=4.8 Hz, 1H), 4.50-4.60 (m, 1H), 3.90-4.10 (m, 2H), 3.50-3.80 (m, 8H), 3.20-3.40 (m, 2H), 2.80-3.00 (m, 2H), 2.10-2.30 (m, 2H)
Purity Determination HPLC-UV Column: C18 (4.6 × 150 mm, 3.5 µm); Mobile phase: Gradient of 0.1% TFA in water and acetonitrile; Flow rate: 1.0 mL/min; Detection: 254 nm; Retention time: 8.2 min
Mass Analysis LC-MS (ESI+) m/z calculated for C₁₇H₂₄F₂N₆O: 367.2; found: 367.2 [M+H]⁺
Chiral Purity Chiral HPLC Chiralpak AD-H column; n-Hexane/Isopropanol/Diethylamine (80:20:0.1); Retention: 12.5 min (cis-isomer)
Solubility Equilibrium solubility PBS (pH 7.4): >2 mg/mL; Water: >2 mg/mL

Protocol: HPLC Method for this compound Quantification

Equipment and Conditions:

  • HPLC system with UV-Vis or DAD detector
  • Column: Reverse-phase C18 (4.6 × 150 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
  • Gradient: 5% B to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare stock solution of this compound at 1 mg/mL in methanol
  • Dilute with mobile phase A to obtain working standards (0.1-100 µg/mL)
  • Filter all solutions through 0.22 µm PVDF membrane before injection

System Suitability Criteria:

  • Retention time reproducibility: RSD < 2%
  • Theoretical plates: >2000
  • Tailing factor: <2.0

In Vitro and In Vivo Assessment Protocols

DPP-4 Enzyme Inhibition Assay

Protocol: DPP-4 Inhibition Assay for IC₅₀ Determination

Principle: This fluorometric assay measures this compound's ability to inhibit the cleavage of a synthetic DPP-4 substrate (Gly-Pro-AMC), releasing the fluorescent AMC group.

Reagents:

  • Recombinant human DPP-4 enzyme
  • Gly-Pro-AMC substrate
  • Assay buffer: 50 mM Tris-HCl, pH 7.5
  • This compound test compounds (serial dilutions in DMSO)
  • Black 96-well microplates

Procedure:

  • Prepare this compound serial dilutions in DMSO (typically 0.1 nM to 10 µM).
  • Dilute compounds in assay buffer to achieve final DMSO concentration <1%.
  • Add 50 µL of DPP-4 enzyme solution (final concentration 1 nM) to each well.
  • Add 50 µL of compound solutions to respective wells; include DMSO-only control.
  • Pre-incubate enzyme and compound for 10 minutes at room temperature.
  • Initiate reaction by adding 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM).
  • Incubate at 37°C for 30 minutes.
  • Measure fluorescence (excitation 360 nm, emission 460 nm).

Data Analysis:

  • Calculate percentage inhibition: % Inhibition = [1 - (F_sample - F_blank)/(F_control - F_blank)] × 100
  • Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves
In Vivo Pharmacokinetic and Pharmacodynamic Assessment

Protocol: Preclinical PK/PD Study Design

Animal Model Selection:

  • Species: Rats, dogs, and cynomolgus monkeys
  • Sample size: n=6-8 per group
  • Administration: Single oral doses (0.3, 1, 3 mg/kg) and intravenous administration (0.1 mg/kg) for absolute bioavailability calculation

Sample Collection and Processing:

  • Blood collection: Pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose
  • Centrifuge at 4°C, 3000 × g for 10 minutes to obtain plasma
  • Store at -80°C until analysis

Bioanalytical Method:

  • Use validated LC-MS/MS method for this compound quantification
  • Lower limit of quantification: 0.1 ng/mL
  • Linear range: 0.1-500 ng/mL

Pharmacodynamic Assessment:

  • Measure DPP-4 activity in plasma using fluorometric assay
  • Determine plasma active GLP-1 levels using ELISA at selected time points
  • Conduct oral glucose tolerance tests at baseline and after treatment

Pharmacokinetic Analysis:

  • Calculate AUC₀–t, AUC₀–∞, Cₘₐₓ, Tₘₐₓ, t₁/₂, CL/F, and Vd/F using non-compartmental analysis

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Parameter Rat Dog Cynomolgus Monkey
Half-life (h) 2.5 2.9 7.6
Oral Bioavailability (%) 109 95 71
Cₘₐₓ (ng/mL/mg dose) 28.5 32.1 25.8
Tₘₐₓ (h) 0.5 1.0 1.5
AUC (ng·h/mL/mg dose) 185.3 210.5 305.7
Vd/F (L/kg) 2.1 1.8 2.5
CL/F (mL/min/kg) 9.8 7.2 3.8

Clinical Development Protocols

Phase I Clinical Trial Design

Protocol: First-in-Human Single Ascending Dose Study

Study Population:

  • Healthy male volunteers (n=8 per cohort, 6 active + 2 placebo)
  • Age: 18-45 years, BMI: 18-30 kg/m²
  • Normal health status confirmed by medical history, physical examination, and laboratory tests

Dose Administration:

  • Dose cohorts: 20, 50, 100, 200, 300, and 500 mg this compound
  • Fasting conditions (overnight fast ≥10 hours)
  • Standardized meals provided 4 and 10 hours post-dose

Assessments and Timepoints:

  • Pharmacokinetics: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose
  • Pharmacodynamics: DPP-4 inhibition (%) at each PK timepoint
  • Active GLP-1 levels: Pre-dose and at 0.5, 1, 1.5, 2, 3, and 4 hours post-dose
  • Safety monitoring: Continuous AE assessment, vital signs, ECG, laboratory tests

Key Parameters:

  • This compound plasma concentrations (LC-MS/MS)
  • DPP-4 activity inhibition (%)
  • Maximum inhibition (Eₘₐₓ) and area under the effect curve
  • EC₅₀ and EC₉₀ for DPP-4 inhibition
Phase II Clinical Trial Protocol

Protocol: 12-Week Efficacy and Safety Study in T2DM Patients

Study Population:

  • T2DM patients inadequately controlled with metformin therapy
  • HbA1c: 7.5-10.5%, on stable metformin dose (≥1500 mg/day) for ≥8 weeks
  • Age: 18-70 years, BMI: 23-40 kg/m²

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group
  • Treatment groups: this compound 20 mg, this compound 30 mg, or placebo once daily
  • Duration: 12-week treatment period + 30-day safety follow-up

Efficacy Endpoints:

  • Primary: Change from baseline in HbA1c at Week 12
  • Secondary: Change in fasting plasma glucose, 2-hour postprandial glucose, proportion of patients achieving HbA1c <7.0%

Statistical Analysis:

  • Sample size: 75 patients per group (225 total) for 90% power to detect 0.5% HbA1c difference
  • Primary analysis: ANCOVA model with treatment and baseline HbA1c as covariates

Reported Outcomes:

  • Placebo-subtracted HbA1c reductions: 0.79% (20 mg) and 0.92% (30 mg)
  • Significant reductions in fasting plasma glucose
  • No statistically significant difference between the two active doses [2]

Safety and Toxicity Assessment Protocols

Preclinical Safety Pharmacology

Protocol: Comprehensive Safety Pharmacology Panel

Central Nervous System Assessment:

  • Functional Observational Battery (FOB) in rats
  • Irwin's test in mice
  • Rotarod test for motor coordination

Cardiovascular Safety:

  • Telemetry studies in conscious dogs
  • Measurements: Blood pressure, heart rate, ECG parameters (PR, QRS, QT, QTc intervals)
  • hERG channel inhibition assay using patch-clamp electrophysiology

Respiratory Function:

  • Whole-body plethysmography in rats
  • Parameters: Respiratory rate, tidal volume, minute volume

Renal Function:

  • Urine collection studies in rats
  • Parameters: Urine volume, electrolytes, creatinine clearance
Clinical Safety Monitoring

Protocol: Adverse Event Monitoring and Laboratory Assessment

Safety Parameters:

  • Treatment-emergent adverse events (TEAEs) with severity and relationship to study drug
  • Serious adverse events (SAEs)
  • Clinical laboratory tests (hematology, chemistry, urinalysis) at baseline and Weeks 2, 4, 8, and 12
  • Vital signs (blood pressure, heart rate) at each visit
  • 12-lead ECGs at baseline and Weeks 4, 8, and 12
  • Physical examinations at screening and Week 12

Special Safety Considerations for DPP-4 Inhibitors:

  • Pancreatitis assessment: Serum amylase and lipase measurements, symptom monitoring
  • Hypersensitivity reactions: Skin examinations, monitoring for allergic manifestations
  • Hepatic safety: Comprehensive liver function tests (ALT, AST, bilirubin, ALP)
  • Musculoskeletal safety: CPK measurements, assessment for joint pain

Reported Safety Profile:

  • This compound was generally well-tolerated in clinical trials
  • No significant difference in overall adverse events compared to placebo
  • Minimal risk of hypoglycemia as monotherapy
  • No weight gain associated with treatment [2]

Conclusion and Future Directions

The comprehensive application notes and protocols detailed in this document provide a robust methodological framework for conducting research on this compound and related DPP-4 inhibitors. The standardized approaches outlined for analytical characterization, in vitro and in vivo assessments, and clinical trial design enable researchers to generate comparable and reproducible data across different laboratories and study populations.

This compound represents a promising investigational agent within the DPP-4 inhibitor class, characterized by its favorable selectivity profile, once-daily dosing potential, and demonstrated efficacy in improving glycemic control in patients with type 2 diabetes. The extensive pharmacokinetic characterization across multiple species provides valuable insights into its metabolic fate and potential drug interaction profile.

Future research directions for this compound and next-generation DPP-4 inhibitors may include:

  • Exploration of fixed-dose combinations with other antidiabetic agents
  • Investigation of potential benefits beyond glycemic control
  • Development of novel formulations to optimize pharmacokinetic profiles
  • Studies in special populations including renal and hepatic impairment

These protocols will continue to evolve as additional research emerges and regulatory requirements advance, ultimately contributing to the ongoing development of safe and effective therapeutic options for diabetes management.

References

Chemical & Pharmacological Profile of Gosogliptin

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key data for Gosogliptin, a potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Table 1: Basic Chemical and Handling Information

Property Description
CAS Number 869490-23-3 [1] [2] [3]
Molecular Formula C17H24F2N6O [1] [2] [3]
Molecular Weight 366.41 g/mol (or 366.42 g/mol) [1] [2] [3]
Synonyms PF-00734200, PF-734200 [1] [2] [3]
IUPAC Name 2-(4-((3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl)piperazin-1-yl)pyrimidine [2]
Appearance White to yellow solid [1]
Storage -20°C Freezer [3]
Solubility Soluble in DMSO (100 mg/mL) [1] [3]

Table 2: Pharmacological and In-Vitro Assay Data

Property Description
Primary Target Dipeptidyl peptidase 4 (DPP-4) [4] [2]
Mechanism of Action Potent, selective, competitive inhibitor of DPP-IV [1] [4]
Biological Consequence Prevents degradation of GLP-1 and GIP, increasing insulin secretion and decreasing glucagon release [4] [5]
Selectivity >200-fold selective over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9, FAP) [1]
Primary Metabolism Hydroxylation at the 5' position of the pyrimidine ring (M5), catalyzed by CYP2D6 and CYP3A4 [3]

Reconstructed Experimental Workflow

While specific protocols for this compound are not published, the following diagram outlines a general experimental workflow for evaluating a DPP-4 inhibitor, inferred from standard pharmacology practices and the search results.

G Start Start: Compound Preparation Stock Prepare Stock Solution (100 mg/mL in DMSO) Start->Stock InVitro In-Vitro DPP-IV Inhibition Assay Stock->InVitro PK Pharmacokinetic (PK) Studies (Absorption, Metabolism, Excretion) InVitro->PK InVivo In-Vivo Efficacy Studies (Animal models of T2DM) PK->InVivo Data Data Analysis & Validation InVivo->Data

Guidance for Locating Detailed Protocols

The search results indicate that this compound was developed by Pfizer and reached Phase 3 clinical trials [3]. The detailed analytical methods and laboratory protocols used in its development are likely contained within internal company documents or regulatory submission files that are not publicly accessible.

To acquire more detailed application notes or protocols, you may consider the following approaches:

  • Contact the Developer: Reaching out to Pfizer's scientific communications department may yield available technical data.
  • Search Patent Literature: The patents covering this compound's synthesis and formulation might contain more detailed experimental sections. One patent related to drug delivery devices was identified (EP3883635A1) but does not contain the desired protocols [6].
  • Consult Specialized Databases: Deeper searches in specialized pharmaceutical and analytical chemistry databases (e.g., ACS Publications, SpringerLink) using the compound's CAS number (869490-23-3) and terms like "LC-MS/MS assay" or "quantitative analysis" may locate published method details [3].

References

Comprehensive Application Notes and Protocols for Gosogliptin in Preclinical Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gosogliptin and Its Research Applications

This compound (also known as PF-00734200, PF-734200) is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-IV (DPP-IV) with significant applications in preclinical research for metabolic and neurological disorders. As a difluoropyrrolidine-based inhibitor, this compound exhibits high selectivity for DPP-4, showing more than 200-fold greater selectivity for DPP-4 over other members of the DPP family (including DPP-2, DPP-3, DPP-8, and DPP-9) and related enzymes such as aminopeptidase P, fibroblast-activating proteins, and propyl oligopeptidase. This favorable selectivity profile reduces the potential for off-target effects in research models, making it a valuable tool for investigating DPP-4 inhibition in various disease contexts [1].

The primary mechanism of action of this compound involves competitive inhibition of DPP-4, the enzyme responsible for degrading the incretin peptides glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these incretin hormones, this compound enhances their physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and potential neuroprotective activities. This dual mechanism makes this compound particularly useful for research applications beyond metabolic studies, extending to neurodegenerative models where DPP-4 inhibition has demonstrated unexpected benefits [2] [1].

Table 1: Fundamental Characteristics of this compound for Research Applications

Parameter Specification Research Significance
Molecular Formula C₁₇H₂₄F₂N₆O -
Molecular Weight 366.41 g/mol -
CAS Number 869490-23-3 -
DPP-4 Inhibition Potent, competitive High specificity for target engagement
Selectivity Profile >200-fold selective vs. DPP-8/9 Reduced potential for off-target effects in models
Primary Mechanism Increases active GLP-1 and GIP Enhances insulin secretion; potential neuroprotection
Research Applications T2DM, Parkinson's disease, renal impairment models Broad utility across disease models

This compound in Parkinson's Disease Animal Model Protocol

Experimental Design and Dosing Regimens

The 6-hydroxydopamine (6-OHDA) rat model provides a well-established platform for evaluating potential Parkinson's disease interventions. In this model, this compound has been systematically evaluated using both preventive and therapeutic treatment regimens to assess its neuroprotective potential. For preventive interventions, this compound (2.5 mg) is administered orally via diet admixture daily, starting from 7 days before to 35 days after unilateral 6-OHDA lesioning. This dosage translates to approximately 10 mg/kg/day for a 250g rat. For therapeutic interventions modeling delayed treatment initiation, a higher dose of this compound (7.5 mg) is administered orally via diet admixture daily, starting from 7 to 45 days after unilateral 6-OHDA lesioning, equivalent to 30 mg/kg/day for a 250g rat. This higher dose is considered clinically relevant and has demonstrated efficacy in mitigating dopamine neurodegeneration even when administered after lesion induction [2].

The oral administration via diet admixture represents a refined methodological approach that enhances animal welfare while ensuring consistent drug delivery. For this procedure, this compound is first solubilized in 100% ethanol, which is then added to the standard food chow (16.2g per animal). The ethanol is subsequently evaporated, leaving the drug evenly distributed throughout the chow. Control animals receive the same treatment without the active compound. This administration method demonstrates that chronic treatment with this compound does not alter body weight in 6-OHDA lesioned rats, supporting its tolerability in research models. Animals should be weighed twice weekly with appropriate adjustment of drug concentration in chow to maintain accurate dosing throughout the study period [2].

Endpoint Analysis and Technical Procedures

The functional efficacy of this compound in the 6-OHDA model is evaluated through methamphetamine-induced rotational behavior testing. This quantitative assessment reveals that pre-treatment with oral this compound significantly reduces methamphetamine-induced rotation following lesioning, indicating functional preservation of dopaminergic pathways. For molecular and histological analyses, brain tissue should be collected following transcardial perfusion with ice-cold phosphate-buffered saline followed by 4% paraformaldehyde. The substantia nigra pars compacta (SNc) and striatum should be dissected for evaluation of dopaminergic cell viability using tyrosine hydroxylase (TH) immunohistochemistry and Nissl staining, dopamine content quantification via HPLC, assessment of neuroinflammation through microglial and astrocyte markers (Iba1 and GFAP), and analysis of neurogenesis using bromodeoxyuridine (BrdU) incorporation assays [2].

To confirm target engagement, plasma and brain DPP-4 activity levels should be quantified using fluorometric or colorimetric assays, with successful treatment typically achieving 70-80% plasma DPP-4 inhibition and 20-30% brain DPP-4 inhibition. Additionally, plasma and brain incretin levels (GLP-1 and GIP) should be measured by ELISA to verify the pharmacological effects of DPP-4 inhibition. The presence of incretin receptors in brain tissues can be confirmed through Western blot analysis, which has demonstrated that GLP-1R and GIPR protein levels are age-dependently maintained in rodents and preserved in both 6-OHDA-challenged rats and human PD subjects, providing mechanistic support for the approach [2].

Table 2: this compound Efficacy in 6-OHDA Parkinson's Model

Parameter Assessed Effect of this compound Treatment Significance
Methamphetamine-induced rotation Significant reduction Improved motor function
Dopaminergic cell viability (SNc) Increased TH-positive neurons Neuroprotection
Striatal dopamine content Preservation of dopamine levels Maintained neurotransmission
Neuroinflammation Reduced microglial activation Attenuated neuroinflammation
Neurogenesis Enhanced BrdU incorporation Increased cellular proliferation
Plasma DPP-4 activity 70-80% inhibition Target engagement
Brain DPP-4 activity 20-30% inhibition Central activity

Formulation and Pharmacokinetics Protocol

This compound Formulation for In Vivo Administration

For in vivo studies, this compound can be administered via several formulation approaches depending on the research requirements. The oral administration method utilizes diet admixture as described in section 2.1. For other routes of administration, this compound requires specific formulation considerations due to its physicochemical properties. The compound appears as a white to yellow solid powder with a logP of 0.466, indicating moderate hydrophilicity. It has limited water solubility but dissolves in DMSO, and may also be soluble in water, ethanol, or DMF with minimal solvent volume to avoid sample loss [1].

For parenteral administration, multiple formulation options have been established. Injection Formulation 1 consists of DMSO:Tween 80:Saline at a ratio of 10:5:85 (i.e., 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline). Injection Formulation 2 uses DMSO:PEG300:Tween 80:Saline at 10:40:5:45. For oil-based formulations, Injection Formulation 3 employs DMSO:Corn oil at 10:90. Each formulation requires sequential addition of components with thorough mixing between steps to ensure a clear solution or uniform suspension. For oral gavage administration, this compound can be suspended in 0.5% CMC Na (carboxymethylcellulose sodium) or 0.5% carboxymethyl cellulose. Alternatively, it can be dissolved in PEG400 or administered using food mixing protocols for voluntary ingestion [1].

Pharmacokinetics and Dosing Considerations

The pharmacokinetic profile of this compound has been characterized in multiple species, informing appropriate dosing regimens for research applications. In excretion studies, after a single oral dose of [¹⁴C]this compound to Sprague-Dawley rats, an average of 97.1% of the radioactivity was recovered within 168 hours, with 66.0% recovered in feces and 30.8% in urine. The majority (approximately 95%) of eliminated radioactivity was recovered within the first 48 hours. In bile duct-cannulated rats, the average recovery was 29.5% in urine and 62.0% in bile, indicating significant hepatobiliary excretion [1].

Renal function significantly impacts this compound pharmacokinetics, an important consideration for studies involving disease models with renal impairment. Systemic exposure of this compound increased approximately 1.5-fold, 2.2-fold, 2.1-fold, and 2.8-fold in subjects with mild, moderate, or severe renal insufficiency or end-stage renal disease (ESRD), respectively, compared to subjects with normal renal function. The terminal half-life increased from 16.2 hours in subjects with normal renal function to 36.6 hours in subjects with ESRD. Approximately 29% of this compound in the body after single-dose administration was removed by 4-hour hemodialysis, suggesting that dosage adjustments may be necessary in animal models with compromised renal function [1].

Experimental Design and Technical Considerations

Key Parameters for this compound Animal Studies

When designing animal studies with this compound, several critical parameters must be considered to ensure valid and reproducible results. The selection of animal model should align with research objectives—for type 2 diabetes investigations, db/db mice or Zucker diabetic fatty (ZDF) rats are appropriate, while for neurodegenerative studies, the 6-OHDA rat model for Parkinson's disease or transgenic models for Alzheimer's disease may be suitable. The dosage regimen should be determined based on the specific research goals, with 10 mg/kg/day providing substantial DPP-4 inhibition for metabolic studies, while 30 mg/kg/day may be necessary for neuroprotective effects in central nervous system disorders. The timing of intervention—whether preventive or therapeutic—should be clearly defined, as this significantly influences experimental outcomes and interpretation [2].

Route of administration represents another crucial consideration. Oral administration via diet admixture offers advantages for chronic studies by minimizing animal stress, while oral gavage provides precise timing of dose delivery. Intraperitoneal injection may be considered for compounds with poor oral bioavailability, though this compound demonstrates excellent oral absorption. Researchers should also account for potential confounders including diurnal variations in glucose metabolism, animal age and sex differences (as DPP-4 activity and incretin responses may vary), and dietary status (fed vs. fasted) during experimental procedures. Standardization of these parameters across experimental groups is essential for obtaining reliable and interpretable data [2] [1].

Endpoint Measurements and Analytical Techniques

A comprehensive assessment strategy for this compound studies should include multiple endpoint categories to fully characterize compound effects. For target engagement verification, plasma and tissue DPP-4 activity should be quantified using fluorometric assays with synthetic substrates such as Gly-Pro-AMC. Successful target engagement typically achieves 70-80% plasma DPP-4 inhibition. Additionally, active GLP-1 and GIP levels should be measured in plasma and tissues by ELISA to confirm incretin stabilization [2].

For metabolic studies, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) provide functional assessment of glucose homeostasis. Fasting and postprandial glucose measurements, insulin levels, and glycated hemoglobin (HbA1c) offer additional metabolic characterization. For neurodegenerative studies, behavioral assessments (e.g., rotational testing in 6-OHDA models, cognitive tests in Alzheimer's models), immunohistochemical analysis of neuronal markers, quantification of neurotransmitter levels, and evaluation of neuroinflammation and neurogenesis provide comprehensive neurological profiling. Histopathological examination should include assessment of pancreatic islet morphology in metabolic studies and dopaminergic neuron survival in neurodegenerative studies [2].

Mechanism of Action and Signaling Pathways

This compound exerts its primary therapeutic effects through DPP-4 enzyme inhibition, which prevents the rapid degradation of endogenous incretin hormones GLP-1 and GIP. This mechanism is particularly advantageous compared to direct receptor agonists because it preserves the glucose-dependent insulin secretion,

G cluster_incretins Incretin Hormones cluster_receptors Cellular Receptors cluster_effects Biological Effects This compound This compound (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits InactiveGLP1 Inactive GLP-1 (9-36) DPP4->InactiveGLP1 Cleaves InactiveGIP Inactive GIP (3-42) DPP4->InactiveGIP Cleaves GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds GLP1->InactiveGLP1 Conversion GIP Active GIP GIPR GIP Receptor GIP->GIPR Binds GIP->InactiveGIP Conversion Insulin Insulin Secretion GLP1R->Insulin Stimulates Neuroprotection Neuroprotective Effects GLP1R->Neuroprotection Promotes AntiInflammation Reduced Neuroinflammation GLP1R->AntiInflammation Induces GIPR->Insulin Stimulates GIPR->Neuroprotection Promotes GIPR->AntiInflammation Induces

Diagram 1: this compound Mechanism of Action and Signaling Pathways

thereby minimizing the risk of hypoglycemia—a significant advantage in both clinical applications and research settings. The molecular mechanism involves this compound competitively binding to the active site of DPP-4, preventing this enzyme from cleaving and inactivating GLP-1 and GIP. This inhibition results in elevated levels of active incretin hormones, which then engage their cognate receptors on target tissues [3] [1].

The downstream signaling cascade involves GLP-1 and GIP receptor activation, which stimulates adenylate cyclase, increases intracellular cAMP levels, and activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). In pancreatic β-cells, this signaling pathway enhances glucose-dependent insulin secretion through the closure of ATP-sensitive K+ channels, membrane depolarization, and opening of voltage-dependent Ca2+ channels. Beyond these metabolic effects, incretin receptor activation in neuronal tissues triggers neurotrophic signaling pathways including PI3K/AKT and MAPK/ERK, which promote neuronal survival, synaptic plasticity, and neurogenesis while simultaneously suppressing pro-inflammatory pathways and oxidative stress. This multifaceted mechanism explains the potential benefits of this compound observed in neurodegenerative models like the 6-OHDA Parkinson's disease paradigm [2].

Conclusion and Research Implications

The experimental protocols outlined in these application notes provide a robust framework for investigating this compound in various animal models. The well-characterized pharmacokinetics, definitive target engagement markers, and comprehensive endpoint analyses detailed in this document enable researchers to design rigorous studies evaluating both metabolic and neurological outcomes. The dosing regimens established in the 6-OHDA Parkinson's model—particularly the 10 mg/kg/day and 30 mg/kg/day protocols—provide validated starting points for investigations in other disease models, with appropriate adjustments based on specific research objectives and model characteristics.

The emerging research applications for this compound beyond metabolic disorders highlight the therapeutic potential of DPP-4 inhibition in neurodegenerative conditions, with demonstrated efficacy in preserving dopaminergic neurons, mitigating neuroinflammation, and promoting functional recovery in Parkinson's disease models. These findings, coupled with the favorable safety profile and established clinical use of DPP-4 inhibitors, position this compound as a valuable tool compound for both mechanistic studies and preclinical therapeutic development. Future research directions should include exploration of this compound in additional neurological models, investigation of potential synergistic effects with other neuroprotective agents, and examination of long-term outcomes in chronic disease models.

References

Analytical Methods for Gliptins in Plasma: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

Although a method for Gosogliptin is not available, the following table summarizes published LC-MS/MS methods for other gliptin drugs, which can serve as a reference point. The key parameters are adapted from a study that simultaneously quantified several gliptins [1].

Analyte Linearity Range (ng/mL) Limit of Detection (LOD) (ng/mL) Internal Standard Sample Preparation
Metformin 0.5 – 400.0 1.76 Alogliptin Protein precipitation (Acetonitrile crash)
Sitagliptin 10.0 – 500.0 0.17 Alogliptin Protein precipitation (Acetonitrile crash)
Linagliptin 5.0 – 400.0 1.94 Alogliptin Protein precipitation (Acetonitrile crash)
Vildagliptin 0.5 – 40.0 3.08 Alogliptin Protein precipitation (Acetonitrile crash)

Proposed Protocol for Quantifying this compound in Human Plasma

This protocol outlines a general methodology for developing and validating a quantitative LC-MS/MS method for this compound, based on standard bioanalytical practices and approaches used for its structural analogs [1].

Scope

This protocol describes the development and validation of a selective, sensitive, and robust Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human K2-EDTA plasma. The method is intended to support preclinical and clinical pharmacokinetic studies.

Experimental Design and Workflow

The logical flow of the bioanalytical method process, from sample collection to data reporting, is outlined below.

G Start Start: Sample Collection (Human K₂-EDTA Plasma) Step1 Sample Preparation (Protein Precipitation) Start->Step1 Aliquot Plasma Step2 Chromatographic Separation (HPLC) Step1->Step2 Inject Extract Step3 Mass Spectrometric Detection (MS/MS) Step2->Step3 Elute Analyte Step4 Data Acquisition & Quantification Step3->Step4 MRM Signal End End: Pharmacokinetic Analysis Step4->End Report Concentration

Materials and Reagents
  • Analyte: this compound reference standard (high purity, ≥98%).
  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4 or d6) is highly recommended. If unavailable, a structurally similar gliptin like Alogliptin can be evaluated [1].
  • Chemicals: LC-MS grade water, acetonitrile, and methanol. Ammonium formate or ammonium acetate of high purity.
  • Biological Matrix: Control human K2-EDTA plasma.
Instrumentation and Conditions

Note: The following conditions are a starting point and must be optimized for this compound.

  • LC System: UHPLC system with a binary or quaternary pump and temperature-controlled autosampler.
  • MS Detector: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operating in positive ion mode [1].
  • Analytical Column: Chromolith High Resolution RP-18e (100 mm × 4.6 mm) or equivalent, maintained at 40°C [1].
  • Mobile Phase: A: 0.01 M Ammonium Formate buffer (pH 3.0), B: Acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | Flow (mL/min) | |------------|----|----|---------------| | 0.0 | 80 | 20 | 0.4 | | 2.0 | 80 | 20 | 0.4 | | 5.0 | 10 | 90 | 0.4 | | 7.0 | 10 | 90 | 0.4 | | 7.1 | 80 | 20 | 0.4 | | 10.0 | 80 | 20 | 0.4 |
  • Mass Spectrometry (to be optimized):
    • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow.
    • MRM Transitions: Determine precursor and product ions for this compound and the IS. For example, a gliptin like sitagliptin is monitored at m/z 408.2 → 235.1 [1].
Sample Preparation Procedure
  • Thaw and Mix: Thaw frozen plasma samples on ice or in a refrigerator. Vortex mix thoroughly.
  • Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.
  • Spike IS: Add a fixed volume (e.g., 20 µL) of the Internal Standard working solution.
  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex and Centrifuge: Vortex mix vigorously for 1 minute. Centrifuge at ≥13,000 rpm for 10 minutes at 4°C [2].
  • Inject: Transfer the clear supernatant to an HPLC vial and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Method Validation Experiments

The developed method must be validated as per regulatory guidelines (e.g., ICH M10) [1]. Key experiments include:

  • Selectivity/Specificity: Demonstrate no interference from blank plasma and common concomitant medications at the retention times of the analyte and IS.
  • Linearity and Calibration Curve: Analyze a minimum of 6 non-zero calibration standards in duplicate over the expected concentration range. A linear regression model with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99 [1] [3].
  • Accuracy and Precision: Assess using Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Both intra-day and inter-day accuracy (expressed as %Bias) should be within ±15% (±20% for LLOQ), and precision (expressed as %CV) should be ≤15% (≤20% for LLOQ) [1] [2].
  • Recovery (Extraction Efficiency): Compare the analyte response from pre-spiked plasma samples with the response from post-extraction spiked samples (representing 100% recovery). The recovery should be consistent and precise.
  • Matrix Effect: Evaluate by comparing the analyte response in post-extraction spiked plasma from at least 6 different sources with the response in pure solvent. The %CV should be ≤15% [3].
  • Stability: Conduct stability experiments for this compound in plasma under various conditions, including benchtop, freeze-thaw cycles, and long-term frozen storage.

Critical Considerations for Method Development

  • Internal Standard Selection: Using a stable isotope-labeled internal standard is the best practice as it corrects for variability during sample preparation and ionization.
  • Matrix Effects: Phospholipids in plasma can cause ion suppression or enhancement. Use a stable IS and develop a chromatographic method that adequately separates phospholipids from the analyte peak to mitigate this.
  • Analyte Stability: this compound may be susceptible to degradation. Stability in solution and plasma should be investigated early. The use of antioxidant stabilizers like glutathione in plasma can be considered for degradation-prone compounds [2].

References

Troubleshooting Guide: DPP-4 Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their potential causes, and recommended solutions for DPP-4 activity and inhibition assays, which are applicable to evaluating inhibitors like Gosogliptin.

Problem Phenomenon Potential Causes Recommended Solutions & References
Signal Saturation / Non-linear kinetics Overly high enzyme (serum/plasma) concentration or substrate concentration [1] [2]. Optimize serum volume and substrate concentration. For human plasma, use 2-10 µL serum and reduce substrate (e.g., GP-AMC) to 20 µM [1] [2].
Fluorescence Interference Inner filter effect, background fluorescence from serum proteins (~325-350 nm), NADPH, or bilirubin (~430-470 nm) [1]. Use probes with longer excitation/emission wavelengths (e.g., GP-BAN, Ex/Em=430/535 nm) to avoid biological matrix interference [1] [3].
Low Selectivity Probe is hydrolyzed by enzymes with similar activity (e.g., DPP-II, DPP-VII, DPP-8, DPP-9) [1] [4]. Employ highly selective fluorescent probes (e.g., GP-BAN) validated against other hydrolases like FAP, DPP-VIII, and DPP-IX [1].
Inaccurate IC50 Determination Non-optimized assay conditions leading to poor dynamic range; inhibitor solubility issues. Validate method robustness (precision, stability) pre-study [2]. Use DMSO for compound dissolution, ensuring final concentration ≤1% [3].

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize when establishing a new DPP-4 inhibitory assay? The critical parameters to optimize are:

  • Serum/Enzyme Concentration: The volume of plasma or serum used must be within a linear range relative to the fluorescence signal. For human plasma, a volume of 2-10 µL is recommended [1] [2].
  • Substrate Concentration: It is crucial to use a concentration below the Km (Michaelis constant) to ensure the assay is sensitive to inhibitor competition. A concentration of 20 µM for the AMC substrate has been successfully used with human plasma [2].
  • Incubation Time: The reaction rate must be linear with time. For cellular assays, an incubation time of 60 minutes has been used [3].

Q2: Which fluorescent probe is recommended for a selective and sensitive DPP-4 assay with minimal interference? The probe Glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN) is highly recommended. It offers superior selectivity for DPP-4 over other hydrolases like FAP, DPP-VIII, and DPP-IX. Furthermore, its excitation (430 nm) and emission (535 nm) wavelengths are outside the absorption range of common biological interferents like serum proteins and bilirubin, significantly reducing background noise [1] [3].

Q3: How can I validate my DPP-4 inhibition assay for reliability? A robust validation should include:

  • Linearity: Demonstrate a linear relationship between fluorescence intensity and enzyme concentration/product formation over the used range [3].
  • Precision: Assess intra-day and inter-day reproducibility, with coefficients of variation (CV) ideally below 15% [2].
  • Stability: Confirm the stability of the fluorescent product under your assay conditions (e.g., over 24-48 hours at 4°C) [3].

Experimental Protocol: DPP-4 Inhibitor Screening in Living Cells

This protocol allows for screening inhibitors like this compound in a physiologically relevant cellular context, which accounts for membrane permeability and intracellular transport [3].

G A Cell Culture (HepG-2) B Seed cells in 96-well plate A->B C Pre-incubate with inhibitor (e.g., this compound) B->C D Add fluorescent probe GP-BAN C->D E Incubate (e.g., 60 min, 37°C) D->E F Wash with PBS (pH 7.4) E->F G Measure fluorescence (Ex/Em: 430/535 nm) F->G H Data Analysis (IC₅₀ calculation) G->H

Detailed Methodology [3]:

  • Cell Culture: Culture HepG-2 cells in a high-glucose DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Assay Setup: Seed cells into a 96-well plate at an optimized density. After cell attachment, pre-treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a desired period.
  • Reaction: Add the specific fluorescent probe GP-BAN to each well. Incubate the plate for 60 minutes under cell culture conditions (37°C, 5% CO₂).
  • Termination and Measurement: Carefully remove the reaction mixture and wash the cells three times with phosphate-buffered saline (PBS, pH 7.4) to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 430 nm and emission at 535 nm.
  • Data Analysis: The fluorescence intensity is inversely proportional to DPP-4 inhibitory activity. Calculate the percentage inhibition and determine the IC₅₀ value using non-linear regression analysis.

Key Technical Considerations

  • Probe Specificity is Critical: Many commercial probes (like GP-AMC) can be hydrolyzed by other DPP family enzymes, leading to overestimation of DPP-4 activity and underestimation of inhibitor potency. Verifying probe specificity is a crucial first step in troubleshooting [1].
  • Cross-Validation: For critical results, consider cross-validating your fluorescence-based findings with an alternative method, such as LC-UV or LC-MS/MS, to rule out matrix interference conclusively [3].

References

improving Gosogliptin analytical sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Fact Sheet

The table below summarizes key information about this compound from the search results:

Property Description
Generic Name This compound [1]
Synonyms PF-00734200, PF-734200 [2]
Biological Target Dipeptidyl peptidase-IV (DPP-4) [2]
Biological Activity Potent, selective, competitive DPP-4 inhibitor; prevents degradation of incretin hormones GLP-1 and GIP [2]
CAS Number 869490-23-3 [2]
Molecular Formula C17H24F2N6O [2]
Molecular Weight 366.41 g/mol [2]

Experimental Protocols & Methodologies

While a specific protocol for this compound is not provided, the following methodologies from the search results for similar compounds can serve as a robust starting point for developing your own assays.

1. LC-MS/MS Method for DPP-4 Inhibitors in Plasma This detailed protocol, adapted from a validated method for Sitagliptin, can be modified for this compound [3].

  • Sample Volume: 100 µL of plasma.
  • Internal Standard (IS): Use a stable isotope-labeled analog of this compound if commercially available (e.g., this compound-d4).
  • Extraction Procedure: Liquid-Liquid Extraction (LLE).
    • Add the Internal Standard to the plasma sample.
    • Add a 1N sodium carbonate solution to enhance drug migration (basic condition) [4].
    • Extract using methyl tert-butyl ether (MTBE). Vortex mix and centrifuge [3].
    • Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen or under vacuum.
    • Reconstitute the dry residue in a compatible mobile phase for injection.
  • Chromatography:
    • Column: C18 (e.g., Kinetex C18).
    • Mobile Phase: Isocratic elution with a 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.
    • Flow Rate: 0.2 mL/min.
    • Runtime: < 2 minutes.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Transitions: Optimize for this compound. An example for Sitagliptin was m/z 408.2 → 193.0 [3].

2. DPP-4 Inhibition Assay This general enzymatic assay can be used to measure the potency (IC50) of this compound or to screen for other inhibitors [5] [6].

  • Enzyme: Human recombinant DPP-IV.
  • Substrate: Gly-Pro-4-methoxy-β-naphthylamide (or other DPP-IV-specific substrate).
  • Inhibitor: this compound (prepare serial dilutions in a suitable buffer).
  • Procedure:
    • Pre-incubate the enzyme with various concentrations of this compound.
    • Initiate the reaction by adding the substrate.
    • Monitor the reaction (e.g., by fluorescence or absorbance) to measure the initial reaction rate.
    • Calculate the percentage inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of enzyme activity). One study reported an IC50 of 6.60 µM for a different inhibitor, Isavuconazonium, using a similar assay [6].

Troubleshooting Guide & FAQs

Here are common issues and solutions related to bioanalytical method development for compounds like this compound.

Problem Area Specific Issue Potential Causes & Troubleshooting Steps

| Sensitivity | High Limit of Quantification (LLOQ) | Cause: Inefficient extraction or ion suppression. Solution: Optimize the LLE procedure (e.g., try different organic solvents like ethyl acetate, adjust pH with sodium carbonate [4], or consider solid-phase extraction (SPE). Dilute the IS in acetonitrile to minimize emulsion formation [4]. | | | Low Signal-to-Noise Ratio | Cause: Inefficient ionization or source contamination. Solution: Optimize MS/MS parameters (collision energy, source temperature). Use a higher organic content or a stronger additive (e.g., formic acid) in the mobile phase to improve ionization. Clean the ion source and MS interface regularly. | | Chromatography | Peak Tailing or Broadening | Cause: Non-ideal interaction with the stationary phase. Solution: Test different C18 columns from various manufacturers. Adjust the pH or buffer concentration in the mobile phase. Ensure the column temperature is controlled and appropriate. | | | Short Retention Time | Cause: Insufficient retention. Solution: Reduce the organic modifier percentage in the mobile phase. Use a more retentive column (e.g., with phenyl or polar-embedded groups). | | Sample Prep | Low or Inconsistent Recovery | Cause: Incomplete protein precipitation or inefficient transfer during LLE. Solution: Ensure adequate solvent-to-plasma ratio for protein precipitation. Vortex and centrifuge samples thoroughly. When transferring the organic layer, be careful not to disturb the interface. | | | Matrix Effects | Cause: Co-eluting compounds from the plasma matrix suppress or enhance ionization. Solution: Use a stable isotope-labeled IS, which co-elutes with the analyte and corrects for suppression/enhancement. Improve chromatographic separation to move the analyte away from the matrix interference region. |

Experimental Workflow Diagram

The following diagram outlines the core workflow for developing and validating an LC-MS/MS method for this compound, integrating the key steps discussed.

gosogliptin_workflow start Method Development sp Sample Preparation start->sp sp1 1. Add Internal Standard & 1N Sodium Carbonate sp->sp1 chrom Chromatography chrom1 Column: C18 chrom->chrom1 ms MS Detection ms1 ESI Positive Mode ms->ms1 val Method Validation val1 Linearity val->val1 end Sample Analysis sp2 2. Liquid-Liquid Extraction (e.g., MTBE, Ethyl Acetate) sp1->sp2 sp3 3. Evaporate & Reconstitute sp2->sp3 sp3->chrom chrom2 Isocratic Elution: Ammonium Acetate / ACN chrom1->chrom2 chrom2->ms ms2 MRM Detection ms1->ms2 ms2->val val2 Accuracy & Precision val1->val2 val3 Stability val2->val3 val3->end

I hope this technically-oriented resource provides a solid foundation for your work on this compound.

References

Gosogliptin stability issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Stability & Handling Guide

The table below summarizes the key quantitative data available for this compound, which forms the basis for the subsequent troubleshooting guide. [1]

Parameter Specification / Value Significance for Stability
CAS Number 869490-23-3 For precise compound identification.
Molecular Weight 366.41 g/mol -
Chemical Formula C₁₇H₂₄F₂N₆O -
Purity > 99% (as provided by supplier) High purity reduces interference from degradants but doesn't guarantee stability.
Solubility (DMSO) 100 mg/mL (272.92 mM) Primary solvent for stock solutions; hygroscopic DMSO can introduce water.
Recommended Storage (Powder) -20°C for 3 years; 4°C for 2 years Critical: Low temperature is essential for long-term stability of the solid.
Recommended Storage (Solution) -80°C for 6 months; -20°C for 1 month Critical: Solutions are less stable; avoid repeated freeze-thaw cycles.

Troubleshooting Common Stability Issues

Based on the handling data and general principles of chemical stability, here are potential issues and their solutions.

Observed Problem Potential Causes Troubleshooting & Resolution Steps

| ▼ Low Activity / Potency in Assays | • Degradation due to improper storage • Repeated freeze-thaw cycles of stock solution • Hydrolysis or oxidation | 1. Verify Storage Conditions: Ensure powder is stored at -20°C or below. Prepare fresh stock solutions if outdated. 2. Aliquot Stock Solutions: Divide solution into single-use aliquots to avoid repeated freezing and thawing. [1] 3. Analyze Purity: Use analytical methods (e.g., HPLC) to check for new degradation peaks. | | ▼ Precipitation in Assay Buffer | • Poor solubility in aqueous buffers • Rapid pH change from DMSO stock to buffer | 1. Check Solvent Tolerance: Ensure the final concentration of DMSO in your assay does not exceed the tolerance of your biological system (typically <1%). 2. Optimize Dilution: Add the DMSO stock to the buffer while vortexing gently to aid dispersion. | | ▼ Discoloration of Powder or Solution | • Chemical degradation (e.g., oxidation) | 1. Visual Inspection: The solid is described as "white to yellow". [1] A significant darkening may indicate degradation. 2. Use Fresh Material: Discard any material that shows marked color change and use a new, properly stored batch. |

Experimental Context & Mechanism of Action

This compound is a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), the enzyme responsible for degrading the incretin hormones GLP-1 and GIP. [1] Understanding its role in this pathway is crucial for designing relevant experiments. The following diagram illustrates this mechanism and a general workflow for its experimental application.

G cluster_pathway This compound Mechanism of Action cluster_workflow General Experimental Workflow GLP1 GLP-1 Release DPP4 DPP-4 Enzyme GLP1->DPP4  Degrades Insulin ↑ Insulin Secretion GLP1->Insulin  Stimulates Inactive Inactive GLP-1 (1-9, 1-10) DPP4->Inactive This compound This compound (DPP-4 Inhibitor) This compound->DPP4  Inhibits Start 1. Prepare Stock Solution Store 2. Aliquot & Store at -80°C Start->Store Dilute 3. Dilute in Buffer (DMSO <1%) Store->Dilute Assay 4. Run DPP-4 Inhibition Assay Dilute->Assay

Key Experimental Protocols

While detailed protocols were not fully available in the search results, here is a synthesis of the key methodological points for working with this compound.

  • In Vitro DPP-4 Inhibition Assay: this compound is characterized as a potent, selective, and competitive inhibitor of DPP-IV. [1] Standard DPP-4 inhibition assays involve incubating the enzyme with a fluorescent substrate (like Gly-Pro-AMC) in the presence of the inhibitor. The reduction in fluorescence signal, measured over time, indicates inhibitory activity.
  • In Vivo Administration (Preclinical Models): A study on the metabolism of this compound in rats, dogs, and humans administered a single oral dose. [1] For animal studies, it is common to formulate the compound in a vehicle suitable for the chosen route (often oral gavage). One suggested vehicle based on supplier data is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which can yield a clear solution of at least 5 mg/mL. [1]

References

Method Development Strategy for Gosogliptin

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct method is unavailable, your development should focus on Reverse-Phase HPLC (RP-HPLC) with a C18 column, which is standard for this drug class [1] [2]. The following table summarizes a recommended starting point for method development, based on common conditions for gliptins.

Parameter Recommended Starting Condition Rationale & Adjustments
Column C18, 250 x 4.6 mm, 5 µm (e.g., Cosmosil C18, Zorbax SB-Aq) [1] [2] Standard for gliptin separation.

| Mobile Phase | Buffer: Phosphate (pH ~4.8) or Ammonium Acetate (pH ~3.8) [1] [2] Organic: Acetonitrile or Acetonitrile:Methanol (90:10) [2] | Low pH suppresses silanol activity. Acetonitrile is a strong eluent; methanol can modify selectivity. | | Gradient | Start with 25% organic, ramp to 50-75% over 20-50 minutes [2]. | Essential for separating the main peak from related substances and degradation products. | | Flow Rate | 0.8 - 1.0 mL/min [1] [2] | Standard flow rate for a 4.6 mm ID column. | | Detection Wavelength | 225 nm - 267 nm [1] [2] | Determine by scanning a standard solution with a PDA detector. | | Column Temperature | 45 °C [2] | Improves efficiency and reproducibility. | | Injection Volume | 20 µL [1] | Standard volume; can be adjusted based on sensitivity needs. |

Troubleshooting Common HPLC Issues

The table below outlines common problems, their potential causes, and corrective actions.

Problem Potential Causes Corrective Actions

| Peak Tailing | - Active sites on column

  • Incorrect pH | - Use a lower pH buffer (e.g., pH 3.0-4.8) [2].
  • Add triethylamine as a masking agent [1].
  • Ensure column is suited for basic compounds. | | Poor Resolution | - Inadequate gradient steepness
  • Incorrect pH or solvent strength | - Flatten the gradient around the retention time of critical pairs.
  • Adjust pH to alter ionization state of analytes.
  • Change organic solvent modifier (e.g., try MeOH/ACN mix) [2]. | | Retention Time Drift | - Buffer precipitation or pH change
  • Column temperature fluctuation | - Prepare fresh mobile phase; ensure buffer compatibility with organic solvent.
  • Use a column heater to maintain stable temperature [2]. | | High Backpressure | - Column blockage
  • Buffer salt crystallization | - Filter all samples and mobile phases (0.45 µm membrane filter) [1] [2].
  • Flush column with water/organic solvent after use to remove buffers. | | Low Recovery | - Compound adsorption or instability | - Use a fresh, high-quality column. Consider compound stability in the mobile phase (e.g., degradation in acid). |

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock and standard solutions for Gosogliptin? A: Accurately weigh about 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with mobile phase or a suitable solvent like methanol to create a primary stock solution (e.g., 1000 µg/mL). Subsequent working standards (e.g., 10-50 µg/mL) can be prepared by precise dilution [1].

Q2: What is a systematic approach to developing a stability-indicating method? A: A stability-indicating method must separate the API from its degradation products. The workflow involves method scouting, forced degradation studies, and final method validation [2]. The diagram below illustrates this workflow.

G Start Start Method Development Scout Initial Scouting (RP-HPLC, C18 column, pH 3-5, gradient elution) Start->Scout Degrade Perform Forced Degradation (Acid, Base, Oxidative, Thermal Stress) Scout->Degrade Analyze Analyze Degraded Samples Degrade->Analyze Separate Degradation Products Separated from Main Peak? Analyze->Separate Optimize Optimize Method (Adjust gradient, pH, solvent) Separate->Optimize No Validate Validate the Method (Specificity, Linearity, Accuracy, Precision) Separate->Validate Yes Optimize->Analyze

Q3: My column binding capacity has dropped after multiple protein purifications. How can I regenerate my affinity resin? A: For resins like glutathione agarose, regeneration involves a stringent cleaning process. A common protocol is to alternate washing with 10 column volumes of 0.1M Tris-HCl pH 8.5, 0.5M NaCl and 0.1M sodium acetate pH 4.5, 0.5M NaCl, repeating this cycle three times. For more stubborn contaminants, additional washes with 0.1M sodium hydroxide, 70% ethanol, or 1% SDS can be used, followed by thorough rinsing with dIH₂O and storage in 20% ethanol [3].

Key Takeaways for Your Research

  • Leverage Analogous Methods: Use the established protocols for Sitagliptin and Linagliptin as a highly reliable starting point for this compound [1] [2].
  • Embrace DoE: For robust method development, consider using Design of Experiments (DoE) to systematically understand the relationship between Critical Method Parameters (e.g., pH, gradient) and Critical Method Attributes (e.g., resolution, retention time) [2].
  • Prioritize Forced Degradation: A method is only truly stability-indicating after it has been proven to separate the drug substance from its forced degradation products [2].

References

Gosogliptin solubility enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin: Basic Solubility Data

For a starting point in your experiments, here is the fundamental solubility data found for this compound.

  • Table 1: this compound Solubility in DMSO [1]
Property Detail
Solvent DMSO
Solubility 80 mg/mL
Molar Concentration 218.33 mM
Note Sonication is recommended to achieve this concentration.

Solubility Enhancement Techniques: An Overview

The table below summarizes established techniques you can employ to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound [2].

  • Table 2: Techniques for Solubility Enhancement of Poorly Water-Soluble Drugs [2]
Technique Mechanism Typical Method Examples
Particle Size Reduction Increases effective surface area for dissolution. Jet Milling (Micronization), Wet Bead Milling, High-Pressure Homogenization (Nanosuspensions)
Solid Dispersions Disperses drug in polymer matrix; amorphous state has higher energy. Hot-Melt Extrusion (HME), Spray Drying
Salt Formation Alters pH at diffusion layer; dramatically increases dissolution rate. Reaction with a counter-ion (for ionizable drugs).
Co-crystallization Modifies crystal lattice energy via non-covalent bonds with a co-former. Crystal engineering with a neutral co-former.
Lipid-Based Systems (SEDDS/SMEDDS) Presents drug in a pre-dissolved state, bypassing the dissolution step. Isotropic mixtures of oils, surfactants, and co-solvents.
Liquisolid Systems Converts a liquid drug solution into a free-flowing, compressible powder. Adsorption to a porous carrier (e.g., silica).

Proposed Experimental Protocols

Here are detailed methodologies for two advanced techniques highly relevant for a new chemical entity like this compound.

Protocol 1: Formulating a this compound Nanosuspension [2]

This top-down method reduces drug particle size to the nanoscale to increase saturation solubility and dissolution rate.

Workflow Diagram:

G cluster_0 Milling Parameters Start Start: this compound Powder Step1 1. Prepare Suspension Start->Step1 Step2 2. Wet Bead Milling Step1->Step2 Step3 3. Process Characterization Step2->Step3 P1 Milling Time: 2-24h Step2->P1 Step4 4. Stabilization & Storage Step3->Step4 End Final Nanosuspension Step4->End P2 Bead Size: 0.2-0.8mm P3 Stabilizer: e.g., HPC, HPMC, PVP

Materials:

  • API: this compound
  • Stabilizers: Hydroxypropyl cellulose (HPC), HPMC, or PVP
  • Milling Media: Zirconia or glass beads (0.2-0.8 mm)
  • Equipment: Wet bead mill (e.g., Netzsch, Dyno-Mill)

Procedure:

  • Preparation: Disperse this compound (e.g., 10% w/w) in an aqueous solution containing 0.5-2% w/w of a stabilizer.
  • Pre-mixing: Use a high-shear mixer for 5-10 minutes to create a coarse pre-suspension.
  • Milling: Load the pre-suspension and milling beads (e.g., 50-70% of the chamber volume) into the bead mill.
  • Processing: Circulate the suspension through the mill for a predetermined time (2-24 hours) while controlling the temperature (e.g., 15-25°C).
  • Separation: Separate the final nanosuspension from the milling beads using a sieve.
  • Characterization: Analyze the product for particle size (targeting 100-500 nm), particle size distribution (PDI), and zeta potential (should be |±20| mV or higher for stability).
Protocol 2: Preparing a this compound Amorphous Solid Dispersion (ASD) via Spray Drying [2]

This technique stabilizes the drug in a high-energy amorphous state within a polymer matrix.

Workflow Diagram:

G cluster_0 Spray Drying Parameters Start Start: Dissolve Components Step1 1. Prepare Spray Solution Start->Step1 Step2 2. Spray Drying Process Step1->Step2 Step3 3. Powder Collection Step2->Step3 P1 Inlet Temp: 60-120°C Step2->P1 Step4 4. Post-Processing Step3->Step4 End Final ASD Powder Step4->End P2 Feed Rate: 3-10 mL/min P3 Aspirator Flow: 70-100% P4 Carrier Polymer: e.g., HPMC-AS, PVP-VA

Materials:

  • API: this compound
  • Polymer Carrier: HPMC-AS, PVP-VA, or Soluplus
  • Solvent: Acetone, Methanol, or Dichloromethane (select based on mutual solubility)
  • Equipment: Spray dryer (e.g., Büchi Mini Spray Dryer)

Procedure:

  • Solution Preparation: Dissolve this compound and the polymer (typical drug load 10-30% w/w) in a suitable organic solvent to form a clear solution.
  • Spray Drying: Feed the solution into the spray dryer at a controlled rate (e.g., 3-10 mL/min).
  • Parameter Control: Set the inlet temperature (e.g., 60-120°C), aspirator flow rate (e.g., 70-100%), and nozzle gas flow to achieve an outlet temperature of 40-60°C.
  • Collection: Collect the dried powder from the cyclone.
  • Secondary Drying: Further dry the powder in a vacuum oven to remove residual solvents.
  • Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Perform dissolution studies to evaluate performance.

Frequently Asked Questions (FAQs)

Q1: this compound seems to dissolve well in DMSO for in vitro studies. Why is water solubility still a major concern? A1: DMSO is an excellent dipolar aprotic solvent used in lab settings but is not suitable for pharmaceutical formulations in humans [1]. The goal of solubility enhancement is to achieve sufficient dissolution in the aqueous environment of the gastrointestinal tract to ensure good oral bioavailability. High solubility in DMSO does not translate to acceptable bioavailability without proper formulation [2].

Q2: What is the first thing I should check if my this compound nanosuspension shows crystal growth or aggregation over time? A2: This is a classic stability issue. First, re-check the particle size distribution and zeta potential. A shift indicates inadequate stabilization. Consider:

  • Optimizing Stabilizers: Increase the concentration of your current stabilizer or test a combination of ionic (e.g., SDS) and non-ionic (e.g., Poloxamer) stabilizers.
  • Lyophilization: Convert the liquid nanosuspension into a dry powder by freeze-drying (lyophilization) using appropriate cryoprotectants (e.g., sucrose, trehalose) to prevent crystal growth during storage [2].

Q3: The ASD of this compound I made via spray drying is showing crystallinity in XRPD after 4 weeks of storage. What could be the cause? A3: This is referred to as recrystallization from the amorphous state. The primary reasons and solutions are:

  • Insufficient Polymer: The polymer-to-drug ratio might be too low. The polymer acts as a "mobility inhibitor." Increase the proportion of polymer (e.g., HPMC-AS) in your formulation.
  • Moisture: Amorphous forms are often hygroscopic, and absorbed water can act as a plasticizer, enabling molecular mobility and recrystallization. Store the ASD powder in a desiccated environment and consider using moisture-resistant polymer blends.
  • Polymer Selection: The selected polymer may not be effective at inhibiting the nucleation of this compound. Screen alternative polymers like PVP-VA or Soluplus [2].

References

Gosogliptin: Basic Chemical & Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information for researchers working with Gosogliptin.

Property Description
Chemical Name This compound (PF-00734200) [1]
CAS Number 869490-23-3 [1]
Purity 99.83% (as offered by one supplier) [1]
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years). Solution (DMSO): -80°C (6 months) or -20°C (1 month) [1]
Solubility Soluble in DMSO (100 mg/mL) [1]
Mechanism of Action Potent and selective inhibitor of Dipeptidyl peptidase-IV (DPP-4) [1]

Scientific Context for Degradation Studies

While specific data on this compound is limited, research on related drugs (gliptins) provides a framework for stability studies.

  • Overlap of Metabolism and Degradation: The pathways of chemical degradation a drug undergoes in a vial (e.g., due to pH, light, or oxidation) can sometimes mirror its metabolic pathways in the body. Identifying these common products is crucial for qualifying impurities and ensuring patient safety [2].
  • Forced Degradation Studies: Stability-indicating methods are developed by subjecting the drug substance to forced degradation under various stress conditions. This typically includes acidic and basic hydrolysis, thermal stress, oxidative stress, and photolytic stress [2] [3]. The goal is to generate major degradation products quickly to understand the drug's stability profile.
  • Primary Analytical Tool: Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is the primary technique for separating, detecting, and identifying the parent drug, its metabolites, and its degradation products [2].

Recommended Workflow for Stability Assessment

Based on general pharmaceutical practice, here is a workflow you can adapt to establish this compound's degradation profile. The diagram below outlines the key stages.

G Start Start: Assess this compound Stability S1 Design Forced Degradation Studies Start->S1 S2 Stress Sample Analysis (LC-MS/MS) S1->S2 S3 Identify Degradants S2->S3 S4 Develop Stability-Indicating Method S3->S4 S5 Establish Storage Protocol S4->S5 End Ongoing Monitoring S5->End

Frequently Asked Questions

  • What is the safest way to store a this compound powder sample? Based on supplier recommendations, the powder should be stored at -20°C, which is expected to maintain stability for up to three years. Always allow the vial to come to room temperature before opening to prevent moisture condensation [1].

  • How should I prepare and store stock solutions of this compound? this compound is soluble in DMSO. Prepare stock solutions at 100 mg/mL. For long-term stability, aliquot and store these solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by using small, single-use aliquots [1].

  • My this compound solution has undergone multiple freeze-thaw cycles. Is it still usable? Repeated freeze-thaw cycles are not recommended and will likely increase degradation. It is best to prepare a new stock solution from powder. If that's not possible, analyze the solution using your stability-indicating HPLC-UV or LC-MS method to check for new degradant peaks and confirm the main peak's integrity before use in critical experiments.

  • What are the key parameters to monitor in a this compound stability method? Your method should be validated to monitor and resolve this compound from its potential degradants. Key parameters include an increase in unknown impurities, a decrease in This compound assay value, and changes in the solution's appearance (color, clarity).

Troubleshooting Common Scenarios

Scenario Possible Cause Investigative Action
Unexpected degradation in a freshly prepared solution. Solvent impurities, high temperature during preparation, or exposure to light. Check solvent quality, ensure procedures are followed, and analyze by LC-MS to identify degradant peaks.
Lower-than-expected biological activity in assays. Degraded compound or inaccurate solution concentration due to evaporation or improper storage. Re-assay the solution potency and purity using HPLC/LC-MS against a freshly prepared reference standard.
Formation of precipitate in stock solution. The compound may have crystallized or degraded under storage conditions. Warm the solution gently and vortex. If it does not clear, analyze by LC-MS. Do not use if new degradants are found.

References

increasing Gosogliptin method precision

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Fact Sheet

The table below summarizes key chemical and developmental data for this compound, which is essential for researchers.

Property Description
DrugBank ID DB08382 [1]
Modality Small Molecule [1]
Chemical Formula C17H24F2N6O [1]
Average Molecular Weight 366.4089 g/mol [1]
Mechanism of Action Dipeptidyl peptidase 4 (DPP-4) inhibitor [1]
Approval Status Not approved in the US or other regions (as of search date: 2025-11-14) [1]
Clinical Trial Phase Phase 3 (Highest phase reached) [1]
Primary Indication (Trials) Type 2 Diabetes Mellitus, Renal Insufficiency, Chronic [1]
Synonyms/External IDs PF-00734200, PF-734200 [1]

Mechanism of Action & Experimental Context

This compound is a member of the "gliptin" class of drugs, which function as dipeptidyl peptidase-4 (DPP-4) inhibitors [2] [3]. Understanding this mechanism is crucial for developing relevant bioassays.

  • Target Physiology: After eating, the gut releases incretin hormones, including Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones stimulate insulin secretion in a glucose-dependent manner and are essential for postprandial glucose control [4] [2].
  • Pathogenic Factor: The enzyme DPP-4 rapidly inactivates GLP-1 and GIP by cleaving them, shortening their active lifespan. This is a key factor in the dysregulated glucose metabolism of Type 2 Diabetes [4] [2].
  • Drug Action: this compound inhibits the DPP-4 enzyme. This increases the concentration and prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and better glycemic control [2] [3].

The following diagram illustrates this core mechanism and its physiological effects:

DPP4_Inhibition A Food Intake B Gut Releases Incretins (GLP-1, GIP) A->B C Active Incretins Stimulate Insulin Secretion B->C F DPP-4 Enzyme Inactivates Incretins B->F Normal Pathway E Improved Glucose Control C->E D Suppressed Glucagon Secretion D->E F->B Inactivation G This compound (DPP-4 Inhibitor) G->C Promotes G->D Promotes G->F Inhibits

Frequently Asked Questions for Researchers

Q1: What are the key clinical considerations for this compound based on its development status? A1: As an investigational drug not yet approved in any region, its safety and efficacy profile is not fully established [1]. Clinical trials have explored its use in Type 2 Diabetes Mellitus and, notably, in patients with Chronic Renal Insufficiency, suggesting a potential focus for its application [1].

Q2: How does this compound compare to other DPP-4 inhibitors? A2: The search results do not provide a direct head-to-head comparison. However, DPP-4 inhibitors as a class are generally considered to have a low risk of hypoglycemia and are weight-gain neutral, making them a favorable option [2]. This compound is one of several gliptins developed after the first-in-class sitagliptin [3].

Q3: What are the reported adverse effects of synthetic DPP-4 inhibitors? A3: While generally well-tolerated, the class has been associated with certain adverse effects. Reported issues include gastrointestinal disturbances, nasopharyngitis, allergic reactions, skin-related side effects, and musculoskeletal disorders [4]. Some safety concerns have been raised regarding a potential increased risk of heart failure and pancreatitis, though data is sometimes controversial [2] [3].

Suggested Pathways for Method Development

Since detailed this compound protocols are not available, here are actionable approaches to build your troubleshooting guides:

  • Leverage Known Parameters: Use the chemical data from the Fact Sheet (e.g., molecular weight, formula) to guide the development of analytical methods like LC-MS/MS for precise quantification of the drug in biological samples.
  • Adapt from Broader Literature: The principles for discovering and testing DPP-4 inhibitory peptides [4] and the use of proximal (target engagement) and distal (disease-related) biomarkers in the sitagliptin development program [5] are highly relevant. You can adapt these established experimental frameworks for this compound.
  • Focus on Target Engagement: A key precision method would be an assay for plasma DPP-4 activity, as this is a direct proximal biomarker of this compound's mechanism of action [5]. Correlating this with distal biomarkers like blood glucose or active GLP-1 levels would be a robust strategy.

References

Gosogliptin and DPP-4 Inhibitor Cross-Reactivity: Current Knowledge

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Gosogliptin and related cross-reactivity concerns.

Aspect Findings on this compound (PF-00734,200) Relevant Research Context
General Polypharmacology DPP-4 inhibitor class shows limited polypharmacology and low suspected adverse drug reaction (ADR) rates [1]. Supports favorable safety profile for the drug class.
Specific Cross-Reactivity Data No direct studies on this compound cross-reactivity were identified. --
Inter-species Homolog Binding Class-wide issue: Gliptins (e.g., Sitagliptin, Vildagliptin) can bind DPP-4-like homologs from gut bacteria (Segatella copri, Phocaeicola vulgatus) [2]. Suggests potential for microbial off-target effects; this compound not explicitly tested.
Multi-Target Inhibition Class-wide issue: Some DPP-4 inhibitors (e.g., Linagliptin) also inhibit Xanthine Oxidase (XO) [3]. Suggests potential for multi-enzyme targeting; this compound not explicitly tested.
Immune-Mediated Reactions Class-wide issue: DPP-4 inhibitor use associated with hypersensitivity reactions (HSRs), predominantly non-type I (e.g., bullous pemphigoid, drug rash) [4]. Suggests potential for immune-mediated side effects; this compound not explicitly tested.

Experimental Protocols for Investigating Cross-Reactivity

While no this compound-specific protocols exist in the available literature, here are established methodologies you can adapt from studies on other DPP-4 inhibitors.

Molecular Docking and Dynamics for Binding Affinity

This computational method predicts how this compound might interact with non-target proteins.

  • Objective: To computationally assess the binding affinity of this compound to human DPP-4, its known target, and compare it to its binding with various bacterial DPP-4 homologs [2].

  • Workflow Overview: The diagram below outlines the key steps in this computational assessment.

    G Start Start: Identify Target Structures A Obtain/Generate 3D Structures Start->A B Perform Molecular Docking A->B C Run Molecular Dynamics (MD) Simulations B->C D Analyze Binding Stability & Interactions C->D End Compare Binding Scores D->End

  • Detailed Methodology:

    • Protein Preparation: Obtain 3D structures of human DPP-4 (from Protein Data Bank) and DPP-4-like homologs from gut bacteria (e.g., Segatella copri, Phocaeicola vulgatus). For bacterial homologs without crystal structures, use computational modeling techniques to generate reliable 3D models [2].
    • Ligand Preparation: Obtain the 3D chemical structure of this compound in a suitable format for docking.
    • Molecular Docking: Use docking algorithms (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity (docking score) of this compound with each protein target.
    • Molecular Dynamics (MD) Simulations: Run MD simulations (e.g., for 200 ns) on the docked complexes to assess the stability of the binding interactions over time and under more physiological conditions [2].
    • Analysis: Compare the binding scores and stability of this compound for bacterial DPP-4 homologs versus human DPP-4. Similar binding scores suggest a potential for cross-reactivity [2].
In Vitro Enzymatic Inhibition Assay

This method directly tests this compound's ability to inhibit off-target enzymes in a controlled lab setting.

  • Objective: To experimentally determine the inhibitory activity (IC₅₀) of this compound against DPP-4 and other potential off-target enzymes like Xanthine Oxidase (XO) [3].

  • Workflow Overview: The following chart illustrates the core process of the enzymatic assay.

    G Start Start: Prepare Reaction Mixtures A Incubate Enzyme with Inhibitor (this compound at varying concentrations) Start->A B Add Fluorogenic/Chromogenic Substrate A->B C Monitor Reaction Kinetics (Measure fluorescence/absorbance) B->C D Calculate % Inhibition and IC₅₀ C->D End Result: Inhibitory Profile D->End

  • Detailed Methodology (Adapted from DPP-4 activity assays) [5] [3]:

    • Reaction Setup: In a 96-well microplate, mix a fixed concentration of the target enzyme (e.g., recombinant human DPP-4 or Xanthine Oxidase) with this compound at a range of concentrations dissolved in DMSO.
    • Incubation: Pre-incubate the enzyme-inhibitor mixture in a suitable buffer (e.g., Tris-HCl, pH 8.0 for DPP-4) at 37°C for 10-15 minutes.
    • Initiate Reaction: Add the enzyme-specific substrate.
      • For DPP-4: Use Gly-Pro-AMC (a fluorogenic substrate). The release of AMC is measured fluorometrically (λex=360/λem=460 nm) [5].
      • For XO: Use xanthine, and monitor the production of uric acid spectrophotometrically at 295 nm [3].
    • Kinetic Measurement: Monitor the increase in fluorescence or absorbance in kinetic mode for 30-60 minutes.
    • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration. Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). A low IC₅₀ against an off-target enzyme indicates significant cross-reactivity.

Frequently Asked Questions (FAQs)

  • Q1: Are there any known clinical adverse events linked to this compound's potential cross-reactivity?

    • A: No. This compound remains a research compound, and clinical data is limited. However, the DPP-4 inhibitor class is generally well-tolerated with a low rate of adverse events, suggesting that major cross-reactivity issues leading to widespread clinical problems are unlikely [1].
  • Q2: What are the most likely off-targets for a DPP-4 inhibitor like this compound?

    • A: Based on class studies, the most probable off-targets are:
      • Bacterial DPP-4 homologs produced by the gut microbiota [2].
      • Other serine proteases with structural similarities, such as Fibroblast Activation Protein (FAP) or other DPP enzyme family members [1].
      • Enzymes involved in interconnected metabolic pathways, such as Xanthine Oxidase (XO), as seen with other gliptins [3].
  • Q3: My research involves gut microbiome interactions. Should I be concerned about this compound cross-reactivity?

    • A: Yes, this is a key area for consideration. Research has shown that other gliptins can bind to and inhibit DPP-4-like enzymes produced by common gut bacteria. This interaction could alter your experimental outcomes and represents a meaningful off-target effect to investigate [2].

References

Gosogliptin Core Profile & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical, biological, and development data for Gosogliptin.

Property Description
CAS Number 869490-23-3 (free base); 869490-47-1 (dihydrochloride) [1]
Molecular Formula C₁₇H₂₄F₂N₆O [2] [3]
Molecular Weight 366.41 g/mol [2] [4]
Mechanism of Action Potent, selective, competitive, and orally active inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [2] [3]
Primary Pharmacologic Effect Increases levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhancing glucose-dependent insulin secretion [2] [3]
DPP-4 Inhibition (IC₅₀) 13 nM [1]
Selectivity >200-fold selective for DPP-4 over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9, FAP, etc.) [4]
Latest Development Stage Phase II (Discontinued by Pfizer; licensed to SatRx for further development) [1]

This compound in Neurological Research: Proposed Mechanisms

Although direct studies on this compound in neurological models are not available in the search results, established science on DPP-4 inhibitors suggests a plausible mechanism for investigating its neuroprotective potential. The following diagram illustrates this proposed pathway, linking this compound's action to effects observed with other DPP-4 inhibitors in Alzheimer's disease research.

g cluster_0 Key Reported Effects of DPP-4 Inhibitors This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits GLP1 GLP1 This compound->GLP1 Stabilizes DPP4->GLP1 Degrades GLP1R GLP1R GLP1->GLP1R PI3KAKT PI3K/AKT Pathway Activation GLP1R->PI3KAKT AMPK AMPK Signaling Activation GLP1R->AMPK mTOR mTOR Signaling Modulation PI3KAKT->mTOR NeuroProtection Neuroprotective Effects mTOR->NeuroProtection AMPK->mTOR Inhibits ABTau ↓ Amyloid-beta & Tau Pathology NeuroProtection->ABTau CognitveImprovement Cognitive Improvement NeuroProtection->CognitveImprovement

The diagram above shows how this compound may produce neuroprotective effects. The key supporting evidence from related DPP-4 inhibitors includes:

  • Reduced Amyloid-Beta and Tau Pathology: The DPP-4 inhibitor linagliptin has been shown to protect neurons against amyloid-beta-induced cytotoxicity and tau hyper-phosphorylation [5].
  • Improved Mitochondrial Function: Linagliptin alleviated amyloid-beta-induced mitochondrial dysfunction and ROS generation [5].
  • Anti-inflammatory Effects: Chronic administration of sitagliptin in a mouse model was associated with increased brain GLP-1 levels and reduced neuroinflammation [5].

Experimental Protocol Considerations

Based on the general pharmacological data for this compound, here are key considerations for designing experimental protocols.

In Vitro Assays
  • DPP-4 Inhibition Assay: Confirm inhibitory activity (IC₅₀) using purified human DPP-4 enzyme. This compound is a competitive inhibitor with an IC₅₀ of 13 nM [1].
  • Selectivity Screening: Validate selectivity against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) to ensure observed effects are DPP-4 specific [4].
  • Cell-Based Models: Use neuronal cell lines or primary cultures treated with cytotoxic agents (e.g., amyloid-beta oligomers). Co-administer this compound and measure:
    • Cell viability (e.g., MTT assay).
    • Caspase activity for apoptosis.
    • Levels of phosphorylated tau and synaptic markers.
  • Suggested Concentration Range: Based on its high potency, a logical starting range for in vitro experiments would be 1 nM to 1000 nM.
In Vivo Models
  • Animal Models: Appropriate models include:
    • Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice).
    • Streptozotocin (STZ)-induced sporadic AD models.
    • High-fat diet models to study the diabetes-neurodegeneration link [5].
  • Dosing Regimen: this compound is orally active. In preclinical species (rats, dogs), a dose of 5 mg/kg has been used in pharmacokinetic studies [2] [4].
  • Key Readouts: Monitor behavioral outcomes (e.g., Morris water maze for memory) and post-mortem analysis of brain tissue for amyloid-beta plaques, tau tangles, and markers of inflammation [5].

Frequently Asked Questions & Troubleshooting

Q1: What is the solubility and recommended storage for this compound?

  • Solubility: this compound is soluble in DMSO (up to 100 mg/mL or 272.92 mM). For in vivo studies, it can be formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 5 mg/mL [4].
  • Storage: The powder should be stored at -20°C for long-term stability (2-3 years). Prepared stock solutions in DMSO can be stored at -80°C for up to 6 months and -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [4].

Q2: The compound shows no effect in my neuronal cell model. What could be wrong?

  • Check Bioavailability: Ensure that the GLP-1 receptor is present in your cell model, as many neuroprotective effects are mediated through this receptor. Consider using a GLP-1 receptor antagonist as a control to confirm the mechanism.
  • Verify Enzyme Inhibition: Confirm that DPP-4 activity is effectively inhibited in your culture medium or cell lysates after treatment with this compound.
  • Assay the Active Pathway: Use Western blotting to check if downstream signaling pathways (like PI3K/AKT or AMPK) are being activated as expected [5].

Q3: Are there known issues with hepatotoxicity for this compound? While the DPP-4 inhibitor class is generally not associated with significant hepatotoxicity, and clinically available agents like sitagliptin and linagliptin have a low incidence of liver injury [6], specific clinical data for this compound is limited due to its discontinued development. Standard monitoring of liver enzymes in chronic in vivo studies is recommended.

References

Gosogliptin method transfer challenges

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin: Researcher's Fact Sheet

The table below summarizes the core chemical and pharmacological data for this compound, which is essential for planning your experiments.

Property Specification
Generic Name This compound [1]
Other Names PF-734200, PF-00734200 [2] [1]
CAS Number 869490-23-3 [2] [1]
Molecular Formula C₁₇H₂₄F₂N₆O [2] [1]
Molecular Weight 366.41 g/mol [2]
Mechanism of Action Potent, selective, and competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [2]
Primary Pharmacological Effect Increases levels of active GLP-1 and GIP, enhancing glucose-dependent insulin secretion and lowering blood glucose [2]
In Vivo Formulation Example 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]
Recommended Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2]

To understand the biological context of your work, the following diagram illustrates the mechanism of action of this compound and other DPP-4 inhibitors.

Gosogliptin_Mechanism Mechanism of Action of DPP-4 Inhibitors like this compound Incretins Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4  Degrades ActiveIncretins Active Incretins DPP4->ActiveIncretins  Reduced Degradation InsulinRelease Enhanced Insulin Secretion ActiveIncretins->InsulinRelease Glucose Lower Blood Glucose InsulinRelease->Glucose This compound This compound This compound->DPP4  Inhibits

Troubleshooting Guide & FAQs for Method Transfer

Method transfer, such as moving an HPLC analytical method from development to a quality control lab, often encounters hurdles. Here are solutions to common problems, using a typical this compound HPLC method as an example.

Frequently Asked Questions

Q1: During HPLC method transfer for this compound assay, we are observing peak tailing and poor resolution in the receiving laboratory. What could be the cause?

Peak shape issues often stem from subtle differences in the chromatographic system or mobile phase preparation.

  • Possible Causes & Solutions:
    • Cause 1: Column Variability. Different batches of the same brand of C18 column can have varying surface chemistry.
      • Solution: Use a column from the same supplier and specific lot number as validated in the initial method. Request a column equivalency certificate from the supplier.
    • Cause 2: Mobile Phase pH and Preparation. Small deviations in buffer pH or mobile phase composition can significantly impact peak shape.
      • Solution: Standardize the mobile phase preparation procedure. Precisely measure the buffer salt and use a calibrated pH meter. Ensure the mobile phase is freshly prepared and properly degassed.
    • Cause 3: System Suitability Failure. The HPLC system in the receiving lab may have a larger dwell volume or a worn-out injection needle.
      • Solution: Before analysis, run system suitability tests. If parameters like theoretical plates are below acceptance criteria, check for system issues like a contaminated or failing guard column.

Q2: What are the critical stability aspects of this compound we should consider during in vitro or in vivo formulation?

This compound's stability is paramount for obtaining reliable experimental results [2].

  • Critical Considerations:
    • Solution Stability: When dissolved, especially in DMSO, this compound is best stored at -80°C for long-term stability (up to one year). Avoid multiple freeze-thaw cycles by preparing single-use aliquots [2].
    • Powder Stability: The solid powder is more stable and can be stored at -20°C for up to three years. Keep the container tightly closed and protected from light and moisture [2].
    • In Vivo Dosing: For animal studies, a formulation like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been used. It is recommended to prepare this working solution immediately before use and sonicate if necessary to ensure complete dissolution [2].
Experimental Protocol: Adapted HPLC Method for Analysis

While a specific HPLC method for this compound was not found in the search results, the method for the closely related DPP-4 inhibitor Alogliptin can serve as an excellent starting point for development and transfer, as these compounds share structural similarities [3]. The key parameters are summarized below.

HPLC Parameter Specification
Instrument Agilent 1200 Series HPLC System [3]
Column Thermo Scientific Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) [3]
Mobile Phase Acetonitrile : Ammonium Carbonate Buffer (55:45, v/v) [3]
Flow Rate 1.0 mL/min [3]
Detection Wavelength 277 nm [3]
Column Temperature 30°C [3]
Injection Volume 10 µL [3]
Retention Time ~4.0 minutes [3]
Run Time 6.0 minutes [3]

Detailed Methodology:

  • Buffer Preparation: Dissolve 1.0 g of ammonium carbonate in 1000 mL of distilled water to create the buffer solution.
  • Mobile Phase: Mix 550 mL of HPLC-grade acetonitrile with 450 mL of the ammonium carbonate buffer. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10 minutes.
  • Standard Solution: Accurately weigh about 42.5 mg of the drug substance (e.g., this compound) and dissolve it in 50 mL of mobile phase to make a stock solution. Further dilute 5 mL of this stock to 25 mL with mobile phase to achieve a working standard concentration.
  • Sample Solution: For tablets, powder and weigh a quantity equivalent to the target dose. Transfer it to a volumetric flask, add mobile phase, sonicate for 30 minutes to extract the analyte, then make up to volume and filter through a 0.45 µm syringe filter.
  • Chromatographic Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions. The method is considered valid if system suitability parameters (retention time, theoretical plates, tailing factor) meet pre-defined acceptance criteria.

The workflow for this analytical process is visualized below.

HPLC_Workflow HPLC Method Development and Transfer Workflow Start Start: Method Receiving Preparation Mobile Phase & Sample Preparation Start->Preparation SystemCheck System Suitability Test Preparation->SystemCheck Analysis Sample Analysis SystemCheck->Analysis Pass Troubleshoot Troubleshoot & Investigate SystemCheck->Troubleshoot Fail DataReview Data Review & Comparison Analysis->DataReview Success Transfer Successful DataReview->Success Data Matches DataReview->Troubleshoot Data Deviates Troubleshoot->Preparation Correct Issue

References

Gosogliptin column selection optimization

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Fact Sheet

The table below summarizes the key identified information about this compound.

Property Description
Generic Name This compound [1] [2] [3]
Synonyms PF-00734200, PF-734200 [1] [4] [3]
Drug Class Dipeptidyl peptidase-4 (DPP-4) inhibitor (Gliptin) [1] [3]
Therapeutic Area Type 2 Diabetes Mellitus (investigational) [1] [3]
Molecular Formula C₁₇H₂₄F₂N₆O [1] [2]
Molecular Weight 366.41 g·mol⁻¹ [1] [4]
Mechanism of Action Selective inhibition of DPP-4 enzyme, increasing active GLP-1 levels, which stimulates insulin secretion and inhibits glucagon release [3].
Chemical Structure (3,3-Difluoro-1-pyrrolidinyl)-{ (2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone [1]
CAS Number 869490-23-3 [4] [2]
SMILES O=C(N1CCC(C1)(F)F)[C@H]1NCC@HN1CCN(CC1)c1ncccn1 [3]
InChI Key QWEWGXUTRTXFRF-KBPBESRZSA-N [1] [2]

Suggested Path for Method Development

To develop a chromatographic method for this compound, you can use its physicochemical properties as a starting point for column selection and parameter optimization.

  • Analyze Molecular Properties: Consider the polar surface area (64.6 Ų), presence of hydrogen bond donors/acceptors, and aromatic rings [3]. These properties significantly influence retention behavior in reverse-phase chromatography.
  • Leverage LogP Value: The reported XLogP of 0.67 [3] suggests moderate hydrophobicity. A C18 column would be a standard starting point for reverse-phase HPLC.
  • Explore Related Literature: While direct methods for this compound are unavailable, the search results indicate that DPP-IV inhibitory peptides are often purified using C18 columns [5]. Reviewing methods for related DPP-4 inhibitors (e.g., Sitagliptin, Vildagliptin) can provide a strong foundation for initial experiments.

A Proposed Workflow for Optimization

Since specific protocols are not available, the following general workflow can guide your experimental design. The diagram below outlines the key stages.

G Start Start: Analyze Compound Properties Step1 Column Screening (C8, C18, Phenyl) Start->Step1 Base selection on LogP/Polarity Step2 Mobile Phase Optimization (pH, Buffer, Organic Modifier) Step1->Step2 Select column with best peak shape Step3 Gradient & Flow Rate Optimization Step2->Step3 Adjust for resolution & run time Step4 Method Validation (Specificity, Linearity, etc.) Step3->Step4 Refine parameters End Final Optimized Method Step4->End Verify performance

Frequently Asked Questions

  • Why isn't there a ready-to-use method for this compound? this compound remains an investigational drug and is not approved for clinical use in major markets like the US or Europe [2]. Detailed analytical methods are often part of proprietary development data that may not be publicly disclosed.
  • Where can I find more specific technical data? You could search for scientific publications on this compound metabolism and excretion [1] [3] or explore patent databases [6], which sometimes contain exemplary analytical procedures.

References

Gosogliptin versus sitagliptin efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes findings from a 2025 Bayesian network meta-analysis that indirectly compared various DPP-4 inhibitors, including Gosogliptin and Sitagliptin, by analyzing their performance against a common control (placebo) [1].

Parameter This compound Sitagliptin
Included Dosages 2 mg QD, 30 mg QD 5 mg BID, 100 mg QD

| HbA1c Reduction vs. Placebo | • 2 mg QD: Not significant (MD -0.32%, CI: -0.73, 0.09) [1]30 mg QD: Significant reduction (specific data not provided) [1] | • 5 mg BID: Not significant (MD -0.24%, CI: -0.50, 0.01) [1]100 mg QD: Significant reduction (specific data not provided) [1] | | Comparative Efficacy | Showed no significant difference in glycemic control compared to FDA-approved DPP-4is like Sitagliptin 100 mg QD [1]. | Showed no significant difference in glycemic control compared to other DPP-4is, including this compound [1]. | | Safety: Incidence of Adverse Events | 30 mg QD showed a higher incidence of adverse events vs. placebo (OR 2.14, CI: 1.07, 3.86) [1]. | 100 mg QD was not associated with a higher overall incidence of adverse events versus placebo [1]. | | Safety: Gastrointestinal AEs | Not specifically reported in the analysis. | 100 mg QD was associated with a significantly increased risk of gastrointestinal adverse events vs. placebo (OR 1.36, CI: 1.02, 1.75) [1]. |

Sitagliptin's Pleiotropic Effects and Experimental Insights

While direct comparative data is sparse, extensive research, primarily from animal studies, reveals that Sitagliptin has potential benefits beyond glycemic control, which may inform its therapeutic profile.

Detailed Experimental Methodology

To evaluate these pleiotropic effects, researchers often use a streptozotocin (STZ)-induced diabetic rat model [2] [3]. The standard experimental workflow is as follows:

G Experimental Workflow for Sitagliptin Studies Animal Model Induction Animal Model Induction (Single-dose STZ injection, 55 mg/kg, i.p.) Treatment Phase Treatment Phase (Oral Sitagliptin, 100 mg/kg/day, for 90 days) Animal Model Induction->Treatment Phase Sample Collection Sample Collection (Blood serum and heart tissue post-sacrifice) Treatment Phase->Sample Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis (ELISA, Western Blot, Oxidative Stress Markers) Sample Collection->Biochemical & Molecular Analysis Histological & Immunohistochemical Analysis Histological & Immunohistochemical Analysis (Immunohistochemistry, Staining) Sample Collection->Histological & Immunohistochemical Analysis

Key Analytical Techniques:

  • Biochemical Analysis: ELISA kits are used to measure serum levels of cardiac stress markers like Troponin I and CK-MB, as well as inflammatory cytokines (e.g., IL-6, TNF-α) [2] [3].
  • Molecular Analysis: Western blotting detects protein expression and phosphorylation levels in signaling pathways (e.g., VEGF, FLT-1, mTOR, NF-κB) [2] [3].
  • Histological Analysis: Immunohistochemistry on heart tissue sections visualizes the immune reaction and localization of specific proteins like VEGF and its receptor FLT-1 [2].
Signaling Pathways Modulated by Sitagliptin

The cardioprotective effects of Sitagliptin are linked to its influence on specific cellular pathways, as illustrated below.

G Sitagliptin's Cardioprotective Signaling Pathways Sitagliptin Sitagliptin VEGF/FLT-1 Signaling VEGF/FLT-1 Signaling Sitagliptin->VEGF/FLT-1 Signaling Upregulates mTOR / NF-κB Pathway mTOR / NF-κB Pathway Sitagliptin->mTOR / NF-κB Pathway Modulates AMPK/NF-κB Axis AMPK/NF-κB Axis Sitagliptin->AMPK/NF-κB Axis Activates Angiogenesis Angiogenesis VEGF/FLT-1 Signaling->Angiogenesis Cardiac Resilience Cardiac Resilience VEGF/FLT-1 Signaling->Cardiac Resilience Inflammation Inflammation mTOR / NF-κB Pathway->Inflammation Suppresses Apoptosis Apoptosis mTOR / NF-κB Pathway->Apoptosis Suppresses Anti-inflammatory Effects Anti-inflammatory Effects AMPK/NF-κB Axis->Anti-inflammatory Effects Osteogenic Promotion Osteogenic Promotion AMPK/NF-κB Axis->Osteogenic Promotion

Pathway Insights:

  • VEGF/FLT-1 Signaling: In diabetic rats, Sitagliptin treatment moderated the increased immune reaction of VEGF and FLT-1 in heart tissue, which is associated with improved vascular health and reduced myocardial stress [2].
  • mTOR/NF-κB and AMPK/NF-κB Pathways: Sitagliptin reduces inflammation and apoptosis (programmed cell death) in cardiac cells by modulating these pathways. It can suppress the pro-inflammatory NF-κB signal and activate AMPK, which exerts anti-inflammatory and osteogenic (bone-forming) effects [4] [3].

Interpretation Guide for Researchers

  • Consider the Data Source: The core efficacy comparison is derived from an indirect analysis. While powerful for comparing multiple drugs, this method is not a substitute for head-to-head randomized controlled trials.
  • Evaluate the Broader Profile: Sitagliptin's well-documented pleiotropic effects on cardiovascular and bone health [5] [2] [6] may be a differentiating factor if these are relevant to your research or development goals.
  • Acknowledge Evidence Gaps: The profile of this compound is less defined due to a lack of extensive published research. Further investigation is needed to fully understand its efficacy and safety profile relative to other DPP-4 inhibitors.

References

Gosogliptin statistical significance analysis

Author: Smolecule Technical Support Team. Date: February 2026

Gosogliptin Profile & Available Data

Aspect Available Data
Drug Name This compound (development code PF-00734200) [1]
Classification Dipeptidyl peptidase-4 (DPP-4) inhibitor (gliptin) [1]
Molecular Formula C₁₇H₂₄F₂N₆O [2] [1]
Molecular Weight 366.41 g/mol [2] [1]
Mechanism of Action Potent, selective, competitive inhibitor of DPP-4 enzyme [3]
Selectivity >200-fold selective over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9) [3]
Clinical Trial Phase Phase 3 (completed) [1]
Approval Status Approved in Russia (trade name Saterex) [1]
Key Efficacy Finding Effective as monotherapy and in combination with metformin; non-inferior to Vildagliptin in a Russian study [1]

Mechanism of Action and Experimental Pathway

The following diagram illustrates the mechanism of DPP-4 inhibitors like this compound and a common pathway for in vitro potency assessment.

G cluster_physio Physiological Mechanism cluster_drug Drug Action (this compound) GLP1_Inactive Active GLP-1 DPP4_Enzyme DPP-4 Enzyme GLP1_Inactive->DPP4_Enzyme  Cleavage Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP1_Inactive->Insulin_Secretion  Binds to Receptor GLP1_Active Inactive GLP-1 (GLP-1 (9-36)) DPP4_Enzyme->GLP1_Active Glucose_Control Improved Blood Glucose Control Insulin_Secretion->Glucose_Control This compound This compound (DPP-4 Inhibitor) Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DPP4_Enzyme  Binds to

Diagram Title: DPP-4 Inhibitor Mechanism and Assay Workflow

This diagram shows that this compound exerts its effect by competitively binding to the DPP-4 enzyme [3]. This inhibition prevents the enzyme from rapidly degrading endogenous incretin hormones like Glucagon-like Peptide-1 (GLP-1) [4]. By preserving active GLP-1, the drug enhances glucose-dependent insulin secretion, leading to improved blood glucose control in patients with Type 2 Diabetes [4].

A standard experimental method to establish the potency of a DPP-4 inhibitor like this compound is the in vitro enzyme inhibition assay [3]:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the drug against the DPP-4 enzyme.
  • Typical Protocol:
    • Reaction Mixture: A buffer solution containing recombinant human DPP-4 enzyme is prepared.
    • Pre-incubation: The enzyme is incubated with various concentrations of this compound.
    • Reaction Initiation: A synthetic substrate that DPP-4 cleaves (e.g., Gly-Pro-para-nitroanilide) is added. The cleavage of this substrate releases a chromophore (like p-nitroaniline) which can be measured spectrophotometrically.
    • Measurement: The enzyme activity is quantified by measuring the increase in absorbance per unit time (e.g., at 405 nm for p-nitroaniline).
    • Data Analysis: The percentage of enzyme inhibition at each drug concentration is calculated. The IC₅₀ value, which represents the concentration of this compound needed to inhibit 50% of the DPP-4 enzyme activity, is then determined from the dose-response curve.

Interpretation and Further Research Guidance

The search results confirm this compound's status as a potent and selective DPP-4 inhibitor but lack the detailed statistical comparisons you require. For a rigorous analysis, you would need access to the full, detailed study reports.

To proceed with your comparison guide, I suggest you:

  • Consult Clinical Trial Registries: Websites like ClinicalTrials.gov contain protocols and sometimes summary results for Phase 2 and 3 studies, which may include the specific statistical outcomes you need.
  • Search for Full Publications: The Phase 3 trial conducted in Russia [1] may have results published in a peer-reviewed journal article that provides more comprehensive data tables and statistical analysis.
  • Benchmark Against Known Data: You can compare the known mechanism and high-level efficacy of this compound with the well-documented profiles of other DPP-4 inhibitors (like sitagliptin or vildagliptin) and other drug classes, for which extensive comparative data is available [5] [4].

References

Gosogliptin versus linagliptin potency

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Linagliptin Gosogliptin
DPP-4 Inhibition (IC₅₀) ~1 nM [1] [2] Information missing
Selectivity (vs. DPP-8/9) >10,000-fold [1] [2] Information missing
Bioavailability ~30% [3] [2] Information missing
Protein Binding Concentration-dependent (75-99%) [3] Information missing
Primary Route of Elimination Enterohepatic / Feces (unchanged) [1] [3] [2] Information missing
Dosing Regimen 5 mg once daily [4] Information missing
Key Differentiating Feature Non-renal elimination; no dose adjustment in renal impairment [1] Approved in Russia [5]

Linagliptin: Detailed Potency and Pharmacological Data

While a direct comparison is not possible, the experimental data for linagliptin is well-established.

Quantitative Potency and Selectivity Linagliptin is a highly potent and selective DPP-4 inhibitor.

  • In Vitro Potency: The half maximal inhibitory concentration (IC₅₀) for linagliptin is approximately 1 nM, indicating high potency [1] [2].
  • In Vitro Selectivity: It is over 40,000-fold more selective for DPP-4 than for the related enzymes DPP-8 and DPP-9. This high selectivity is thought to contribute to its favorable safety profile [1] [2].
  • In Vivo Effect: A 5 mg oral dose achieves >80% inhibition of plasma DPP-4 activity for over 24 hours, supporting its once-daily dosing regimen [4] [3].

Experimental Protocols for Linagliptin The key findings for linagliptin are derived from standard experimental methodologies:

  • In Vitro Enzyme Assays: These protocols determine IC₅₀ values by measuring the compound's ability to inhibit the enzymatic activity of recombinant human DPP-4. Selectivity is assessed by running similar assays against DPP-8 and DPP-9 [1] [2].
  • Clinical Pharmacokinetic/Pharmacodynamic Studies: These are typically randomized, open-label, crossover trials in healthy volunteers or patients with type 2 diabetes. Participants receive the drug (e.g., 5 mg once daily) for several days to reach steady state. Blood samples are collected over a dosing interval to measure plasma drug concentrations (pharmacokinetics) and the percentage of DPP-4 enzyme inhibition (pharmacodynamics) [4].

Mechanism of Action for DPP-4 Inhibitors

The following diagram illustrates the common mechanism of action for DPP-4 inhibitor class, which is shared by both linagliptin and this compound.

G FoodIntake Food Intake GLP1Release GLP-1 & GIP Release (from intestinal L-cells) FoodIntake->GLP1Release ActiveGLP1 ↑ Active GLP-1 & GIP GLP1Release->ActiveGLP1 DPP4 DPP-4 Enzyme (Degrades active GLP-1/GIP) DPP4i DPP-4 Inhibitor (e.g., Linagliptin, this compound) DPP4i->DPP4 Inhibits ActiveGLP1->DPP4 Degradation Pancreas Pancreatic β-Cells & α-Cells ActiveGLP1->Pancreas Effects Glucose-Dependent Effects Pancreas->Effects Outcome1 ↑ Glucose-Dependent Insulin Secretion Effects->Outcome1 Outcome2 ↓ Glucagon Secretion Effects->Outcome2

References

Gosogliptin cross-validation with other DPP-4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Gosogliptin

This compound is a potent, orally active, and highly selective competitive inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme [1] [2]. Its known characteristics are summarized below.

Property Description
Mechanism of Action Competitive & reversible inhibition of DPP-4 enzyme [2].
Primary Effect Increases active GLP-1 & GIP levels → enhances glucose-dependent insulin secretion, lowers blood glucose [1] [2].
Selectivity Highly selective for DPP-4 [2].
Administration Oral [1] [2].
Bioactivity Potent inhibitory activity; rapidly & reversibly inhibits plasma DPP-4 activity in vivo (animal studies) [2].

Comparative Context of DPP-4 Inhibitors

While direct comparisons for this compound are unavailable, the table below outlines the general profile of the DPP-4 inhibitor class, which is characterized by modest efficacy and a favorable safety profile, particularly a low risk of hypoglycemia [3] [4].

Aspect General Profile of DPP-4 Inhibitors (as a class)
Glycemic Efficacy (HbA1c reduction) Modest, typically in the range of 0.5% to 0.8% [4].
Weight Effect Generally weight-neutral [3] [4].
Hypoglycemia Risk Low, due to glucose-dependent mechanism of action [4].
Common Adverse Effects Nasopharyngitis, headache. Rare but severe risks include joint pain, heart failure (saxagliptin, alogliptin), and acute pancreatitis [5].
Cardiovascular Safety No increased risk of major adverse cardiovascular events (MACE), though no significant cardiovascular mortality benefit has been demonstrated [5] [6].

Suggested Experimental Pathways for Comparison

To conduct the cross-validation you require, the following experimental approaches, gleaned from recent research on other DPP-4 inhibitors, are recommended.

  • Integrated Computational Screening: A powerful modern strategy involves combining molecular docking (e.g., with LibDock or AutoDock Vina), receptor-based deep learning models (e.g., ConPLex), and ligand-based prediction models (e.g., KPGT for IC50 prediction) to screen and rank compounds based on binding affinity and predicted inhibitory activity [7] [8]. This multi-faceted computational approach can improve screening accuracy before moving to lab experiments.
  • In Vitro Validation: The primary assay for direct comparison is the in vitro DPP-4 inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each inhibitor [7] [8]. A lower IC50 indicates more potent inhibition.
  • Binding Mechanism Analysis: Techniques like Gaussian Accelerated Molecular Dynamics (GaMD) and Ligand GaMD (LiGaMD) can be used to simulate and analyze the binding and dissociation mechanisms of inhibitors with the DPP-4 enzyme, providing insights that correlate with IC50 values [7].

The workflow below illustrates how these methodologies can be integrated into a coherent screening and validation pipeline.

Start Start: Drug Comparison CompScreen Computational Screening Start->CompScreen MDock Molecular Docking (e.g., LibDock, Vina) CompScreen->MDock RDL Receptor-based Deep Learning (e.g., ConPLex) CompScreen->RDL LBL Ligand-based Prediction (e.g., KPGT IC50) CompScreen->LBL InVitro In Vitro Validation DPP-4 Inhibition Assay (IC50) MDock->InVitro Prioritize Candidates RDL->InVitro Prioritize Candidates LBL->InVitro Prioritize Candidates MechAnalysis Binding Mechanism Analysis (GaMD/LiGaMD Simulations) InVitro->MechAnalysis DataSynth Data Synthesis & Comparison InVitro->DataSynth MechAnalysis->DataSynth

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Appearance

Solid powder

UNII

GI718UO477

Pharmacology

Gosogliptin is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

869490-23-3

Wikipedia

Gosogliptin

Dates

Last modified: 07-15-2023
1: Rosenstock J, Lewin AJ, Norwood P, Somayaji V, Nguyen TT, Teeter JG, Johnson SL, Dai H, Terra SG. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabet Med. 2011 Apr;28(4):464-9. doi: 10.1111/j.1464-5491.2010.03181.x. PubMed PMID: 21392067.

Explore Compound Types